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  • Product: 5-Methylhex-5-en-1-ol
  • CAS: 5212-80-6

Core Science & Biosynthesis

Foundational

5-methylhex-5-en-1-ol CAS 5212-80-6 physical and chemical properties

An In-depth Technical Guide to 5-methylhex-5-en-1-ol (CAS 5212-80-6) Introduction 5-methylhex-5-en-1-ol is a bifunctional organic molecule possessing both a primary alcohol and a terminal alkene. This structure makes it...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 5-methylhex-5-en-1-ol (CAS 5212-80-6)

Introduction

5-methylhex-5-en-1-ol is a bifunctional organic molecule possessing both a primary alcohol and a terminal alkene. This structure makes it a valuable intermediate in organic synthesis, offering two distinct reactive sites for chemical modification. Its potential applications lie in the synthesis of fine chemicals, the development of new fragrance compounds, and as a building block for more complex molecular architectures in pharmaceutical and materials science research. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, expected reactivity, and essential safety information, tailored for researchers and professionals in the chemical sciences.

Physicochemical Properties

The properties of 5-methylhex-5-en-1-ol are summarized below. It is important to note that while some data is computed, other key physical parameters are estimated based on its close structural isomers due to a lack of extensive experimental data for this specific compound.

PropertyValueSourceNotes
CAS Number 5212-80-6[1]
Molecular Formula C₇H₁₄O[1]
Molecular Weight 114.19 g/mol [1]Computed
Exact Mass 114.104465066 Da[1]Computed
Boiling Point ~163-168 °C (at 760 mmHg)[2]Estimated based on 5-methyl-5-hexen-2-ol (163.2°C) and 5-methyl-1-hexanol (167-168°C)
Density ~0.82-0.83 g/cm³[2]Estimated based on 5-methyl-5-hexen-2-ol (0.834 g/cm³) and 5-methyl-1-hexanol (0.823 g/mL)
Refractive Index (n₂₀/D) ~1.422Estimated based on 5-methyl-1-hexanol
Topological Polar Surface Area 20.2 Ų[1]Computed
XLogP3-AA 2.0[1]Computed
Hydrogen Bond Donor Count 1[1]Computed
Hydrogen Bond Acceptor Count 1[1]Computed
Rotatable Bond Count 4[1]Computed

Spectroscopic Characterization

While specific experimental spectra for 5-methylhex-5-en-1-ol are not widely published, its structure allows for a reliable prediction of its key spectroscopic features based on data from its isomers and foundational principles.[3]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the terminal double bond as two closely spaced singlets (or narrow multiplets) around 4.7 ppm. The methyl group on the double bond would appear as a singlet around 1.7 ppm. The methylene group adjacent to the hydroxyl (–CH₂OH) would likely be a triplet at approximately 3.6 ppm. The remaining methylene groups in the aliphatic chain would produce complex multiplets between 1.4 and 2.1 ppm. The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals. The two sp² carbons of the double bond are expected in the range of 110-145 ppm. The carbon attached to the hydroxyl group (C1) would be found around 62 ppm. The methyl carbon on the double bond would be around 22 ppm, and the remaining aliphatic sp³ carbons would appear in the 25-40 ppm range.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A sharp peak around 3075 cm⁻¹ would indicate the =C-H stretching of the alkene. The C=C double bond stretch is expected to appear near 1650 cm⁻¹. Strong C-H stretching bands from the aliphatic chain will be present just below 3000 cm⁻¹.

  • Mass Spectrometry (MS): The electron ionization mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 114. A significant peak corresponding to the loss of water (M-18) at m/z = 96 is expected. Other characteristic fragmentation patterns would involve cleavage of the carbon chain, leading to various smaller fragments.

Synthesis and Reactivity

Proposed Synthesis via Grignard Reaction

A robust and logical approach to synthesize 5-methylhex-5-en-1-ol is through the reaction of a Grignard reagent with a suitable electrophile, such as δ-valerolactone. This method builds the carbon skeleton and installs the hydroxyl group in a single key step.

Synthesis of 5-methylhex-5-en-1-ol cluster_grignard Step 1: Grignard Formation cluster_addition Step 2: Nucleophilic Addition isobutenyl_bromide Isopropenyl Bromide grignard Isopropenylmagnesium bromide (Grignard Reagent) isobutenyl_bromide->grignard mg Mg metal mg->grignard Dry Ether lactone δ-Valerolactone intermediate Ring-opened intermediate lactone->intermediate Dry Ether h3o H₃O⁺ (workup) product 5-methylhex-5-en-1-ol h3o->product grignard->intermediate intermediate->product Acidic Workup

Caption: Proposed synthesis of 5-methylhex-5-en-1-ol via Grignard reaction.

Detailed Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. A solution of isopropenyl bromide in anhydrous diethyl ether is added dropwise from the funnel to initiate the reaction.[4] The reaction is typically initiated with a small crystal of iodine if it does not start spontaneously.[4] The mixture is stirred until the magnesium is consumed, yielding isopropenylmagnesium bromide.

  • Nucleophilic Addition: The flask containing the Grignard reagent is cooled in an ice bath. A solution of δ-valerolactone in anhydrous diethyl ether is added dropwise. The causality here is the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the lactone, leading to ring-opening.[5] The reaction is allowed to stir and warm to room temperature.

  • Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This protonates the resulting alkoxide to form the desired alcohol and dissolves the magnesium salts. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 5-methylhex-5-en-1-ol.

Chemical Reactivity

The bifunctional nature of 5-methylhex-5-en-1-ol allows for a range of selective transformations.

  • Reactions at the Hydroxyl Group: The primary alcohol can undergo standard transformations such as oxidation to the corresponding aldehyde (5-methylhex-5-enal) using mild reagents like pyridinium chlorochromate (PCC), or to the carboxylic acid using stronger oxidants like Jones reagent. It can also be converted to esters or ethers.

  • Reactions at the Alkene: The terminal double bond is susceptible to electrophilic addition. For instance, hydroboration-oxidation would yield the corresponding 5-methylhexane-1,6-diol. Halogenation (e.g., with Br₂) would proceed readily. Additionally, the alkene can participate in radical reactions and various metal-catalyzed processes.

  • Intramolecular Cyclization: Like its unmethylated counterpart 5-hexen-1-ol, this molecule can undergo intramolecular cyclization reactions.[6] For example, treatment with an iodine source can trigger an iodoetherification reaction to form a substituted tetrahydrofuran ring, a common structural motif in natural products.[6]

Reactivity of 5-methylhex-5-en-1-ol start 5-methylhex-5-en-1-ol aldehyde 5-methylhex-5-enal start->aldehyde PCC acid 5-methylhex-5-enoic acid start->acid Jones Reagent ether Substituted Tetrahydrofuran start->ether I₂, NaHCO₃ (Iodoetherification) diol 5-methylhexane-1,6-diol start->diol 1. BH₃·THF 2. H₂O₂, NaOH

Caption: Key chemical transformations of 5-methylhex-5-en-1-ol.

Applications and Research Interest

  • Fragrance and Flavor Industry: Unsaturated C7 alcohols and their derivatives are often explored for their olfactory properties. The related ketone, 5-methyl-5-hexen-2-one, is noted for its use in creating a variety of fragrances.[7][8] By extension, 5-methylhex-5-en-1-ol and its esters are promising candidates for investigation as new fragrance ingredients.

  • Organic Synthesis: As a bifunctional molecule, it serves as a versatile building block. The ability to selectively functionalize either the alcohol or the alkene group makes it a useful intermediate in the synthesis of more complex targets, including natural products and active pharmaceutical ingredients.[6][9]

  • Polymer and Materials Science: The terminal alkene functionality allows for its potential use as a monomer in polymerization reactions or as a co-monomer to introduce hydroxyl side chains into polymers, which can be used to modify polymer properties or for subsequent grafting.

Safety and Handling

No specific safety data sheet (SDS) for 5-methylhex-5-en-1-ol is widely available. Therefore, safety precautions must be based on data for closely related and structurally similar compounds such as 5-hexen-1-ol and 5-methyl-5-hexen-2-ol.[10][11]

  • GHS Hazard Classification (Predicted):

    • Flammable Liquid: Expected to be a combustible or flammable liquid. Keep away from heat, sparks, and open flames.[11]

    • Skin Irritation: May cause skin irritation.[11]

    • Eye Irritation: May cause serious eye irritation.[11]

    • Acute Toxicity (Oral): May be harmful if swallowed.

  • Handling Precautions:

    • Work in a well-ventilated area or a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

    • Ground and bond containers when transferring to prevent static discharge.

    • Avoid inhalation of vapors and contact with skin and eyes.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move person to fresh air.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek medical attention if symptoms persist.

References

  • Chemsrc. 5-methylhex-5-en-1-ol | CAS#:5212-80-6. [Link]

  • Odinity. (2013, November 18). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. [Link]

  • PubChem. 5-Hexen-1-ol, 5-methyl-. [Link]

  • LookChem. 5-Methyl-5-hexen-2-ol. [Link]

  • University of California, Davis. Grignard Reaction. [Link]

  • FooDB. Showing Compound 5-Methyl-5-hexen-2-one (FDB008163). [Link]

  • PubChem. 5-Methyl-5-hexen-2-ol. [Link]

  • The Good Scents Company. 5-methyl-5-hexen-2-one. [Link]

  • NextSDS. 5-methylhex-5-en-2-ol — Chemical Substance Information. [Link]

  • LibreTexts Chemistry. 25. The Grignard Reaction. [Link]

  • Organic Syntheses. 6-CHLORO-1-HEXENE. [Link]

  • PubChem. 5-Methyl-1-hexanol. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 8). 5-Hexyn-1-ol: A Versatile Building Block in Modern Organic Chemistry. [Link]

Sources

Exploratory

What is the molecular structure and formula of 5-methylhex-5-en-1-ol

Molecular Architecture and Synthetic Utility of 5-Methylhex-5-en-1-ol: A Technical Whitepaper Strategic Overview in Chemical Biology As a Senior Application Scientist, evaluating aliphatic building blocks requires lookin...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Architecture and Synthetic Utility of 5-Methylhex-5-en-1-ol: A Technical Whitepaper

Strategic Overview in Chemical Biology

As a Senior Application Scientist, evaluating aliphatic building blocks requires looking beyond basic structural features to understand their geometric and electronic potential. 5-methylhex-5-en-1-ol is a highly versatile, bifunctional C7 synthon. Its specific carbon chain length, terminating in a primary hydroxyl group on one end and a 1,1-disubstituted alkene on the other, perfectly mimics the geometry of an isoprene unit. This unique spatial arrangement makes it an indispensable precursor in the synthesis of isoprenoid diphosphate analogs, which are critical chemical tools used to investigate protein geranylgeranylation and prenyltransferase enzyme mechanisms[1].

Physicochemical Profiling and Structural Causality

The utility of 5-methylhex-5-en-1-ol stems from the orthogonal reactivity of its functional groups. The primary alcohol is highly nucleophilic and easily activated for substitution, while the electron-rich terminal alkene is primed for electrophilic addition, epoxidation, or cross-metathesis.

The spatial separation of five carbons between the functional groups is a critical structural feature. It prevents unwanted intramolecular cyclization during most standard activation procedures, avoiding the rapid tetrahydrofuran or tetrahydropyran formation often seen in shorter-chain alkenols during electrophilic halogenation.

Table 1: Core Physicochemical and Structural Parameters

PropertyValueSource
IUPAC Name 5-methylhex-5-en-1-olPubChem[2]
CAS Number 5212-80-6Sigma-Aldrich
Molecular Formula C7H14OPubChem[2]
Molecular Weight 114.19 g/mol PubChem[2]
Exact Mass 114.104465 DaPubChem[2]
Topological Polar Surface Area 20.2 ŲPubChem[2]
SMILES CC(=C)CCCCOPubChem[2]
InChIKey JYMUQYLETHLSAN-UHFFFAOYSA-NPubChem[2]

Orthogonal Functionalization Pathways

To leverage this molecule in drug development or probe synthesis, experimentalists must selectively address either the hydroxyl or the alkene. The diagram below illustrates the divergent synthetic pathways available to researchers when utilizing this scaffold.

G A 5-methylhex-5-en-1-ol (C7H14O) B Hydroxyl Activation (Appel Reaction) A->B Orthogonal OH-Targeting D Alkene Oxidation (Epoxidation) A->D Orthogonal Alkene-Targeting C 6-iodo-2-methylhex-1-ene (Alkylating Agent) B->C F Isoprenoid Diphosphate Analogs C->F SN2 Displacement E Epoxide Derivative (Electrophilic Probe) D->E

Caption: Orthogonal functionalization pathways of 5-methylhex-5-en-1-ol.

Experimental Methodology: Chemoselective Hydroxyl Activation

To utilize 5-methylhex-5-en-1-ol as an alkylating agent for isoprenoid synthesis, the primary alcohol must be converted to a good leaving group (e.g., an iodide) without disturbing the sensitive terminal alkene[1]. The Appel reaction is the gold standard for this transformation.

Self-Validating Protocol: Chemoselective Iodination via Appel Reaction

  • Objective : Convert 5-methylhex-5-en-1-ol to 6-iodo-2-methylhex-1-ene.

Step 1: Vilsmeier-Type Complex Formation

  • Action : Dissolve Triphenylphosphine (PPh₃, 1.2 eq) and Imidazole (1.5 eq) in anhydrous Dichloromethane (DCM) under an argon atmosphere at 0 °C. Add Iodine (I₂, 1.2 eq) in portions.

  • Causality : Argon prevents atmospheric moisture from hydrolyzing the highly reactive phosphonium intermediate. Imidazole acts as a crucial acid scavenger, neutralizing the generated HI to prevent unwanted hydrohalogenation (Markovnikov addition) across the terminal alkene.

  • Self-Validation : The solution will initially turn deep purple/brown upon I₂ addition. As the active iodinating complex forms, the solution transitions to a pale yellow suspension. This distinct color shift serves as an internal visual indicator of successful complex formation.

Step 2: Substrate Addition

  • Action : Add 5-methylhex-5-en-1-ol (1.0 eq) dropwise to the 0 °C mixture.

  • Causality : Dropwise addition controls the exothermic substitution reaction, preventing localized heating that could trigger alkene isomerization or polymerization.

Step 3: Reaction Monitoring

  • Action : Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (9:1) mobile phase. Because the aliphatic product lacks a UV chromophore, use a Potassium Permanganate (KMnO₄) stain. The starting alcohol will appear as a lower Rf spot, while the non-polar alkyl iodide will elute near the solvent front. The complete disappearance of the lower Rf spot validates reaction completion.

Step 4: Quenching and Isolation

  • Action : Quench the reaction with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃). Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Causality : Na₂S₂O₃ reduces any unreacted electrophilic I₂ to water-soluble iodide (I⁻). This is a critical safety and purity step, preventing downstream oxidative side reactions during solvent evaporation. Precipitate the triphenylphosphine oxide (TPPO) byproduct by trituration with cold hexanes and filter to yield the pure alkyl iodide.

Analytical Signatures (NMR Expectations)

Verification of the isolated product relies on distinct nuclear magnetic resonance (NMR) shifts:

  • ¹H NMR (CDCl₃) : The terminal alkene protons of the 5-methylhex-5-en-1-ol scaffold resonate as a distinct pair of broad singlets near δ 4.65 and 4.70 ppm. The methyl group appears as a sharp singlet around δ 1.70 ppm. In the starting material, the CH₂-OH protons appear as a triplet near δ 3.60 ppm. Upon successful iodination via the protocol above, this triplet shifts significantly upfield to approximately δ 3.15 ppm, confirming the transformation while the alkene signals remain undisturbed.

References

  • PubChem | 5-Hexen-1-ol, 5-methyl- (CID 10820498) |[Link]

  • Chemsrc | 5-methylhex-5-en-1-ol Properties and Safety | [Link]

  • Purdue e-Pubs | Synthesis of Novel Isoprenoid Diphosphate Analogs as Chemical Tools to Investigate Protein Geranylgeranylation |[Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-methylhex-5-en-1-ol

Abstract This technical guide provides a comprehensive overview of the boiling point, density, and key thermodynamic properties of 5-methylhex-5-en-1-ol, a C7 unsaturated alcohol. In the absence of extensive direct exper...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the boiling point, density, and key thermodynamic properties of 5-methylhex-5-en-1-ol, a C7 unsaturated alcohol. In the absence of extensive direct experimental data for this specific molecule, this document outlines robust theoretical prediction methodologies, including group contribution methods, and details established experimental protocols for the precise determination of these critical physicochemical parameters. This guide is intended to serve as a vital resource for researchers, scientists, and professionals in drug development and chemical engineering, offering both a practical framework for property estimation and a rigorous approach to experimental validation. Comparative data for structural isomers and analogous compounds are provided to offer context and benchmarks for predicted and experimental values.

Introduction

5-methylhex-5-en-1-ol (CAS No. 5212-80-6) is a primary alcohol containing a terminal double bond, a structural motif of interest in various chemical syntheses, including the development of fine chemicals, fragrances, and pharmaceutical intermediates. A thorough understanding of its physical and thermodynamic properties is paramount for process design, purification, and the formulation of novel products. This guide addresses the critical need for reliable data on the boiling point, density, and thermodynamic characteristics of this compound.

Due to a scarcity of published experimental data for 5-methylhex-5-en-1-ol, this guide adopts a dual approach:

  • Theoretical Prediction: Leveraging established group contribution methods and Quantitative Structure-Property Relationship (QSPR) models to estimate the boiling point, density, and thermodynamic properties.

  • Experimental Determination: Providing detailed, field-proven protocols for the experimental measurement of these properties, ensuring data integrity and reproducibility.

This comprehensive methodology empowers researchers to confidently work with 5-methylhex-5-en-1-ol, from initial in-silico process modeling to rigorous laboratory-scale validation.

Molecular Structure and Functional Groups

The foundation of any property prediction lies in a detailed analysis of the molecule's structure. 5-methylhex-5-en-1-ol possesses the following key functional groups that dictate its physicochemical behavior:

  • A primary hydroxyl group (-CH2OH): This group is a strong hydrogen bond donor and acceptor, significantly influencing the boiling point and solubility.

  • A terminal double bond (C=C): The presence of unsaturation affects molecular packing and intermolecular forces.

  • A branched methyl group: Branching can impact the boiling point and density compared to its linear isomers.

The interplay of these groups determines the macroscopic properties discussed in this guide.

Boiling Point

The boiling point is a fundamental physical property indicating the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.

Theoretical Prediction of Boiling Point

In the absence of experimental data, group contribution methods provide a reliable means of estimating the normal boiling point. The Joback method is a widely used first-order method for this purpose.[1][2][3]

The Joback Method Equation:

Tb (K) = 198.2 + Σ Nitb,i

Where:

  • Tb is the normal boiling point in Kelvin.

  • Ni is the number of occurrences of group i.

  • tb,i is the contribution of group i to the boiling point.

Sample Calculation for 5-methylhex-5-en-1-ol:

The molecule can be dissected into the following groups with their respective contributions:

GroupNumber of Groups (Ni)Contribution (tb,i)Total Contribution (Ni * tb,i)
-CH3123.5823.58
>C=124.9624.96
=CH2124.9624.96
-CH2-322.8868.64
-OH (primary)192.8892.88
Total 235.02

Tb = 198.2 + 235.02 = 433.22 K (160.07 °C)

This predicted value provides a strong starting point for experimental design.

Experimental Determination of Boiling Point

The boiling point should be determined experimentally to validate the predicted value. The Thiele tube method is a suitable micro-scale technique for this purpose.[4][5][6]

Protocol for Thiele Tube Boiling Point Determination:

  • Sample Preparation: Place a small amount (0.5-1 mL) of 5-methylhex-5-en-1-ol into a small test tube.

  • Capillary Inversion: Insert a sealed-end capillary tube, open end down, into the test tube.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • Observation: Heat the side arm of the Thiele tube gently. Observe for a continuous stream of bubbles emerging from the capillary tube.

  • Equilibrium: Once a steady stream of bubbles is observed, remove the heat and allow the apparatus to cool slowly.

  • Boiling Point Reading: The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

  • Barometric Pressure: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Diagram of Thiele Tube Apparatus:

BoilingPointApparatus cluster_thiele Thiele Tube thiele Thiele Tube (containing oil) thermometer Thermometer test_tube Test Tube with Sample and Inverted Capillary heat Heat Source heat->thiele  Heat applied to side arm

Caption: Experimental setup for boiling point determination using a Thiele tube.

Density

Density is a crucial property for mass transfer calculations, reactor design, and product formulation.

Theoretical Prediction of Density

Due to the lack of specific predictive models for the density of unsaturated alcohols, estimation by analogy to structurally similar compounds is a practical approach.

Experimental Determination of Density

The density of a liquid can be accurately determined using a pycnometer or an electronic densitometer.[7]

Protocol for Density Determination using a Pycnometer:

  • Clean and Dry: Thoroughly clean and dry a pycnometer of known volume.

  • Weigh Empty: Accurately weigh the empty pycnometer.

  • Fill with Sample: Fill the pycnometer with 5-methylhex-5-en-1-ol, ensuring no air bubbles are trapped.

  • Thermostat: Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C or 25 °C).

  • Adjust Volume: Carefully remove any excess liquid that has expanded.

  • Weigh Filled: Dry the exterior of the pycnometer and weigh it accurately.

  • Calculation: The density (ρ) is calculated using the formula:

    ρ = (mass of filled pycnometer - mass of empty pycnometer) / volume of pycnometer

Diagram of Density Determination Workflow:

DensityWorkflow start Start clean Clean and Dry Pycnometer start->clean weigh_empty Weigh Empty Pycnometer clean->weigh_empty fill Fill with 5-methylhex-5-en-1-ol weigh_empty->fill thermostat Thermostat to Desired Temperature fill->thermostat weigh_filled Weigh Filled Pycnometer thermostat->weigh_filled calculate Calculate Density weigh_filled->calculate end End calculate->end

Caption: Workflow for the experimental determination of density using a pycnometer.

Thermodynamic Properties

Key thermodynamic properties, including the enthalpy of vaporization, heat capacity, and Gibbs free energy of formation, are essential for understanding the energy requirements of processes involving 5-methylhex-5-en-1-ol.

Enthalpy of Vaporization (ΔHvap)

The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.

The Joback method can also be used to estimate the enthalpy of vaporization at the normal boiling point.

The Joback Method Equation:

ΔHvap (kJ/mol) = 15.30 + Σ Nihvap,i

Sample Calculation for 5-methylhex-5-en-1-ol:

GroupNumber of Groups (Ni)Contribution (hvap,i)Total Contribution (Ni * hvap,i)
-CH312.932.93
>C=13.523.52
=CH212.932.93
-CH2-32.306.90
-OH (primary)121.9721.97
Total 38.25

ΔHvap = 15.30 + 38.25 = 53.55 kJ/mol

The enthalpy of vaporization can be determined experimentally from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation.[1][8][9][10][11][12]

Protocol for Determining ΔHvap:

  • Apparatus: A simple apparatus consisting of a flask containing the liquid, a condenser, a manometer, and a controlled temperature bath is required.

  • Vapor Pressure Measurement: Measure the vapor pressure of 5-methylhex-5-en-1-ol at several different temperatures.

  • Data Analysis: Plot ln(P) versus 1/T (where P is the vapor pressure in Pascals and T is the temperature in Kelvin).

  • Calculation: The slope of the resulting line will be equal to -ΔHvap/R, where R is the ideal gas constant (8.314 J/mol·K). From this, ΔHvap can be calculated.

Heat Capacity (Cp)

The heat capacity is the amount of heat required to raise the temperature of a substance by one degree.

The Joback method provides a polynomial expression for the ideal gas heat capacity as a function of temperature:

Cp (J/mol·K) = (Σ Niai - 37.93) + (Σ Nibi + 0.210)T + (Σ Nici - 3.91 x 10-4)T2 + (Σ Nidi + 2.06 x 10-7)T3

Due to the complexity of the calculation, it is recommended to use computational software for this estimation.

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of liquids.

Protocol for DSC Measurement of Heat Capacity:

  • Sample Preparation: Accurately weigh a small amount of 5-methylhex-5-en-1-ol into a DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program: Run a three-step temperature program:

    • Isothermal hold at the starting temperature.

    • A linear heating ramp through the desired temperature range.

    • Isothermal hold at the final temperature.

  • Data Collection: Record the heat flow as a function of temperature.

  • Calibration: Perform the same temperature program with a known standard (e.g., sapphire) and an empty pan.

  • Calculation: The heat capacity of the sample can be calculated by comparing the heat flow data of the sample, the standard, and the empty pan.

Gibbs Free Energy of Formation (ΔGf°)

The Gibbs free energy of formation is a measure of the spontaneity of the formation of a compound from its constituent elements in their standard states.

The Joback method can be used for a preliminary estimation.

The Joback Method Equation:

ΔGf° (kJ/mol) = 53.88 + Σ Nigf,i

The standard Gibbs free energy of formation is typically not measured directly but is calculated from the standard enthalpy of formation (ΔHf°) and the standard absolute entropy (S°).[13][14][15][16]

ΔGf° = ΔHf° - TΔSf°

Where ΔSf° is the entropy of formation, calculated from the standard absolute entropies of the compound and its constituent elements.

The standard enthalpy of formation (ΔHf°) can be determined experimentally via combustion calorimetry.

Protocol for Combustion Calorimetry:

  • Sample Preparation: A precisely weighed sample of 5-methylhex-5-en-1-ol is placed in a bomb calorimeter.

  • Combustion: The sample is combusted in an excess of pure oxygen.

  • Temperature Measurement: The temperature change of the surrounding water bath is accurately measured.

  • Calculation: From the temperature change and the known heat capacity of the calorimeter, the heat of combustion is determined. Using Hess's law and the known enthalpies of formation of CO2 and H2O, the enthalpy of formation of 5-methylhex-5-en-1-ol can be calculated.

Comparative Data for C7 Alkenol Isomers

To provide context for the predicted and experimentally determined values for 5-methylhex-5-en-1-ol, the following table presents available data for some of its structural isomers.[5][6][12][17][18][19][20]

CompoundStructureBoiling Point (°C)Density (g/cm³)
(E)-5-Hepten-1-olLinear, internal double bond~175-177~0.84
6-Hepten-1-olLinear, terminal double bond~176-178~0.84
CyclohexylmethanolCyclic alcohol~183-185~0.93
1-MethylcyclohexanolCyclic tertiary alcohol~158-160~0.92

Note: These values are approximate and may vary depending on the source.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the boiling point, density, and key thermodynamic properties of 5-methylhex-5-en-1-ol. By combining theoretical prediction methodologies with detailed experimental protocols, researchers and professionals are equipped with the necessary tools to confidently handle and utilize this compound in their work. The provided comparative data for its isomers further enriches the understanding of structure-property relationships within this class of molecules. It is recommended that the predicted values presented herein be validated through rigorous experimental determination to establish a definitive physicochemical profile for 5-methylhex-5-en-1-ol.

References

  • Chemistry LibreTexts. (2024, September 1). 4.6: Enthalpy of Vapourisation of Water by Vapour Pressure Measurement. Retrieved from [Link]

  • PHYWE SYSTEME GMBH & Co. KG. (n.d.). Determination of the enthalpy of vaporization of liquids 02.04. Retrieved from [Link]

  • Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions.
  • Bellevue College. (n.d.). Experiment 6: Vapor Pressure of Liquids. Retrieved from [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • PubChem. (n.d.). 5-Hepten-1-ol.
  • Poling, B. E., Prausnitz, J. M., & O'Connell, J. P. (2001). The Properties of Gases and Liquids (5th ed.). McGraw-Hill.
  • PubChem. (n.d.). 6-Hepten-1-ol.
  • Wikipedia contributors. (2023, December 12). Joback method. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexylmethanol.
  • University of Alberta. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

  • Babcock University. (n.d.). Experiment 1: Determining the Densities of Solids. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylcyclohexanol.
  • Science Learning Center. (n.d.). Density and Determination of Percent Alcohol. Retrieved from [Link]

  • OIV. (2009). Method OIV-MA-BS-06: Density of alcohols and alcoholic beverages method for determining electronic densimetry. Retrieved from [Link]

  • ResearchGate. (2016, November 3). How to go about experimentally measuring the change in Gibbs Free Energy (ΔG) of a chemical reaction without Thermodynamic tables? Retrieved from [Link]

  • Wikipedia contributors. (2026, February 27). C7H14O. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Chemguide. (n.d.). An introduction to Gibbs free energy. Retrieved from [Link]

  • University of California, Davis. (n.d.). Experiment 6: Using Calorimetry to Determine the Enthalpy of Formation of Magnesium Oxide. Retrieved from [Link]

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  • Khan Academy. (n.d.). Gibbs free energy and spontaneity. Retrieved from [Link]

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Exploratory

The Strategic Role of 5-Methylhex-5-en-1-ol in Advanced Organic Synthesis

Introduction & Chemical Identity In the landscape of modern organic chemistry and drug development, the efficiency of a total synthesis often hinges on the strategic selection of bifunctional building blocks. 5-methylhex...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Identity

In the landscape of modern organic chemistry and drug development, the efficiency of a total synthesis often hinges on the strategic selection of bifunctional building blocks. 5-methylhex-5-en-1-ol (CAS: 5212-80-6)[1][2] is a highly versatile C7 aliphatic compound (Molecular Formula: C7H14O)[1] that serves as a critical linchpin for constructing complex oxygen-containing heterocycles. Featuring a primary hydroxyl group at one terminus and a methyl-substituted alkene at the other, this molecule is heavily utilized in the synthesis of tetrahydropyrans, oxepanes, and isoprenoid diphosphate analogs[3][4][5]. Its structural motif is particularly valuable for synthesizing analogs of bioactive natural products, such as the potent antitumor agent irciniastatin[6].

The Bifunctional Advantage: Mechanistic Rationale

The core value of 5-methylhex-5-en-1-ol lies in its orthogonal reactivity domains. The primary alcohol can undergo standard functional group transformations—such as oxidation to aldehydes/acids, protection via silylation, or conversion into a leaving group (e.g., halogenation) to generate electrophilic nodes for SN2 displacements[3][6].

Conversely, the terminal alkene, enriched by the electron-donating methyl group, is primed for electrophilic addition and Lewis acid-mediated isomerization[4]. A hallmark application of this bifunctionality is the tandem olefin migration and Prins cyclization . Historically, constructing highly substituted tetrahydropyrans required lengthy, multi-step sequences. By leveraging 5-methylhex-5-en-1-ol, chemists can achieve a one-pot diastereoselective cyclization. The causality here is driven by thermodynamics and orbital alignment: under specific Lewis acidic conditions, the terminal double bond isomerizes to a more stable internal enol ether, which subsequently attacks an aldehyde-derived oxocarbenium ion, closing the ring with high stereochemical fidelity[4][5].

Reactivity SM 5-Methylhex-5-en-1-ol (Bifunctional Core) Alkene Alkene Reactivity SM->Alkene Lewis Acids Alcohol Alcohol Reactivity SM->Alcohol Base / Oxidants Prins Prins Cyclization (Tetrahydropyrans) Alkene->Prins + Aldehyde Oxidation Oxidation (Aldehydes/Acids) Alcohol->Oxidation Dess-Martin / Swern Substitution Halogenation/SN2 (Isoprenoid Probes) Alcohol->Substitution Appel Reaction

Fig 1. Bifunctional reactivity pathways of 5-methylhex-5-en-1-ol in organic synthesis.

Quantitative Data: Catalyst Evolution in Prins Cyclizations

The evolution of catalytic systems for the Prins cyclization of 5-methylhex-5-en-1-ol highlights the delicate balance of Lewis acidity required to prevent side reactions. Early systems utilizing PtCl2/AgOTf required harsh temperatures (100 °C) and often yielded simple acetals at room temperature[4]. The introduction of Cu(OTf)2-bisphosphine complexes revolutionized this workflow, allowing room-temperature reactions with exceptional diastereoselectivity (>20:1 trans:cis)[4][7].

Table 1: Comparison of Catalytic Systems for the Prins Cyclization of 5-Methylhex-5-en-1-ol with Benzaldehyde

Catalytic SystemConditionsMajor ProductYield (%)Diastereomeric Ratio (trans:cis)Reference
PtCl₂ (0.5 mol%) / AgOTf (1.0 mol%)100 °C, TolueneTetrahydropyran77%~ 3:1Hosomi et al.[4]
PtCl₂ / AgOTf25 °C, CH₂Cl₂Acetal (Side Product)14%N/AGhosh et al.[4]
Cu(OTf)₂ (15 mol%) / L1 (15 mol%)25 °C, CH₂Cl₂Tetrahydropyran92%> 20:1Ghosh et al.[4][8]
Sc(OTf)₃ (10 mol%) / p-TSA (30 mol%)0 °C to 25 °C, CH₂Cl₂Oxocene (8-membered)< 10%N/AGhosh et al.[5]

Key Synthetic Workflows & Protocols

Protocol 1: Diastereoselective Synthesis of 2,3-Disubstituted Tetrahydropyrans

This protocol describes the tandem olefin migration and Prins cyclization of 5-methylhex-5-en-1-ol with an aldehyde to form a trans-tetrahydropyran[4][7].

Causality & Design: Copper(II) triflate provides the requisite Lewis acidity to activate the aldehyde. However, naked Cu(OTf)2 is too harsh and can lead to polymerization. The addition of a bisphosphine ligand (e.g., (Z)-Ph2PCH=CHPPh2) modulates the metal's hardness and bite angle. This specific complexation favors the initial olefin migration of the terminal double bond to an internal position before the Prins cyclization occurs, effectively suppressing the premature formation of simple acetals[4][7].

Self-Validating System: The protocol relies on strict anhydrous conditions. The use of a mild aqueous base quench (NaHCO3) is a self-validating step that immediately halts the Lewis acid activity, preventing the acid-catalyzed epimerization of the thermodynamically favored trans-product back to a cis/trans mixture.

Step-by-Step Methodology:

  • Preparation of the Catalyst Complex: In an oven-dried Schlenk flask under an argon atmosphere, add Cu(OTf)2 (0.15 equiv) and the selected bisphosphine ligand (0.15 equiv).

  • Solvent Addition: Suspend the mixture in anhydrous CH2Cl2 to achieve a 0.1 M concentration relative to the limiting reagent. Stir at room temperature for 30 minutes until a homogeneous complex forms.

  • Substrate Addition: Add 5-methylhex-5-en-1-ol (1.25 equiv) via syringe. Allow the mixture to stir for 10 minutes to initiate olefin migration.

  • Electrophile Introduction: Add the target aldehyde (1.0 equiv) dropwise.

  • Reaction Monitoring: Stir the reaction at 25 °C. Monitor the progress via Thin Layer Chromatography (TLC). The disappearance of the UV-active aldehyde and the emergence of a less polar, distinct spot (visualized with p-anisaldehyde stain) validates the cyclization progress.

  • Quench and Isolation: Once complete (typically 18-24 hours), quench the reaction by adding an equal volume of saturated aqueous NaHCO3.

  • Extraction and Purification: Extract the aqueous layer three times with CH2Cl2. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (using a hexane/ethyl acetate gradient) to isolate the pure trans-tetrahydropyran.

Workflow Step1 Step 1: Catalyst Complexation Cu(OTf)2 + Bisphosphine Ligand Step2 Step 2: Olefin Migration Terminal to Internal Enol Ether Step1->Step2 Addition of 5-methylhex-5-en-1-ol Step3 Step 3: Oxocarbenium Formation Aldehyde + Lewis Acid Step2->Step3 Addition of Aldehyde Step4 Step 4: Prins Cyclization 6-endo-trig or 6-exo-trig closure Step3->Step4 Intramolecular attack Step5 Step 5: Product Isolation Diastereoselective Tetrahydropyran Step4->Step5 Quench & Purify

Fig 2. Mechanistic workflow of tandem olefin migration and Prins cyclization.

Protocol 2: Synthesis of Medium-Sized Cyclic Ethers (Oxocenes) via TMSOTf Mediation

While 6-membered rings are kinetically favored, 5-methylhex-5-en-1-ol can be forced into 8-membered oxocene architectures using strong, stoichiometric Lewis acids[5].

Causality & Design: Using a strong, oxophilic Lewis acid like TMSOTf in the presence of molecular sieves shifts the reaction pathway. The rapid and intense activation of the aldehyde by TMSOTf allows the capture of the intermediate carbocation directly by the terminal olefin, facilitating an 8-endo-trig cyclization rather than waiting for olefin isomerization[5].

Self-Validating System: Activated molecular sieves are strictly required. This is a self-validating control: if trace water is present, TMSOTf rapidly hydrolyzes to triflic acid, leading to uncontrolled polymerization or simple hydration of the olefin. A successful reaction visually remains a clear, pale yellow oil rather than turning into a dark, intractable tar.

Step-by-Step Methodology:

  • System Preparation: To an oven-dried round-bottom flask, add activated 4Å molecular sieves (approx. 60 mg per mmol of substrate) and flush with argon.

  • Reagent Mixing: Dissolve the target aldehyde (1.2 equiv) in anhydrous THF (0.2 M) and add to the flask. Cool the system to 0 °C.

  • Lewis Acid Activation: Slowly add TMSOTf (1.0 equiv) dropwise. Stir for 15 minutes to allow complete oxocarbenium ion formation.

  • Cyclization: Dissolve 5-methylhex-5-en-1-ol (1.0 equiv) in anhydrous THF (0.2 M) and add it dropwise to the activated aldehyde solution over 30 minutes using a syringe pump to maintain low local concentrations (favoring intramolecular cyclization over intermolecular oligomerization).

  • Quench: After 12 hours of stirring at room temperature, quench the reaction with triethylamine to neutralize the silyl triflate, followed by water.

  • Purification: Extract with ethyl acetate, wash with brine, dry over MgSO4, and purify via flash chromatography to yield the substituted oxocene.

References

  • PubChem. "5-Hexen-1-ol, 5-methyl- | C7H14O | CID 10820498". National Institutes of Health (NIH).1

  • Sigma-Aldrich. "5-methylhex-5-en-1-ol | 5212-80-6". MilliporeSigma. 2

  • Purdue e-Pubs. "Synthesis of Novel Isoprenoid Diphosphate Analogs as Chemical Tools to Investigate Protein Geranylgeranylation". Purdue University. 3

  • ACS Publications. "Design, Synthesis, and Evaluation of Irciniastatin Analogues: Simplification of the Tetrahydropyran Core and the C(11) Substituents". The Journal of Organic Chemistry. 6

  • PubMed Central. "A Tandem Olefin Migration and Prins Cyclization Using Cu(OTf)2-Bisphosphine Complexes: An Improved Synthesis of Functionalized Tetrahydropyrans". NIH. 7

  • PubMed Central. "Diastereoselective Synthesis of Substituted Tetrahydropyrans by Copper(II)–Bisphosphine-Catalyzed Olefin Migration and Prins Cyclization". NIH. 4

  • ACS Publications. "Brønsted Base Mediated Stereoselective Diphosphination of Terminal Alkynes with Diphosphanes". Organic Letters. 8

  • PubMed Central. "Lewis Acid Mediated Cyclizations: Diastereoselective Synthesis of Six- to Eight-Membered Substituted Cyclic Ethers". NIH. 5

Sources

Foundational

5-methylhex-5-en-1-ol toxicity, storage, and laboratory safety guidelines

5-Methylhex-5-en-1-ol: A Comprehensive Technical Guide on Toxicity, Storage, and Laboratory Safety Guidelines Executive Overview In modern drug development, bifunctional aliphatic building blocks are indispensable for sy...

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Author: BenchChem Technical Support Team. Date: April 2026

5-Methylhex-5-en-1-ol: A Comprehensive Technical Guide on Toxicity, Storage, and Laboratory Safety Guidelines

Executive Overview

In modern drug development, bifunctional aliphatic building blocks are indispensable for synthesizing complex active pharmaceutical ingredients (APIs). 5-Methylhex-5-en-1-ol (CAS: 5212-80-6)[1] is a prime example, serving as a critical intermediate in the synthesis of pyridopyrimidine derivatives for Hepatitis B (HBV) therapeutic combinations[2] and Toll-like receptor 8 (TLR-8) modulators[3].

However, the very structural features that make 5-methylhex-5-en-1-ol synthetically valuable—a nucleophilic terminal hydroxyl group and an electron-rich terminal alkene—also dictate its hazardous physicochemical profile. As a Senior Application Scientist, I have observed that mishandling this reagent often leads to compromised reaction yields, autoxidation hazards, and severe personnel exposure. This whitepaper provides a field-proven, causality-driven guide to the toxicity, storage, and safe handling of 5-methylhex-5-en-1-ol.

Physicochemical Profiling & Causality of Hazards

To engineer safe laboratory protocols, one must first understand the molecular causality of the chemical's hazards. 5-methylhex-5-en-1-ol ( C7​H14​O ) is a seven-carbon unsaturated alcohol. While specific toxicological data for this exact molecule can be sparse, its hazard profile is reliably extrapolated from its direct structural analog, 5-hexen-1-ol (CAS: 821-41-0)[4].

The Amphiphilic Mechanism of Tissue Damage

Aliphatic alcohols of this chain length exhibit a dangerous amphiphilic nature. The lipophilic hydrocarbon tail allows the molecule to rapidly partition into the lipid bilayers of the stratum corneum (skin) and corneal epithelium (eyes). Simultaneously, the polar hydroxyl headgroup disrupts native hydrogen bonding within cellular proteins. This dual-action solvent effect leads to rapid cellular dehydration, defatting, and protein denaturation, manifesting clinically as severe skin burns and irreversible eye damage[4][5].

The Allylic Autoxidation Hazard

The terminal alkene at the C5 position features highly reactive allylic protons at the C4 position. When exposed to atmospheric oxygen, these allylic sites undergo a radical-chain autoxidation process, forming unstable hydroperoxides. If this degraded reagent is subjected to thermal stress or concentration (e.g., via rotary evaporation), these peroxides can initiate explosive polymerization or detonate[6][7].

Table 1: Quantitative Hazard & Physicochemical Summary

ParameterValue / ClassificationMechanistic Causality
Chemical Name 5-methylhex-5-en-1-olN/A
CAS Number 5212-80-6[1]N/A
Molecular Weight 114.18 g/mol [1]Dictates volatility and vapor pressure.
Flammability Category 3 (Flammable Liquid)Low flash point; vapors form explosive mixtures with air[6].
Dermal/Ocular Toxicity Category 1 (Severe Burns/Damage)[5]Amphiphilic disruption of lipid bilayers[4].
Inhalation Toxicity Category 3 (STOT-SE)[4]Vapor interaction with respiratory mucosal membranes[5].

Storage, Stability, and Autoxidation Engineering

Proper storage of 5-methylhex-5-en-1-ol is not merely a recommendation; it is a fundamental requirement to prevent the accumulation of shock-sensitive peroxides.

The degradation of the terminal alkene is accelerated by UV light, thermal kinetic energy, and oxygen. Therefore, the storage environment must be engineered to eliminate these three variables.

Table 2: Engineered Storage Parameters

Storage VariableRequired ConditionScientific Rationale
Temperature 2–8 °C (Refrigerated)Reduces the kinetic energy available to overcome the activation barrier of radical autoxidation.
Atmosphere Ultra-High Purity ArgonArgon is heavier than air and effectively displaces O2​ , starving the autoxidation pathway.
Light Exposure Amber Glass / Foil-WrappedPrevents UV-initiated homolytic cleavage of trace peroxides into propagating radical species.
Container PTFE-lined Septum CapPrevents solvent evaporation and maintains the integrity of the inert gas blanket.

Self-Validating Laboratory Safety Protocols

In high-throughput synthesis environments, protocols must be self-validating —meaning the workflow inherently proves its own safety and efficacy before the operator is exposed to risk.

Below is the standardized methodology for the safe handling and transfer of 5-methylhex-5-en-1-ol. This protocol integrates a mandatory peroxide test. The causality here is empirical: the presence of hydroperoxides oxidizes iodide ions ( I− ) to iodine ( I2​ ), which complexes with starch to form a deep blue/black chromophore. If the test strip remains white, the absence of dangerous peroxides is chemically validated, granting the operator clearance to proceed.

Step-by-Step Methodology: Air-Free Transfer & Validation

Phase 1: Reagent Validation (The Self-Validating Check)

  • Preparation: Don appropriate PPE, including a flame-resistant lab coat, heavy-duty nitrile gloves, and a full face shield. Conduct all work inside a certified fume hood.

  • Peroxide Testing: Using a glass pipette, extract 10 μL of 5-methylhex-5-en-1-ol and apply it to a Potassium Iodide (KI) starch indicator strip.

  • Observation: Wait 30 seconds.

    • If the strip turns blue/black: Peroxides are present. Do not use or distill. Quench the reagent immediately by adding an equal volume of 10% w/v aqueous sodium metabisulfite ( Na2​S2​O5​ ) solution.

    • If the strip remains white: The reagent is validated as safe for use.

Phase 2: Schlenk-Line Aseptic Transfer 4. Purging: Flame-dry the receiving reaction flask under vacuum. Backfill the flask with ultra-high purity Argon. Repeat this vacuum/Argon cycle three times to ensure complete oxygen displacement. 5. Syringe Equilibration: Pierce the septum of the Argon line with a gas-tight Hamilton syringe. Draw and expel Argon three times to flush atmospheric oxygen from the needle and barrel. 6. Extraction: Insert the purged needle into the septum of the 5-methylhex-5-en-1-ol storage bottle. Draw the required volume slowly to prevent cavitation and vapor lock. 7. Transfer: Transfer the reagent into the reaction vessel dropwise, maintaining a positive pressure of Argon in the reaction flask to prevent air ingress. 8. Decontamination: Immediately rinse the syringe with dry isopropanol to dissolve residual reagent, followed by a water wash, preventing polymerization within the needle shaft.

Workflow Visualization

G Step1 1. Reagent Validation (Test for Peroxides via KI Starch) Decision Peroxides Detected? Step1->Decision Quench 2a. Quench Reagent (Do Not Distill) Decision->Quench Yes (Blue/Black) Purge 2b. Purge Flask & Syringe (3x Vacuum/Argon Cycles) Decision->Purge No (No Color Change) Transfer 3. Aseptic Transfer (Positive Argon Pressure) Purge->Transfer Store 4. Seal & Store (2-8°C, Dark, Inert Gas) Transfer->Store

Figure 1: Self-validating workflow for the safe handling and inert transfer of 5-methylhex-5-en-1-ol.

Conclusion

The successful integration of 5-methylhex-5-en-1-ol into pharmaceutical pipelines requires a rigorous, chemistry-first approach to safety. By understanding the amphiphilic nature of its toxicity and the radical-driven mechanisms of its degradation, researchers can implement self-validating protocols that protect both the integrity of their syntheses and the safety of their personnel. Always treat unsaturated aliphatic alcohols with the highest degree of respect regarding atmospheric exposure and dermal contact.

References

  • ChemSrc. "5-methylhex-5-en-1-ol | CAS#:5212-80-6". ChemSrc.[Link]

  • Google Patents. "Combination of hepatitis b virus (hbv)
  • Google Patents.
  • Thermo Fisher Scientific. "SAFETY DATA SHEET: 5-Hexen-1-ol". Alfa Aesar.[Link]

Sources

Exploratory

Electronic and Steric Properties of 5-Methylhex-5-en-1-ol: A Technical Guide to Its Reactivity and Applications in Asymmetric Synthesis

Executive Summary In the realm of complex organic synthesis and drug development, the rational design of molecular architectures relies heavily on the predictable reactivity of bifunctional scaffolds. 5-Methylhex-5-en-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of complex organic synthesis and drug development, the rational design of molecular architectures relies heavily on the predictable reactivity of bifunctional scaffolds. 5-Methylhex-5-en-1-ol (PubChem CID: 10820498) is a highly versatile, δ,ϵ -unsaturated aliphatic alcohol that serves as a critical building block in the construction of functionalized oxygen heterocycles[1].

This whitepaper provides an in-depth analysis of the electronic and steric properties of 5-methylhex-5-en-1-ol. By dissecting its bifunctional nature—comprising a primary hydroxyl group and a sterically encumbered, electron-rich terminal alkene—we elucidate its specific behavior in transition metal-catalyzed cascade reactions. Particular emphasis is placed on its utility in tandem olefin migration and Prins cyclization workflows, which are instrumental in synthesizing the substituted tetrahydropyran cores ubiquitous in bioactive natural products and pharmaceutical agents[2].

Structural and Conformational Analysis

The synthetic utility of 5-methylhex-5-en-1-ol is dictated by the interplay between its flexible carbon backbone and its localized functional groups.

Electronic Properties

The molecule possesses two distinct electronic centers that govern its reactivity:

  • Enhanced Alkene Nucleophilicity: The terminal alkene at C5-C6 is 1,1-disubstituted. The presence of the C5 methyl group exerts a strong electron-donating inductive (+I) effect, coupled with hyperconjugation from the adjacent σ -bonds. This significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the π -bond substantially more nucleophilic than a standard, unsubstituted terminal alkene[2].

  • Hydroxyl Nucleophilicity: The primary alcohol at C1 acts as a standard nucleophile and hydrogen bond donor. In the presence of Lewis acids and aldehydes, it readily participates in the formation of highly electrophilic oxocarbenium ion intermediates.

Steric Properties

Steric factors play a paramount role in directing the stereochemical outcomes of reactions involving this scaffold:

  • Alkyl Chain Flexibility: The four-carbon methylene bridge (C1-C4) provides a high degree of conformational flexibility. This allows the molecule to fold into a thermodynamically favorable chair-like transition state during intramolecular cyclization events.

  • C5 Steric Hindrance: The methyl group at C5 introduces localized steric bulk. During transition metal-catalyzed reactions, this steric hindrance prevents direct 6-endo-trig cyclization of the terminal alkene, forcing the system to undergo an initial olefin migration to a less sterically encumbered internal position before cyclization can proceed[3].

Properties Mol 5-methylhex-5-en-1-ol (Bifunctional Scaffold) Elec Electronic Properties Mol->Elec Ster Steric Properties Mol->Ster E1 +I Effect & Hyperconjugation from C5 Methyl Elec->E1 E3 Primary OH Nucleophilicity Elec->E3 S1 C1-C4 Alkyl Chain Conformational Flexibility Ster->S1 S2 C5 Steric Hindrance at Terminal Alkene Ster->S2 E2 Enhanced π-Bond Nucleophilicity E1->E2 S3 Thermodynamic Control in Cyclization (Chair State) S1->S3 S2->S3

Mapping the electronic and steric properties of 5-methylhex-5-en-1-ol.

Reactivity Profile: Tandem Olefin Migration and Prins Cyclization

One of the most powerful applications of 5-methylhex-5-en-1-ol is its use in the diastereoselective synthesis of substituted tetrahydropyrans via a tandem cascade reaction[2].

Because the terminal double bond is not ideally positioned for a direct Prins cyclization, the reaction requires a dual-action catalytic system. When exposed to a Copper(II) triflate-bisphosphine complex, the mechanism unfolds in a highly orchestrated sequence:

  • Olefin Migration: The Lewis acid catalyst induces the isomerization of the terminal double bond to an internal position (e.g., forming 5-methylhex-4-en-1-ol). This step is driven by the thermodynamic stability of the more substituted internal alkene.

  • Oxocarbenium Formation: The primary alcohol condenses with an introduced aldehyde, facilitated by the Lewis acid, to generate a reactive oxocarbenium ion.

  • Prins Cyclization: The newly positioned internal double bond acts as an internal nucleophile, attacking the oxocarbenium ion. The steric bulk of the system forces the transition state into a highly ordered chair conformation, yielding a substituted tetrahydropyran with excellent diastereoselectivity (dr > 20:1)[3].

Pathway A 5-methylhex-5-en-1-ol (Terminal Alkene) B Olefin Migration [Cu(OTf)2 / Ligand] A->B Isomerization C Internal Alkene Intermediate B->C D Oxocarbenium Formation [+ Aldehyde] C->D Acid Catalysis E Intramolecular Prins Cyclization D->E Nucleophilic Attack F Substituted Tetrahydropyran E->F Stereocontrol

Mechanistic pathway of tandem olefin migration and Prins cyclization.

Experimental Methodology: Copper(II)-Catalyzed Prins Cyclization

To harness the properties of 5-methylhex-5-en-1-ol effectively, the following self-validating protocol details the synthesis of a substituted tetrahydropyran. This methodology is adapted from the foundational work by Ghosh et al.[2].

Step-by-Step Protocol

1. Catalyst Preparation (Inert Atmosphere):

  • Action: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 10 mol% of Copper(II) triflate ( Cu(OTf)2​ ) and 10 mol% of the bisphosphine ligand, (Z)-1,2-bis(diphenylphosphino)ethylene, in anhydrous 1,2-dichloroethane (DCE). Stir for 30 minutes at room temperature.

  • Causality: Pre-forming the metal-ligand complex is critical. The bisphosphine ligand modulates the Lewis acidity of the copper center. Without this modulation, the highly reactive copper could prematurely catalyze simple acetalization without inducing the necessary olefin migration, leading to stalled intermediates[2].

2. Substrate Addition:

  • Action: Add the target aldehyde (1.2 equivalents, e.g., benzaldehyde) to the catalyst solution, followed by the dropwise addition of 5-methylhex-5-en-1-ol (1.0 equivalent, 0.2 M in DCE).

  • Causality: Sequential addition ensures that the Lewis acid activates the aldehyde precisely as the alkenol is introduced, controlling the rate of oxocarbenium ion formation and preventing homocoupling or polymerization of the alkenol.

3. Reaction Monitoring & Thermal Control:

  • Action: Stir the reaction mixture at room temperature. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system.

  • Causality: The enhanced nucleophilicity of the internal alkene (post-migration) allows this Prins cyclization to proceed efficiently at ambient temperatures. Monitoring via TLC provides a self-validating checkpoint to ensure the cascade has not stalled at the intermediate acetal stage.

4. Quenching and Workup:

  • Action: Once TLC indicates complete consumption of the alkenol (typically 12-24 hours), quench the reaction by adding saturated aqueous NaHCO3​ .

  • Causality: Immediate neutralization of the Lewis acid catalyst is mandatory. Prolonged exposure to acidic conditions post-reaction can lead to epimerization of the newly formed stereocenters or degradation of the tetrahydropyran ring[3].

5. Extraction and Purification:

  • Action: Extract the aqueous layer three times with dichloromethane ( CH2​Cl2​ ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel.

Quantitative Data & Comparative Analysis

The structural properties of 5-methylhex-5-en-1-ol translate directly into highly efficient and selective reaction metrics. Below is a summary of its physicochemical properties and its performance in the aforementioned cyclization protocol.

Table 1: Physicochemical Properties of 5-methylhex-5-en-1-ol
PropertyValueSource
IUPAC Name 5-methylhex-5-en-1-ol[1]
Molecular Formula C7​H14​O [1]
Molecular Weight 114.19 g/mol [1]
SMILES String CC(=C)CCCCO[1]
Hydrogen Bond Donors 1[1]
Table 2: Substrate Scope and Efficiency in Tandem Cyclization

The steric bulk of the C5 methyl group ensures that the cyclization proceeds via a highly ordered transition state, resulting in exceptional diastereomeric ratios regardless of the electronic nature of the aldehyde[2].

Aldehyde SubstrateYield (%)Diastereomeric Ratio (dr)Primary Product
Benzaldehyde92%> 20:1Substituted Tetrahydropyran
p-Nitrobenzaldehyde> 85%> 20:1Substituted Tetrahydropyran
Aliphatic Aldehydes> 80%> 15:1Substituted Tetrahydropyran

Conclusion

5-Methylhex-5-en-1-ol is far more than a simple aliphatic alcohol; it is a highly engineered bifunctional scaffold. Its unique combination of an electron-rich, sterically hindered terminal alkene and a flexible alkyl chain makes it an ideal substrate for advanced cascade reactions. By understanding the causality between its electronic/steric properties and its behavior under Lewis acid catalysis, researchers can leverage this molecule to rapidly assemble complex, stereochemically defined oxygen heterocycles essential for modern drug discovery.

References

  • 5-Hexen-1-ol, 5-methyl- | C7H14O | CID 10820498 - PubChem National Center for Biotechnology Information (NCBI) URL:[Link]

  • Diastereoselective Synthesis of Substituted Tetrahydropyrans by Copper(II)–Bisphosphine-Catalyzed Olefin Migration and Prins Cyclization Ghosh, A. K.; Kass, J.; Nicponski, D. R.; Keyes, C. Synthesis (2012) URL:[Link]

  • Lewis Acid Mediated Cyclizations: Diastereoselective Synthesis of Six- to Eight-Membered Substituted Cyclic Ethers Ghosh, A. K.; Tomaine, A. J.; Cantwell, K. E. Synthesis (2017) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of Substituted Tetrahydropyrans from 5-Methylhex-5-en-1-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary Substituted tetrahydropyran (THP) rings are ubiquitous pharmacop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

Substituted tetrahydropyran (THP) rings are ubiquitous pharmacophores found in numerous bioactive natural products and pharmaceutical agents, including the highly potent antitumor compounds Irciniastatins and Pederin . Constructing these stereochemically dense heterocycles requires highly controlled cyclization strategies.

This application note details the synthetic versatility of 5-methylhex-5-en-1-ol , a bifunctional building block containing a primary alcohol and a terminal alkene. By manipulating catalytic conditions, researchers can drive this single substrate down three distinct mechanistic pathways to yield highly specific THP derivatives: direct hydroalkoxylation, tandem olefin migration/Prins cyclization, and epoxide-mediated 6-exo-tet cyclization.

Mechanistic Divergence & Causality

The inherent reactivity of 5-methylhex-5-en-1-ol allows for divergent synthesis based on the choice of catalyst and electrophilic activation:

  • Direct Intramolecular Hydroalkoxylation: Soft Lewis acids (e.g., cationic Pt(II) complexes) preferentially activate the terminal π -bond. The pendant hydroxyl group attacks the activated alkene via a Markovnikov addition (6-exo-trig), yielding a 2,2-dimethyltetrahydropyran core .

  • Tandem Olefin Migration & Prins Cyclization: Transition metals like Cu(II) paired with bisphosphine ligands catalyze the isomerization of the terminal alkene to an internal alkene. In the presence of an aldehyde, the alcohol forms an oxocarbenium ion, which is subsequently attacked by the internal alkene. This yields a highly substituted trans-tetrahydropyran via a thermodynamically favored chair-like transition state .

  • Epoxidation & 6-exo-tet Cyclization: For complex target synthesis (e.g., Irciniastatin analogues), the alkene is first epoxidized. Acid-catalyzed ring-opening proceeds exclusively via a 6-exo-tet pathway, driven by the stabilization of the partial positive charge at the tertiary carbon, yielding a 2-(hydroxymethyl)-2-methyltetrahydropyran core .

THP_Synthesis SM 5-Methylhex-5-en-1-ol Cond1 PtCl2 / AgOTf (Hydroalkoxylation) SM->Cond1 Cond2 Cu(OTf)2 / RCHO (Migration & Prins) SM->Cond2 Cond3 1. m-CPBA 2. CSA (Epoxidation & 6-exo-tet) SM->Cond3 Prod1 2,2-Dimethyl-THP (6-exo-trig) Cond1->Prod1 Prod2 trans-Substituted THP (Diastereoselective) Cond2->Prod2 Prod3 Hydroxymethyl-THP Core (Irciniastatin motif) Cond3->Prod3

Divergent synthetic pathways for substituted tetrahydropyrans from 5-methylhex-5-en-1-ol.

Quantitative Data & Yield Analysis

The table below summarizes the expected outcomes and optimal conditions for the three primary cyclization methodologies.

Synthetic PathwayCatalyst / ReagentsElectrophileMajor Product ArchitectureTypical YieldStereoselectivity
Hydroalkoxylation PtCl₂ (0.5 mol%), AgOTf (1 mol%)Internal (Alkene)2,2-Dimethyltetrahydropyran80–85%N/A (Achiral product)
Migration / Prins Cu(OTf)₂ (10 mol%), (Z)-Ph₂PCH=CHPPh₂Benzaldehydetrans-2-phenyl-5-methyl-THP75–92%>20:1 dr (trans favored)
6-exo-tet Cyclization 1. m-CPBA 2. CSA (10 mol%)Internal (Epoxide)2-(hydroxymethyl)-2-methyl-THP80–88%Regioselective (6-exo)

Self-Validating Experimental Protocols

Protocol A: Platinum-Catalyzed Direct Intramolecular Hydroalkoxylation
  • Causality: AgOTf is utilized to abstract chloride from PtCl₂, generating a highly electrophilic, cationic Pt(II) species in situ. This soft Lewis acid selectively coordinates to the π -bond of 5-methylhex-5-en-1-ol, lowering the LUMO and facilitating intramolecular nucleophilic attack by the hydroxyl oxygen.

  • Procedure:

    • Flame-dry a Schlenk flask and backfill with argon.

    • In a glovebox, charge the flask with PtCl₂ (0.5 mol%) and AgOTf (1.0 mol%). Note: AgOTf is highly light-sensitive; wrap the flask in aluminum foil.

    • Add anhydrous 1,4-dioxane (0.2 M) and stir for 10 minutes at room temperature to pre-form the active catalyst.

    • Add 5-methylhex-5-en-1-ol (1.0 equiv) dropwise.

    • Heat the reaction to 100 °C and stir for 12–24 hours.

    • Cool to room temperature, filter through a short pad of silica gel (eluting with Et₂O) to remove metal salts, and concentrate in vacuo.

  • System Validation: Monitor the reaction via TLC (KMnO₄ stain). The disappearance of the highly polar alcohol spot and the emergence of a non-polar ether spot validates cyclization. ¹H NMR of the crude mixture must show the complete disappearance of the terminal alkene protons ( δ 4.70 ppm).

Protocol B: Copper(II)-Catalyzed Tandem Olefin Migration and Prins Cyclization
  • Causality: The Cu(II) center serves a dual purpose: it acts as a Lewis acid to activate the aldehyde (forming the oxocarbenium intermediate) and facilitates the initial olefin migration. The bulky bisphosphine ligand, (Z)-Ph₂PCH=CHPPh₂, creates a sterically demanding chiral pocket that forces the oxocarbenium intermediate into a specific chair-like transition state, placing the bulky substituents in equatorial positions to yield exquisite trans-diastereoselectivity .

ProtocolB_Workflow Prep 1. Catalyst Pre-formation Cu(OTf)2 + Bisphosphine in DCE Add 2. Substrate Addition Benzaldehyde + 5-Methylhex-5-en-1-ol Prep->Add React 3. Tandem Reaction Olefin Migration -> Prins Cyclization Add->React Quench 4. Quench & Extract Sat. NaHCO3, DCM extraction React->Quench Validate 5. Validation 1H NMR (NOESY) for trans-diastereoselectivity Quench->Validate

Step-by-step workflow for the Cu(II)-catalyzed tandem olefin migration and Prins cyclization.

  • Procedure:

    • Under an inert atmosphere, charge a vial with Cu(OTf)₂ (10 mol%) and (Z)-Ph₂PCH=CHPPh₂ (10 mol%).

    • Add anhydrous 1,2-dichloroethane (DCE) and stir for 30 minutes at room temperature.

    • Add benzaldehyde (1.2 equiv), followed by the slow addition of 5-methylhex-5-en-1-ol (1.0 equiv).

    • Stir the mixture at 40 °C for 2–4 hours.

    • Quench the reaction with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the diastereomeric mixture via silica gel column chromatography.

  • System Validation: Successful catalyst pre-formation is visually validated by a distinct color shift in the DCE solution upon ligand coordination. Post-purification, 2D NOESY NMR must be performed; the absence of NOE cross-peaks between the C2 and C6 axial protons confirms the trans-relationship of the substituents.

Protocol C: Epoxidation and Acid-Catalyzed 6-exo-tet Cyclization
  • Causality: Direct cyclization onto an unactivated alkene can lack the regiocontrol required for complex targets like Irciniastatins. By first converting the alkene to an epoxide using m-CPBA, a highly reactive electrophile is generated. Subsequent treatment with Camphorsulfonic acid (CSA)—a bulky, organic-soluble Brønsted acid—promotes ring opening. The 6-exo-tet pathway dominates over the 7-endo-tet pathway due to the thermodynamic stability of the six-membered transition state and the enhanced stabilization of partial positive charge at the tertiary internal carbon of the epoxide .

  • Procedure:

    • Epoxidation: Dissolve TBS-protected 5-methylhex-5-en-1-ol (1.0 equiv) in CH₂Cl₂ at 0 °C. Add m-CPBA (1.2 equiv) portion-wise. Stir for 2 hours at room temperature.

    • Quench with saturated aqueous Na₂S₂O₃, wash with NaHCO₃, extract, and concentrate to yield the crude epoxide.

    • Cyclization: Dissolve the crude epoxide in anhydrous CH₂Cl₂. Add CSA (10 mol%).

    • Stir at room temperature for 1.5 hours.

    • Quench with Et₃N (to neutralize the CSA), concentrate in vacuo, and purify via flash chromatography.

  • System Validation: The epoxidation step must be validated prior to cyclization by the disappearance of the terminal alkene protons ( δ 4.9–5.8 ppm) and the appearance of characteristic epoxide oxirane signals ( δ 2.5–3.0 ppm) in the ¹H NMR spectrum. This prevents unreacted alkene from undergoing unwanted side reactions during the acid-catalyzed step.

References

  • Liu, Q., An, C., TenDyke, K., Cheng, H., Shen, Y. Y., Hoye, A. T., & Smith, A. B. (2016). Design, Synthesis, and Evaluation of Irciniastatin Analogues: Simplification of the Tetrahydropyran Core and the C(11) Substituents. The Journal of Organic Chemistry, 81(6), 2307–2319. URL:[Link]

  • Ghosh, A. K., Kass, J., Nicponski, D. R., & Keyes, C. (2012). Diastereoselective Synthesis of Substituted Tetrahydropyrans by Copper(II)–Bisphosphine-Catalyzed Olefin Migration and Prins Cyclization. Synthesis, 44(23), 3579–3589. URL:[Link]

Application

Application Notes and Protocols for Prins Cyclization of 5-Methylhex-5-en-1-ol Precursors

Introduction: The Strategic Value of the Prins Cyclization The Prins cyclization is a robust and atom-economical carbon-carbon and carbon-oxygen bond-forming reaction that has become a cornerstone in the synthesis of sub...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Prins Cyclization

The Prins cyclization is a robust and atom-economical carbon-carbon and carbon-oxygen bond-forming reaction that has become a cornerstone in the synthesis of substituted tetrahydropyrans (THPs). These six-membered oxygenated heterocycles are prevalent structural motifs in a vast array of biologically active natural products, including polyether antibiotics, marine toxins, and pheromones.[1][2] The ability to construct these complex architectures with a high degree of stereocontrol makes the Prins cyclization an invaluable tool for researchers in medicinal chemistry and drug development.

This guide provides a detailed exploration of Prins cyclization protocols specifically tailored for precursors like 5-methylhex-5-en-1-ol. The gem-disubstituted nature of the terminal alkene in this substrate significantly influences the reaction's kinetics and regioselectivity, favoring the formation of the desired tetrahydropyran ring system. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and discuss critical parameters that influence reaction outcomes.

Mechanistic Insights: The Journey from Homoallylic Alcohol to Tetrahydropyran

The Prins cyclization is typically initiated by the activation of a carbonyl compound, most commonly an aldehyde, by a Brønsted or Lewis acid.[3][4] This activation generates a highly electrophilic oxocarbenium ion. The nucleophilic terminal alkene of the homoallylic alcohol, 5-methylhex-5-en-1-ol, then attacks this oxocarbenium ion in an intramolecular fashion. This key cyclization step proceeds through a chair-like transition state to minimize steric interactions, which is crucial for establishing the stereochemistry of the resulting tetrahydropyran ring.[5]

The subsequent steps of the mechanism are dictated by the reaction conditions, particularly the choice of acid and the presence of any external nucleophiles. The initial cyclization event forms a tertiary carbocation intermediate. This carbocation can then be trapped by a variety of nucleophiles. If water is present, a 4-hydroxytetrahydropyran will be formed. Alternatively, if the reaction is conducted in the presence of a halide source, a 4-halotetrahydropyran can be synthesized. In the absence of a strong external nucleophile, elimination of a proton can occur, leading to the formation of a dihydropyran.

The gem-dimethyl group on the alkene of 5-methylhex-5-en-1-ol plays a crucial role in promoting the desired 6-endo-trig cyclization to form the tetrahydropyran ring, as it stabilizes the resulting tertiary carbocation intermediate.

Visualizing the Mechanism

Prins_Cyclization_Mechanism cluster_0 Activation cluster_1 Cyclization cluster_2 Nucleophilic Trapping / Elimination Aldehyde R-CHO Oxocarbenium [R-CH=OH]⁺ Oxocarbenium Ion Aldehyde->Oxocarbenium Activation Acid H⁺ or Lewis Acid Precursor 5-Methylhex-5-en-1-ol Intermediate Tertiary Carbocation Intermediate Precursor->Intermediate Intramolecular Attack Product_Trapped 4-Substituted Tetrahydropyran Intermediate->Product_Trapped Trapping Product_Eliminated Dihydropyran Intermediate->Product_Eliminated Proton Loss Nucleophile Nu⁻

Caption: Generalized mechanism of the Prins cyclization.

Experimental Protocols

The following protocols are designed as a starting point for the Prins cyclization of 5-methylhex-5-en-1-ol with a generic aldehyde (e.g., benzaldehyde). Optimization of reaction conditions, including temperature, reaction time, and catalyst loading, is recommended for each specific substrate combination.

Protocol 1: Lewis Acid-Catalyzed Prins Cyclization for the Synthesis of 4-Halotetrahydropyrans

This protocol is adapted from methodologies employing Lewis acids in the presence of a halide source to yield 4-halotetrahydropyran derivatives.[3][4] These products are versatile intermediates for further functionalization.

Materials:

  • 5-methylhex-5-en-1-ol

  • Aldehyde (e.g., benzaldehyde)

  • Lewis Acid (e.g., InBr₃, SnCl₄, or BiCl₃)

  • Trimethylsilyl halide (e.g., TMSBr or TMSCl)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add 5-methylhex-5-en-1-ol (1.0 equiv) and the aldehyde (1.1 equiv).

  • Dissolve the reactants in anhydrous DCM (0.1 M solution with respect to the alcohol).

  • Cool the solution to the desired temperature (typically between -78 °C and 0 °C).

  • In a separate flask, prepare a solution of the Lewis acid (10-20 mol%) and the trimethylsilyl halide (1.2 equiv) in anhydrous DCM.

  • Slowly add the Lewis acid/TMS-halide solution to the stirred solution of the alcohol and aldehyde.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Lewis acids are sensitive to moisture, which can lead to their deactivation and promote side reactions.

  • Low Temperature: Many Prins cyclizations are exothermic. Starting at a low temperature helps to control the reaction rate and can improve diastereoselectivity.

  • Trimethylsilyl Halide: The TMS-halide acts as a halide source and can also facilitate the reaction by activating the aldehyde.

  • Quenching with NaHCO₃: This neutralizes the acidic catalyst and any remaining acidic species, preventing product degradation.

Protocol 2: Brønsted Acid-Catalyzed Prins Cyclization for the Synthesis of 4-Hydroxytetrahydropyrans

This protocol utilizes a Brønsted acid in an aqueous medium to favor the formation of 4-hydroxytetrahydropyran derivatives.

Materials:

  • 5-methylhex-5-en-1-ol

  • Aldehyde (e.g., benzaldehyde)

  • Brønsted Acid (e.g., p-toluenesulfonic acid (PTSA) or phosphomolybdic acid)

  • Solvent (e.g., water or a mixture of water and a co-solvent like acetonitrile)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add 5-methylhex-5-en-1-ol (1.0 equiv) and the aldehyde (1.2 equiv).

  • Add the solvent (water or water/co-solvent mixture) to achieve a concentration of approximately 0.1 M with respect to the alcohol.

  • Add the Brønsted acid catalyst (10-20 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate or DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Brønsted Acid: Provides the necessary proton source to activate the aldehyde.

  • Aqueous Medium: Water acts as both the solvent and the nucleophile to trap the carbocation intermediate, leading to the 4-hydroxy product.

  • Moderate Temperature: Gentle heating can be used to increase the reaction rate, but excessive heat may lead to dehydration and other side reactions.

Data Presentation: A Comparative Overview

The choice of catalyst and reaction conditions can significantly impact the yield and stereoselectivity of the Prins cyclization. The following table summarizes typical conditions and expected outcomes for the cyclization of homoallylic alcohols.

Catalyst SystemAldehydeSolventTemperature (°C)Typical Yield (%)Key Product Feature
InBr₃ / TMSBrAromatic/AliphaticDCM0 to rt70-954-Bromotetrahydropyran
SnCl₄Aromatic/AliphaticDCM-78 to 060-904-Chlorotetrahydropyran
BiCl₃ / TMSClAromatic/AliphaticDCM-20 to rt65-854-Chlorotetrahydropyran
p-Toluenesulfonic acidAromatic/AliphaticWater/MeCNrt to 6050-804-Hydroxytetrahydropyran
Phosphomolybdic acidAromatic/AliphaticWaterrt75-904-Hydroxytetrahydropyran

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Combine 5-methylhex-5-en-1-ol and Aldehyde in Solvent Cooling Cool to Reaction Temperature Start->Cooling Add_Catalyst Add Acid Catalyst Solution Cooling->Add_Catalyst Monitor Monitor by TLC Add_Catalyst->Monitor Quench Quench with NaHCO₃ Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Final_Product Characterized Product Purify->Final_Product

Caption: A typical experimental workflow for Prins cyclization.

Characterization of Products

The successful synthesis of the desired tetrahydropyran derivatives should be confirmed by a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for structural elucidation. The chemical shifts and coupling constants of the protons on the tetrahydropyran ring will provide information about the relative stereochemistry of the substituents.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl group in the 4-hydroxy products or the C-O-C stretch of the ether linkage.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established principles of the Prins cyclization and are supported by numerous examples in the chemical literature. The stereochemical outcome of the reaction is often highly predictable based on the chair-like transition state model. By carefully controlling the reaction conditions and monitoring the reaction progress, researchers can achieve reproducible and high-yielding syntheses. It is crucial to fully characterize the final products to confirm their structure and purity.

Conclusion

The Prins cyclization of 5-methylhex-5-en-1-ol precursors offers a direct and efficient route to highly substituted tetrahydropyran derivatives. By understanding the underlying mechanism and carefully selecting the appropriate reaction conditions, researchers can tailor the outcome of the reaction to produce a variety of valuable building blocks for drug discovery and natural product synthesis. The protocols and insights provided in this guide serve as a comprehensive resource for scientists seeking to harness the power of this versatile transformation.

References

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals. [Link]

  • Iodine-Catalyzed Prins Cyclization of Homoallylic Alcohols and Aldehydes. National Center for Biotechnology Information. [Link]

  • Synthesis of the C22−C26 Tetrahydropyran Segment of Phorboxazole by a Stereoselective Prins Cyclization. ACS Publications. [Link]

  • Diastereoselective synthesis of tetrahydropyrans via Prins–Ritter and Prins–arylthiolation cyclization reactions. Royal Society of Chemistry. [Link]

  • Stereoselectivity and regioselectivity in the segment-coupling Prins cyclization. PubMed. [Link]

  • Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Royal Society of Chemistry. [Link]

  • The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Organic Chemistry Portal. [Link]

  • Prins Cyclizations: Labeling Studies and Application to Natural Product Synthesis. ACS Publications. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals. [Link]

  • Advancements in Carbohydrate Scaffold Synthesis: Exploring Prins Cyclization Methodology. MDPI. [Link]

  • Stereoselectivity and Regioselectivity in the Segment-Coupling Prins Cyclization. ACS Publications. [Link]

  • Highly Stereoselective Prins Cyclization of Silylmethyl-Substituted Cyclopropyl Carbinols to 2,4,6-Trisubstituted Tetrahydropyrans. ACS Publications. [Link]

  • Advancements in Carbohydrate Scaffold Synthesis: Exploring Prins Cyclization Methodology. Preprints.org. [Link]

  • Racemization in Prins Cyclization Reactions. National Center for Biotechnology Information. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. National Center for Biotechnology Information. [Link]

  • Alternative Non-Ionic Pathway for Uncatalyzed Prins Cyclization: DFT Approach. SciELO. [Link]

  • Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems. Royal Society of Chemistry. [Link]

  • Enantioselective Prins cyclization: BINOL-derived phosphoric acid and CuCl synergistic catalysis. Royal Society of Chemistry. [Link]

  • Lewis Acid Catalyzed One-Pot Crossed Prins Cyclizations Using Allylchlorosilane as Allylating Agent. ResearchGate. [Link]

  • Alternative Non-Ionic Pathway for Uncatalyzed Prins Cyclization: DFT Approach. ResearchGate. [Link]

  • The Silyl Enol Ether Prins Cyclization: Application to the Total Synthesis of Cyanolide A. eScholarship.org. [Link]

  • Prins reactions and Applications. The Dong Group. [Link]

  • Green chemistry: solvent- and metal-free Prins cyclization. Application to sequential reactions. Royal Society of Chemistry. [Link]

  • Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinoc. CORE. [Link]

  • Various types of Prins cyclization reactions. ResearchGate. [Link]

Sources

Method

Application Note: Copper(II) Triflate-Catalyzed Tandem Olefin Migration and Prins Cyclization of 5-Methylhex-5-en-1-ol

Application Context & Strategic Significance Substituted tetrahydropyran (THP) rings are ubiquitous structural motifs in bioactive natural products and highly valued scaffolds in medicinal chemistry[1]. Traditional metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Context & Strategic Significance

Substituted tetrahydropyran (THP) rings are ubiquitous structural motifs in bioactive natural products and highly valued scaffolds in medicinal chemistry[1]. Traditional methods for synthesizing highly substituted THPs often require harsh Lewis acids, elevated temperatures, or multi-step sequences that compromise step-economy.

The tandem olefin migration and Prins cyclization of terminal alkenols, specifically 5-methylhex-5-en-1-ol, represents a breakthrough in step-economical heterocycle synthesis. By utilizing a finely tuned Copper(II) triflate (Cu(OTf)₂) and bisphosphine ligand complex, researchers can achieve excellent trans-diastereoselectivity under exceptionally mild conditions (23 °C to 40 °C)[2]. This protocol is specifically designed for drug development professionals and synthetic chemists requiring scalable, highly stereocontrolled access to 2,3-disubstituted and 2,3,6-trisubstituted tetrahydropyrans.

Mechanistic Rationale & Causality

To successfully execute this protocol, one must understand the causality behind the catalytic cycle. The reaction is not a simple cyclization; it is a precisely orchestrated tandem sequence.

  • Olefin Migration : The terminal double bond of 5-methylhex-5-en-1-ol is thermodynamically driven to migrate to an internal position, forming a more substituted enol equivalent. Crucial Insight: This migration is strictly dependent on the presence of trace protic acid (often generated in situ from Cu(OTf)₂ and ambient moisture) acting as a co-catalyst alongside the Cu(II) center[3]. Strict exclusion of moisture using 4 Å molecular sieves will actually halt the reaction unless a catalytic amount of triflic acid is explicitly added[3].

  • Lewis Acid Activation : The Cu(II)-bisphosphine complex acts as a soft Lewis acid, selectively activating the aldehyde over the alcohol, facilitating the formation of an oxocarbenium ion intermediate[1].

  • Prins Cyclization : The internal olefin attacks the oxocarbenium ion. The stereochemical outcome is dictated by a rigid Zimmerman-Traxler transition state. The equatorial positioning of the substituents in the favored chair-like transition state guarantees the high trans-diastereoselectivity observed in the final product[1].

Mechanism A 5-methylhex-5-en-1-ol + Aldehyde C Olefin Migration (Internal Alkene) A->C B Cu(OTf)2 / Bisphosphine Catalyst Complex B->C Catalyzes D Lewis Acid Activation (Oxocarbenium Ion) C->D E Prins Cyclization (Zimmerman-Traxler TS) D->E F trans-2,3-Disubstituted Tetrahydropyran E->F Stereoselective

Mechanistic pathway of the Cu(II)-catalyzed tandem olefin migration and Prins cyclization.

Catalyst Selection & Reaction Optimization

The choice of metal and ligand dictates the fate of the reaction. While earlier methodologies utilized PtCl₂/AgOTf systems, these required high temperatures (80–100 °C) and frequently yielded unselective side products[2]. Cu(OTf)₂ alone is too harsh and unreactive at low temperatures. The addition of a bidentate bisphosphine ligand—such as (Z)-1,2-bis(diphenylphosphino)ethene (L1) or the air-stable bis-DPPMB—modulates the Lewis acidity, allowing the reaction to proceed smoothly at ambient temperatures[2][3].

Table 1: Optimization of Reaction Conditions (5-methylhex-5-en-1-ol + Benzaldehyde)

Catalyst System (15 mol%)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (trans:cis)
PtCl₂ / AgOTfToluene80184585:15
Cu(OTf)₂ (No Ligand)CH₂Cl₂10012< 20N/A
Cu(OTf)₂ + L1*CH₂Cl₂40292> 99:1
Cu(OTf)₂ + bis-DPPMB**CH₂Cl₂231889> 99:1

*L1 = (Z)-1,2-bis(diphenylphosphino)ethene. **bis-DPPMB provides enhanced stability against atmospheric oxidation, facilitating benchtop handling[3].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and specific operational checkpoints ensure the catalyst is active before the irreversible consumption of starting materials begins.

Materials Required:
  • Substrate: 5-methylhex-5-en-1-ol (1.25 equiv)

  • Reagent: Aldehyde (e.g., Benzaldehyde or 4-Methoxybenzaldehyde) (1.0 equiv)

  • Catalyst: Copper(II) triflate (15 mol%)

  • Ligand: (Z)-1,2-bis(diphenylphosphino)ethene (15 mol%)

  • Solvent: Anhydrous Dichloromethane (CH₂Cl₂)

Step-by-Step Methodology:
  • Catalyst Pre-Complexation (Critical Checkpoint):

    • To an oven-dried flask under an argon atmosphere, add Cu(OTf)₂ (15 mol%) and the bisphosphine ligand (15 mol%).

    • Suspend the mixture in anhydrous CH₂Cl₂ to achieve a final reaction concentration of 0.1 M.

    • Causality & Validation: Stir at room temperature (23 °C) for exactly 1 hour. The heterogeneous suspension will transition into a homogeneous, colored complex. Do not proceed until this visual change occurs; adding substrates to uncomplexed Cu(OTf)₂ will result in non-selective etherification and polymerization[2].

  • Substrate Addition:

    • Add the selected aldehyde (1.0 equiv) to the active catalyst solution.

    • Immediately follow with the dropwise addition of 5-methylhex-5-en-1-ol (1.25 equiv).

    • Causality: The slight excess of the alkenol compensates for any trace volatility and drives the equilibrium of the oxocarbenium formation forward.

  • Reaction Execution & Monitoring:

    • Stir the reaction mixture at 23 °C to 40 °C (depending on the electronic nature of the aldehyde; electron-rich aldehydes like 4-methoxybenzaldehyde perform excellently at 23 °C)[3].

    • Monitor via TLC (Hexanes/EtOAc). The disappearance of the aldehyde spot and the emergence of a lower Rf UV-active spot (the THP product) validates reaction progression.

  • Quench and Workup:

    • Once complete (typically 2–18 hours), quench the reaction by adding saturated aqueous NaHCO₃.

    • Causality: Neutralizing the reaction is critical. The trace protic acid that facilitated olefin migration can degrade the cyclic ether product if concentrated during solvent evaporation.

    • Extract the aqueous layer three times with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate.

Workflow Step1 1. Catalyst Prep Cu(OTf)2 + Ligand (1h, RT) Step2 2. Substrate Addition Alkenol + Aldehyde in CH2Cl2 Step1->Step2 Step3 3. Reaction Stir at 23-40 °C (TLC Monitor) Step2->Step3 Step4 4. Quench NaHCO3 (aq) Extraction Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the synthesis of substituted tetrahydropyrans.

Analytical Validation

To confirm the success of the protocol and the stereochemical outcome, ¹H NMR analysis is required. The trans-diastereoselectivity of the 2,3-disubstituted tetrahydropyran is validated by examining the coupling constants ( J ) of the protons on the THP ring. Specifically, the axial-axial coupling between the protons at C2 and C3 will typically exhibit a large coupling constant ( J≈9.0−11.0 Hz), confirming their diaxial relationship and the equatorial positioning of the functional groups. 2D NOESY NMR can be used as a secondary validation tool to confirm the spatial separation of the C2 and C3 substituents.

References

  • Ghosh, A. K., Kass, J., Nicponski, D. R., & Keyes, C. (2011). "Cu(II)-Catalyzed Olefin Migration and Prins Cyclization: Highly Diastereoselective Synthesis of Substituted Tetrahydropyrans." Organic Letters, 13(16), 4328–4331. URL:[Link]

  • Ghosh, A. K., Kass, J., Nicponski, D. R., & Keyes, C. (2012). "Diastereoselective synthesis of substituted tetrahydropyrans by copper(II)-bisphosphine-catalyzed olefin migration and Prins cyclization." Synthesis, 44(23), 3579-3589. URL:[Link]

  • Ghosh, A. K., Nicponski, D. R., & Kass, J. (2012). "A Tandem Olefin Migration and Prins Cyclization Using Cu(OTf)2-Bisphosphine Complexes: An Improved Synthesis of Functionalized Tetrahydropyrans." Tetrahedron Letters, 53(29), 3699-3702. URL:[Link]

Sources

Application

Application Note: Chemoselective Oxidation Strategies for 5-Methylhex-5-en-1-ol

Strategic Overview & The Chemoselectivity Challenge In the synthesis of complex Active Pharmaceutical Ingredients (APIs) and natural products, the oxidation of bifunctional molecules requires precise chemocontrol. 5-Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & The Chemoselectivity Challenge

In the synthesis of complex Active Pharmaceutical Ingredients (APIs) and natural products, the oxidation of bifunctional molecules requires precise chemocontrol. 5-Methylhex-5-en-1-ol is a prime example, possessing both a primary aliphatic hydroxyl group and an electron-rich terminal alkene (isopropenyl group).

Deploying traditional, harsh oxidants such as chromic acid (Jones reagent) or potassium permanganate (KMnO₄) on this substrate is synthetically reckless. These "strong" oxidants inevitably lead to deleterious side reactions, including oxidative cleavage of the double bond, epoxidation, or acid-catalyzed alkene isomerization[1]. To build a robust synthetic route, chemists must utilize highly selective reagents that target the primary alcohol while leaving the sensitive alkene strictly unperturbed.

This guide details field-proven methodologies to selectively oxidize 5-methylhex-5-en-1-ol to either its corresponding aldehyde (5-methylhex-5-en-1-al) or carboxylic acid (5-methylhex-5-enoic acid).

Mechanistic Rationale & Reagent Selection

Pathway A: Arrested Oxidation to the Aldehyde

To convert the primary alcohol exclusively to the aldehyde without over-oxidation, the Dess-Martin Periodinane (DMP) is the premier reagent[2]. DMP operates via a mild ligand exchange mechanism: the alcohol displaces an acetate ligand on the hypervalent iodine(V) center, which is followed by a concerted elimination to yield the carbonyl compound[3].

  • Causality for Selection: Because this mechanism relies on a concerted intramolecular proton transfer rather than radical intermediates or heavy transition metals, the electron-rich terminal alkene is entirely ignored by the oxidant. Furthermore, the reaction proceeds rapidly at room temperature, preserving the structural integrity of the carbon skeleton[3]. A critical modification for this specific substrate is the addition of sodium bicarbonate (NaHCO₃) to buffer the acetic acid byproduct, preventing any acid-catalyzed migration of the terminal double bond[4].

Pathway B: Direct Oxidation to the Carboxylic Acid

Direct oxidation to the carboxylic acid state requires bypassing strong peracids or excess hypochlorite, both of which will rapidly chlorinate or epoxidize the terminal alkene[5]. The optimal solution is the TEMPO/NaClO₂/NaOCl biphasic system (Zhao’s modification of the Anelli oxidation)[5].

  • Causality for Selection: In this catalytic cycle, a trace amount of NaOCl oxidizes 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to its active oxoammonium salt, which selectively oxidizes the alcohol to the aldehyde. Sodium chlorite (NaClO₂) then acts as the stoichiometric terminal oxidant, driving the aldehyde to the carboxylic acid[5]. By utilizing NaClO₂ as the bulk oxidant rather than NaOCl, the concentration of electrophilic hypochlorite in the reaction mixture remains negligible, completely suppressing the electrophilic chlorination of the alkene[5].

Quantitative Method Comparison

The following table summarizes the expected performance metrics of various oxidation strategies when applied to 5-methylhex-5-en-1-ol.

Oxidation MethodTarget ProductExpected YieldChemoselectivity (Alkene)Reaction TempTime
Dess-Martin (DMP) Aldehyde85–95%Excellent (Intact)20–25 °C1–2 h
Swern Oxidation Aldehyde80–90%Excellent (Intact)-78 °C to RT2–3 h
TEMPO / NaClO₂ Carboxylic Acid80–92%Excellent (Intact)0–35 °C4–6 h
Jones Reagent Carboxylic Acid< 40%Poor (Cleavage/Isomerization)0 °C1–2 h

Pathway Visualization

G Substrate 5-Methylhex-5-en-1-ol (Primary Alcohol + Alkene) Aldehyde 5-Methylhex-5-en-1-al (Aldehyde) Substrate->Aldehyde DMP, NaHCO3 (CH2Cl2, 25°C) Acid 5-Methylhex-5-enoic acid (Carboxylic Acid) Substrate->Acid TEMPO, NaClO2, NaOCl (MeCN/H2O, pH 6.5) SideProduct Epoxide / Cleavage (Over-oxidation) Substrate->SideProduct KMnO4 or Jones (Poor Selectivity) Aldehyde->Acid NaClO2 (Pinnick Oxidation)

Chemoselective oxidation pathways for 5-methylhex-5-en-1-ol.

Validated Experimental Protocols

Protocol A: Synthesis of 5-Methylhex-5-en-1-al (DMP Oxidation)

This protocol is designed to yield the aldehyde while strictly preventing alkene isomerization[4].

  • Setup & Buffering: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 5-methylhex-5-en-1-ol (1.0 equiv) in anhydrous CH₂Cl₂ (to achieve a 0.1 M concentration). Add solid NaHCO₃ (2.5 equiv) to the stirring solution.

    • Causality: The NaHCO₃ acts as an insoluble buffer. It neutralizes the two equivalents of acetic acid generated during the DMP catalytic cycle, preventing the acid-catalyzed migration of the terminal double bond to an internal, more thermodynamically stable position.

  • Reagent Addition: Cool the suspension to 0 °C. Add Dess-Martin Periodinane (1.1 equiv) in a single portion. Remove the ice bath and allow the reaction to warm to room temperature (25 °C).

    • Causality: A slight stoichiometric excess of DMP ensures complete conversion without risking over-oxidation, as DMP is inherently incapable of oxidizing aliphatic aldehydes to carboxylic acids under these conditions[3].

  • Reaction Monitoring (Self-Validation): After 1 hour, sample the reaction. Perform Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate eluent.

    • Validation Step: Stain the TLC plate with KMnO₄. The starting material will appear as a highly polar spot, while the product aldehyde will run significantly higher (less polar). The reaction is self-validating when the baseline starting material spot completely disappears.

  • Quenching: Dilute the reaction mixture with an equal volume of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (1:1 v/v). Stir vigorously for 30 minutes until the organic layer turns completely clear.

    • Causality: Na₂S₂O₃ reduces the unreacted hypervalent iodine(V) species and iodine(III) byproducts into water-soluble, benign iodine compounds, preventing product contamination during extraction.

  • Isolation: Separate the organic layer, extract the aqueous layer twice with CH₂Cl₂, dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Validation Step: Obtain a crude ¹H NMR spectrum. The success of the chemoselective oxidation is confirmed by the presence of a sharp aldehyde proton singlet at ~9.7 ppm and the retention of the two terminal alkene protons at ~4.7 ppm.

Protocol B: Synthesis of 5-Methylhex-5-enoic acid (TEMPO/NaClO₂ Oxidation)

This biphasic protocol achieves the carboxylic acid oxidation state while avoiding chlorination of the alkene[5].

  • Substrate & Buffer Preparation: Dissolve 5-methylhex-5-en-1-ol (1.0 equiv) in a 3:2:2 mixture of Acetonitrile/t-Butanol/Water (0.2 M). Add NaH₂PO₄ (0.5 equiv) to buffer the solution to pH ~6.5.

    • Causality: Maintaining a slightly acidic pH (6.5) is critical. It accelerates the oxidation of the intermediate aldehyde by NaClO₂ while preventing the disproportionation of NaClO₂ into inactive chlorine dioxide.

  • Catalyst & Oxidant Addition: Add TEMPO (0.05 equiv) and NaClO₂ (2.0 equiv). Stir until dissolved. Cool the mixture to 0 °C.

  • Initiation: Dropwise, add a dilute aqueous solution of NaOCl (0.05 equiv, standard household bleach concentration).

    • Causality: NaOCl is added last and in catalytic amounts solely to oxidize TEMPO to the active oxoammonium salt. By keeping NaOCl strictly catalytic, electrophilic attack on the terminal alkene is entirely avoided[5].

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via TLC.

    • Validation Step: The reaction is complete when both the starting alcohol and the intermediate aldehyde (which forms rapidly in the first 30 minutes) have completely disappeared, leaving a highly polar streak (the carboxylic acid) near the baseline.

  • Quenching & Acid-Base Extraction (Self-Validation): Quench the reaction by adding saturated aqueous Na₂SO₃ to destroy excess oxidants. Adjust the pH of the aqueous layer to >10 using 1M NaOH. Wash the aqueous layer twice with diethyl ether and discard the ether layers.

    • Validation Step: This basic wash removes unreacted TEMPO and any neutral organic impurities. The product is currently trapped in the aqueous layer as a water-soluble sodium carboxylate salt.

  • Final Isolation: Acidify the aqueous layer to pH < 2 using 1M HCl. Extract the milky aqueous layer three times with ethyl acetate. Dry the combined organic layers over MgSO₄ and concentrate to yield the pure 5-methylhex-5-enoic acid.

References

  • Dess-Martin Oxidation - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

  • Dess-Martin oxidation - Wikipedia Source: Wikipedia URL:[Link]

  • Alcohol Oxidation: "Strong" & "Weak" Oxidants Source: Master Organic Chemistry URL:[Link]

  • Design, Synthesis, and Evaluation of Irciniastatin Analogues Source: PubMed Central (PMC) / NIH URL:[Link]

  • TEMPO-Mediated Oxidations Source: Wiley Online Library URL:[Link]

Sources

Method

Application Note: 5-Methylhex-5-en-1-ol as a Versatile Scaffold for Complex Pharmaceutical Intermediates

Executive Summary In modern drug discovery, the synthesis of stereochemically complex heterocycles and lipophilic pharmacophores requires highly versatile and predictable building blocks. 5-Methylhex-5-en-1-ol (CAS: 5212...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the synthesis of stereochemically complex heterocycles and lipophilic pharmacophores requires highly versatile and predictable building blocks. 5-Methylhex-5-en-1-ol (CAS: 5212-80-6) has emerged as a privileged primary alcohol and terminal alkene scaffold. Its unique structural topology—a primary hydroxyl group separated by a four-carbon linker from a 2-methylprop-1-ene moiety—makes it an ideal substrate for tandem olefin migration, Prins cyclizations, and the synthesis of targeted immunomodulators.

This application note provides researchers and drug development professionals with field-proven protocols, mechanistic insights, and validated data for utilizing 5-methylhex-5-en-1-ol in the synthesis of tetrahydropyran (THP) cores and Toll-Like Receptor 8 (TLR-8) agonists.

Physicochemical Profiling & Structural Rationale

The utility of 5-methylhex-5-en-1-ol stems from the electronic properties of its terminal alkene. The presence of the C5 methyl group stabilizes developing carbocations during electrophilic addition or acid-catalyzed cyclization, significantly accelerating reaction kinetics compared to unbranched hexenols.

Table 1: Physicochemical Properties of 5-Methylhex-5-en-1-ol [1]

PropertyValueRelevance to Synthesis
Molecular Formula C₇H₁₄OProvides a 7-carbon backbone for lipophilic chain elongation.
Molecular Weight 114.19 g/mol High atom economy in multi-component coupling reactions.
Topological Polar Surface Area 20.2 ŲIdeal lipophilicity for passive membrane permeability in final drugs.
LogP (Computed) 1.73Enhances hydrophobic interactions in receptor binding pockets.
Functional Groups Primary -OH, Terminal AlkeneEnables orthogonal functionalization (e.g., oxidation vs. epoxidation).

Core Application 1: Stereoselective Synthesis of Tetrahydropyran (THP) Cores

Substituted tetrahydropyrans are ubiquitous structural motifs in bioactive marine macrolides (e.g., Irciniastatins) and are widely used as peptide bond isosteres in medicinal chemistry [4]. 5-Methylhex-5-en-1-ol is a premier substrate for constructing 2,3-disubstituted THPs via a tandem olefin migration and Prins cyclization pathway.

Mechanistic Causality

Historically, PtCl₂/AgOTf catalytic systems were used to promote this annulation [2]. However, recent advancements utilizing Copper(II) triflate paired with bisphosphine ligands have proven superior [3]. The Cu(II) center coordinates with the aldehyde to form an oxocarbenium ion, while the bisphosphine ligand creates a chiral environment that dictates the facial attack of the migrating olefin. The C5 methyl group is critical here: it facilitates the formation of a stable tertiary carbocation intermediate, driving the Prins cyclization forward and preventing reversible degradation.

G SM1 5-Methylhex-5-en-1-ol Int1 Olefin Migration Intermediate SM1->Int1 Metal Catalysis SM2 Aldehyde (e.g., Benzaldehyde) Int2 Oxocarbenium Ion SM2->Int2 Acetalization Cat Catalyst (Cu(OTf)2 + Ligand) Cat->Int1 Int1->Int2 Condensation Prod 2,3-Disubstituted Tetrahydropyran Int2->Prod Prins Cyclization

Mechanistic pathway of tandem olefin migration and Prins cyclization to form THP cores.

Protocol 1: Cu(II)-Catalyzed Diastereoselective THP Synthesis

Self-Validating Design: This protocol includes the use of activated molecular sieves. Without sieves, water generated during acetalization leads to the formation of simple acyclic acetal byproducts, stalling the cyclization.

Reagents:

  • 5-Methylhex-5-en-1-ol (1.0 equiv, 0.5 mmol)

  • Aldehyde (e.g., p-nitrobenzaldehyde) (1.2 equiv, 0.6 mmol)

  • Cu(OTf)₂ (10 mol%)

  • Bisphosphine Ligand (e.g., BINAP or Segphos derivative) (11 mol%)

  • Activated 4Å Molecular Sieves (100 mg)

  • Anhydrous Dichloromethane (DCM) (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Preparation : In an oven-dried Schlenk flask under argon, combine Cu(OTf)₂ and the bisphosphine ligand in 2.0 mL of anhydrous DCM. Stir at room temperature for 2 hours to ensure complete complexation (solution will turn a distinct pale blue/green).

  • Substrate Addition : Add activated 4Å molecular sieves to the flask, followed by the aldehyde. Stir for 10 minutes.

  • Cyclization : Cool the reaction mixture to 0 °C. Dissolve 5-methylhex-5-en-1-ol in 3.0 mL of DCM and add it dropwise via a syringe pump over 30 minutes to prevent thermal runaway and homocoupling.

  • Monitoring : Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 8:2). The primary alcohol spot should disappear, replaced by a less polar THP spot.

  • Quenching & Workup : Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation : Purify via flash column chromatography. Validate the trans/cis diastereomeric ratio (dr) using ¹H NMR, specifically looking at the coupling constants of the anomeric protons (typically J > 9.0 Hz for trans-diaxial protons in the chair conformation).

Table 2: Catalyst Optimization for THP Cyclization (Substrate: Benzaldehyde) [2, 3]

Catalyst SystemTemperatureYield (%)Diastereomeric Ratio (trans:cis)
PtCl₂ / AgOTf (0.5 mol%)Room Temp77%High trans-selectivity
Cu(OTf)₂ / Ligand 1 (10 mol%)Room Temp92%> 20:1
Cu(OTf)₂ / Ligand 2 (10 mol%)Room Temp85%15:1

Core Application 2: Synthesis of TLR-8 Modulators

Beyond cyclization, the intact aliphatic chain of 5-methylhex-5-en-1-ol is highly valued in immunotherapy. Toll-like receptor 8 (TLR-8) agonists, such as functionalized pyrido[3,2-d]pyrimidines, require specific lipophilic tails to anchor into the hydrophobic pocket of the TLR-8 dimer, inducing the secretion of pro-inflammatory cytokines like IL-12 and IFN-γ [5].

Protocol 2: Aliphatic Chain Elongation for TLR-8 Agonists

Causality: Converting 5-methylhex-5-en-1-ol to a terminal ester allows for precise nucleophilic acyl substitution with complex heterocyclic amines. The terminal alkene is intentionally preserved to act as a metabolic shield against rapid cytochrome P450-mediated oxidation in vivo.

Step-by-Step Methodology:

  • Oxidation to Carboxylic Acid : Treat 5-methylhex-5-en-1-ol (1.0 equiv) with Jones reagent (CrO₃/H₂SO₄) in acetone at 0 °C for 2 hours to yield 5-methylhex-5-enoic acid. Control Check: IR spectroscopy should show a strong C=O stretch at ~1710 cm⁻¹ and the disappearance of the broad -OH stretch.

  • Esterification : Convert the acid to its methyl ester using catalytic H₂SO₄ in refluxing methanol for 4 hours, yielding methyl 5-methylhex-5-enoate.

  • Amidation/Coupling : Treat the core pyrido[3,2-d]pyrimidine intermediate (1.0 equiv) with the synthesized methyl 5-methylhex-5-enoate (1.2 equiv) in the presence of a strong base (e.g., LiHMDS) in anhydrous THF at -78 °C.

  • Reduction (Optional) : If an alkylamine linkage is required, the resulting amide can be reduced using 1M Lithium Aluminum Hydride (LiAlH₄) in ether (3.0 equiv) at 0 °C, as validated in patent literature for TLR-8 modulator synthesis [5].

Targets Core 5-Methylhex-5-en-1-ol (CAS: 5212-80-6) THP Tetrahydropyran (THP) Scaffolds Core->THP Prins Cyclization Ester 5-Methylhex-5-enoate Derivatives Core->Ester Oxidation/Esterification Iso Isoprenoid Diphosphate Analogs Core->Iso Phosphorylation Irc Irciniastatin Analogues (Anticancer) THP->Irc TLR TLR-8 Modulators (Immunotherapy) Ester->TLR Ger Protein Geranylgeranylation Probes Iso->Ger

Downstream pharmaceutical applications of 5-methylhex-5-en-1-ol in drug discovery.

References

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 10820498, 5-methylhex-5-en-1-ol". PubChem. Available at:[Link]

  • Miura, K., Horiike, M., & Hosomi, A. (2008). "Platinum(II)-catalyzed Annulation of 5-Methyl-5-hexen-1-ols with Aldehydes". Chemistry Letters, 37(3), 358-359. Available at:[Link]

  • Ghosh, A. K., et al. (2011). "Diastereoselective Synthesis of Substituted Tetrahydropyrans by Copper(II)–Bisphosphine-Catalyzed Olefin Migration and Prins Cyclization". Organic Letters, 13(15), 4108–4111. Available at:[Link]

  • Liu, Q., et al. (2016). "Design, Synthesis, and Evaluation of Irciniastatin Analogues: Simplification of the Tetrahydropyran Core and the C(11) Substituents". Journal of Organic Chemistry, 81(5), 1930–1942. Available at:[Link]

  • Haley, G. J., et al. (2017). "Toll like receptor modulator compounds". United States Patent US9670205B2.
Application

Application Note: Experimental Procedures for 5-Methylhex-5-en-1-ol Cascade Reactions

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Diastereoselective Synthesis of Tetrahydropyrans and Fused Polycyclic Ethers Executive Summary The construction of highly substi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Diastereoselective Synthesis of Tetrahydropyrans and Fused Polycyclic Ethers

Executive Summary

The construction of highly substituted, stereochemically defined oxygen heterocycles is a cornerstone of modern drug discovery. Medium-sized cyclic ethers and substituted tetrahydropyrans are ubiquitous in bioactive natural products and pharmaceutical scaffolds. 5-methylhex-5-en-1-ol , a bifunctional building block containing a primary alcohol and a terminal alkene, serves as an exceptional substrate for complex cascade reactions.

This application note details two highly efficient, self-validating cascade protocols:

  • A Tandem Olefin Migration / Prins Cyclization utilizing a Copper(II)–bisphosphine catalyst.

  • A Tandem Prins / Friedel-Crafts Cascade utilizing an Iron(III) chloride catalyst.

By understanding the mechanistic causality behind these Lewis acid-mediated transformations, researchers can rapidly construct complex molecular architectures with exquisite diastereocontrol.

Mechanistic Rationale & Causality

To successfully utilize 5-methylhex-5-en-1-ol in cyclization cascades, one must address its inherent geometric constraints. Direct Prins cyclization of this substrate with an aldehyde typically yields complex mixtures. The terminal alkene is not ideally positioned to attack the transient oxocarbenium ion via a favored 6-membered chair-like transition state.

The Solution: Catalytic Olefin Migration Transition metal catalysts (such as Cu(II) or Fe(III)) are employed to intentionally isomerize the terminal double bond to an internal position prior to cyclization [1].

  • Causality of Isomerization: Shifting the π -electron density internally brings the nucleophile into the optimal trajectory for a 6-endo-trig cyclization.

  • Causality of Diastereoselection: Once the internal alkene and the oxocarbenium ion (formed from the alcohol and aldehyde) are generated, the cyclization proceeds through a highly ordered, thermodynamically favored chair-like transition state. Bulky substituents are forced into equatorial positions, resulting in excellent diastereomeric ratios (dr > 20:1) [1].

  • Cascade Extension: When an electron-rich aromatic aldehyde is used in the presence of a strong Lewis acid like FeCl3, the initial Prins cyclization generates a reactive intermediate that immediately undergoes an intramolecular Friedel-Crafts alkylation, yielding a fused tricyclic system (e.g., hexahydro-1H-benzo[f]isochromenes) [2].

Cascade A 5-methylhex-5-en-1-ol + Aldehyde B Olefin Migration (Terminal to Internal Alkene) A->B Cu(II) / Fe(III) C Oxocarbenium Ion Formation (Acetal/Hemiacetal) A->C Lewis Acid D Prins Cyclization (Chair-like Transition State) B->D Nucleophilic Attack C->D Electrophile E Substituted Tetrahydropyran (Major Product) D->E Quench / Trapping F Friedel-Crafts Alkylation (Cascade Extension) D->F Aromatic Aldehyde + FeCl3 G Fused Polycyclic Ether (e.g., Benzo[f]isochromene) F->G Intramolecular Substitution

Figure 1: Mechanistic pathways of 5-methylhex-5-en-1-ol cascade reactions.

Experimental Protocols

Protocol A: Copper(II)-Catalyzed Tandem Olefin Migration / Prins Cyclization

This protocol is optimized for the synthesis of 2,4-disubstituted tetrahydropyrans. The bidentate bisphosphine ligand is critical; it modulates the Lewis acidity of the Cu(II) center, ensuring the rate of olefin isomerization outpaces premature nucleophilic trapping [1].

Reagents:

  • 5-methylhex-5-en-1-ol (1.0 equiv, 0.5 mmol)

  • Aldehyde (e.g., p-nitrobenzaldehyde) (1.2 equiv, 0.6 mmol)

  • Copper(II) triflate [Cu(OTf)₂] (15 mol%)

  • cis-1,2-Bis(diphenylphosphino)ethylene (15 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂) (0.2 M)

Step-by-Step Methodology:

  • Catalyst Preparation: Flame-dry a 10 mL round-bottom flask under an argon atmosphere. Add Cu(OTf)₂ (27 mg, 15 mol%) and cis-1,2-bis(diphenylphosphino)ethylene (30 mg, 15 mol%).

  • Solvent Addition: Inject 1.5 mL of anhydrous CH₂Cl₂. Stir the mixture at room temperature for 30 minutes until a homogeneous, distinctively colored catalyst complex forms.

  • Substrate Addition: Dissolve the aldehyde (0.6 mmol) in 0.5 mL of CH₂Cl₂ and add it to the catalyst solution. Immediately follow by the dropwise addition of 5-methylhex-5-en-1-ol (57 mg, 0.5 mmol) dissolved in 0.5 mL of CH₂Cl₂.

  • Reaction Monitoring: Stir the reaction at 23 °C (or heat to 40 °C for less reactive aliphatic aldehydes). Monitor progression via TLC (Hexanes/EtOAc 8:2).

  • Quenching & Workup: Upon complete consumption of the alkenol (typically 2–12 hours), quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel) to isolate the tetrahydropyran.

  • Self-Validation: Successful cyclization is confirmed via ¹H NMR by the complete disappearance of the terminal alkene protons ( δ ~4.7 ppm) and the emergence of characteristic axial/equatorial tetrahydropyran ring protons ( δ 3.0–4.0 ppm).

Protocol B: Iron(III)-Catalyzed Tandem Prins / Friedel-Crafts Cascade

This extended cascade is triggered when an aromatic aldehyde is used. The addition of 4Å molecular sieves is a non-negotiable parameter; they act as a thermodynamic sink for the water generated during oxocarbenium formation, preventing the deactivation of the oxophilic FeCl₃ catalyst [2].

Reagents:

  • 5-methylhex-5-en-1-ol (1.0 equiv, 0.5 mmol)

  • Aromatic Aldehyde (1.2 equiv, 0.6 mmol)

  • Anhydrous Iron(III) chloride [FeCl₃] (10–15 mol%)

  • Activated 4Å Molecular Sieves (100 mg)

  • Anhydrous Dichloromethane (CH₂Cl₂) (0.2 M)

Step-by-Step Methodology:

  • Sieve Activation: Add 100 mg of 4Å molecular sieves to a flame-dried flask and flame-heat under vacuum for 5 minutes. Cool under argon.

  • Reaction Assembly: Add anhydrous FeCl₃ (12 mg, 15 mol%) and 1.5 mL of anhydrous CH₂Cl₂. Stir for 10 minutes.

  • Cascade Initiation: Add the aromatic aldehyde (0.6 mmol) followed by a slow, dropwise addition of 5-methylhex-5-en-1-ol (57 mg, 0.5 mmol) in 1.0 mL of CH₂Cl₂ at 0 °C.

  • Propagation: Allow the reaction to slowly warm to room temperature. The cascade proceeds rapidly; monitor closely via TLC. The intermediate tetrahydropyran will form and subsequently be consumed as the Friedel-Crafts alkylation occurs.

  • Workup: Once the intermediate is consumed (typically 4–8 hours), filter the mixture through a short pad of Celite to remove the molecular sieves and iron salts. Wash the pad with EtOAc (15 mL).

  • Isolation: Concentrate the filtrate and purify via flash chromatography to yield the fused hexahydro-1H-benzo[f]isochromene derivative.

  • Self-Validation: ¹³C NMR will validate the cascade's completion by showing the loss of the aldehyde carbonyl carbon ( δ ~190 ppm) and the appearance of the newly formed sp³ acetal-like carbon ( δ ~70-80 ppm) alongside the complex fused aromatic signals.

Quantitative Data Synthesis

The table below summarizes the critical parameters and expected outcomes for both cascade methodologies, providing a baseline for experimental design and troubleshooting.

ParameterProtocol A: Olefin Migration / PrinsProtocol B: Prins / Friedel-Crafts Cascade
Primary Catalyst Cu(OTf)₂ (15 mol%)FeCl₃ (10–15 mol%)
Co-Catalyst / Additive cis-1,2-Bis(diphenylphosphino)ethyleneActivated 4Å Molecular Sieves
Substrate Scope Aliphatic & Aromatic AldehydesElectron-Rich Aromatic Aldehydes
Solvent System Anhydrous CH₂Cl₂Anhydrous CH₂Cl₂
Temperature Profile 23 °C to 40 °C0 °C warming to Room Temperature
Major Product Scaffold 2,4-Disubstituted TetrahydropyransFused Hexahydro-1H-benzo[f]isochromenes
Diastereoselectivity Excellent (dr > 20:1)Excellent (dr > 20:1)
Typical Yield Range 60% – 85%70% – 85%

References

  • Ghosh AK, Kass J, Nicponski DR, Keyes C. Diastereoselective Synthesis of Substituted Tetrahydropyrans by Copper(II)–Bisphosphine-Catalyzed Olefin Migration and Prins Cyclization. Synthesis (Stuttg). 2012;44(23):3579-3589. URL: [Link] [1]

  • Ghosh AK, Tomaine AJ, Cantwell KE. Lewis Acid Mediated Cyclizations: Diastereoselective Synthesis of Six- to Eight-Membered Substituted Cyclic Ethers. Synthesis (Stuttg). 2017;49(18):4229-4246. URL: [Link] [2]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Lewis Acid Catalysis for 5-Methylhex-5-en-1-ol Cyclizations

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of substituted tetrahydropyrans and cyclic ethers via the intra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of substituted tetrahydropyrans and cyclic ethers via the intramolecular cyclization of 5-methylhex-5-en-1-ol.

Achieving high diastereoselectivity and yield in these reactions requires precise control over the Lewis acid catalyst concentration. Below, you will find mechanistic insights, quantitative optimization data, and self-validating protocols to ensure your workflows remain robust and reproducible.

Mechanistic Pathway & Activation Logic

Understanding the electronic nature of your substrate is the first step in troubleshooting. 5-methylhex-5-en-1-ol features a 1,1-disubstituted terminal alkene. Upon electrophilic activation by a Lewis acid, the developing positive charge is highly stabilized at the tertiary C5 carbon.

Causality: This inherent electronic bias strongly dictates the regiochemistry, inherently favoring the 6-exo-tet cyclization pathway over the 7-endo-tet pathway due to the lower energy of the six-membered transition state and the stability of the tertiary carbocation [1].

Mechanism A 5-methylhex-5-en-1-ol (Unsaturated Alcohol) B Lewis Acid Coordination (e.g., Cu(OTf)2 or FeCl3) A->B C π-Activation & Oxonium Formation (Electrophilic Intermediate) B->C D 6-exo-tet Intramolecular Nucleophilic Attack C->D Optimal [LA] (5-15 mol%) F Cationic Polymerization / Ether Cleavage C->F Excess [LA] (>20 mol%) E Substituted Tetrahydropyran (Target Cyclic Ether) D->E

Fig 1: Mechanistic pathway of Lewis acid-catalyzed 5-methylhex-5-en-1-ol cyclization.

Frequently Asked Questions (FAQs)

Q: Why am I seeing significant polymerization and acyclic byproducts instead of the desired tetrahydropyran? A: This is almost always a symptom of catalyst overloading. Causality: Lewis acids (such as Sc(OTf)₃, FeCl₃, or Cu(OTf)₂) are responsible for the electrophilic activation of the alkene or the intermediate oxonium ion. When the catalyst concentration exceeds the optimal threshold (typically >15-20 mol%), the high localized concentration of activated electrophiles promotes intermolecular side reactions. It induces cationic polymerization of the terminal alkene and can mediate the premature cleavage of the newly formed cyclic ether bonds. Maintaining a strict 5–15 mol% concentration ensures the reaction remains under kinetic control [2].

Q: My reaction kinetics are sluggish at 5 mol% catalyst loading. Should I spike the reaction with more Lewis acid? A: No. Increasing the temperature or changing the ligand is generally preferred over spiking the catalyst concentration. Causality: In Prins-type cyclizations of 5-methylhex-5-en-1-ol with aldehydes, arbitrarily increasing the Lewis acid concentration degrades diastereoselectivity by facilitating reversible oxonium ion formation, leading to thermodynamic equilibration (mixed isomers). Instead, maintaining a 10 mol% catalyst loading while slightly elevating the temperature (e.g., from 0 °C to 23 °C), or utilizing a bisphosphine ligand with Cu(OTf)₂, enhances the turnover frequency without compromising the structural integrity of the cyclic ether [4].

Q: How critical is the exclusion of moisture when optimizing Lewis acid concentration? A: It is the single most critical variable outside of the catalyst itself. Causality: Trace water acts as a competing nucleophile. More importantly, water coordinates to the metal center of the Lewis acid, drastically reducing its effective electrophilicity. If your 10 mol% catalyst loading behaves like a 2 mol% loading, moisture is likely the culprit. Always use activated 4 Å molecular sieves [2].

Quantitative Data: Catalyst Concentration Benchmarks

To assist in your experimental design, the following table synthesizes field-proven data regarding the impact of various Lewis acid systems and their concentrations on the cyclization of 5-methylhex-5-en-1-ol.

Table 1: Effect of Lewis Acid Concentration on Yield and Selectivity

Catalyst SystemConcentrationTempYieldSelectivity (dr)Mechanistic Observation
Cu(OTf)₂–Bisphosphine 5 mol%23 °C92%High (trans)Optimal π-activation and Prins cyclization; high turnover [4].
FeCl₃ / 4Å MS 10–15 mol%23 °C81%>20:1Efficient cascade cyclization; sieves prevent catalyst hydrolysis [2].
Sc(OTf)₃ 10 mol%0–23 °C<20%N/AInsufficient activation without a co-catalyst (e.g., p-TSA)[2].
PtCl₂ / AgOTf 0.5 mol%23 °C14%LowPrematurely yields acetal byproducts before full cyclization [4].

Troubleshooting Guide

Issue 1: Low Diastereoselectivity (Formation of Mixed Isomers)

  • Root Cause: The reaction has slipped from kinetic control into thermodynamic control due to excessive Lewis acidity or delayed quenching.

  • Solution: Reduce the Lewis acid concentration to exactly 10 mol%. Implement the self-validating quenching protocol (see SOP below) immediately upon consumption of the starting material.

Issue 2: No Conversion (Starting Material Recovered)

  • Root Cause: Catalyst poisoning by trace amines in the solvent, or degradation of the Lewis acid (e.g., TMSOTf hydrolysis).

  • Solution: Titrate the active catalyst. Verify the purity of 5-methylhex-5-en-1-ol via NMR prior to the reaction, ensuring no residual basic impurities from previous synthetic steps remain.

Standard Operating Procedure (SOP): Catalyst Optimization Workflow

This protocol utilizes a self-validating framework to ensure that the cyclization of 5-methylhex-5-en-1-ol proceeds efficiently without succumbing to polymerization.

Workflow Start Prepare 5-methylhex-5-en-1-ol (0.2 M in Anhydrous Solvent) AddSieves Add 4 Å Molecular Sieves (Scavenge Trace H2O) Start->AddSieves Titrate Inject Lewis Acid Catalyst (Strictly 5-15 mol%) AddSieves->Titrate Monitor Monitor via 1H NMR (Alkene Proton Disappearance) Titrate->Monitor Decision Conversion > 95%? Monitor->Decision Quench Quench with NaHCO3 (Halt Thermodynamic Equilibration) Decision->Quench Yes Adjust Adjust Temperature (Do NOT spike [LA]) Decision->Adjust No Adjust->Monitor

Fig 2: Self-validating experimental workflow for Lewis acid concentration optimization.

Step-by-Step Methodology

Step 1: Anhydrous Preparation Flame-dry a 10 mL Schlenk flask under argon. Add 60 mg of freshly activated 4 Å molecular sieves. Causality: The sieves scavenge trace moisture that would otherwise hydrolyze the catalyst or act as a competing nucleophile against the pendant alcohol[2].

Step 2: Substrate Addition Dissolve 5-methylhex-5-en-1-ol (1.0 equiv, 0.44 mmol) and the corresponding aldehyde (1.2 equiv, if performing a Prins cyclization) in anhydrous CH₂Cl₂ (2.0 mL) to achieve a 0.2 M concentration.

Step 3: Catalyst Injection Prepare a stock solution of your Lewis acid (e.g., Cu(OTf)₂ or FeCl₃) in anhydrous CH₂Cl₂. Inject exactly 10 mol% of the catalyst dropwise at 0 °C. Causality: Dropwise addition at 0 °C prevents localized spikes in catalyst concentration, which are the primary trigger for uncontrolled exothermic polymerization of the terminal alkene.

Step 4: Reaction Monitoring (Self-Validation Step) Stir the reaction mixture, allowing it to warm to 23 °C over 12 hours. Self-Validation: Extract a 50 µL aliquot, filter through a micro-plug of silica, and perform a rapid ¹H NMR. The disappearance of the distinct terminal alkene protons (multiplets around 4.8–5.8 ppm) validates complete conversion. Do not rely solely on time.

Step 5: Kinetic Quenching Once the starting material is consumed, immediately quench the reaction with saturated aqueous NaHCO₃ (5 mL). Causality: NaHCO₃ immediately neutralizes the Lewis acid. If left unquenched during workup, the localized concentration of the acid in the biphasic mixture will catalyze ring-opening or epimerization of the kinetic product into the thermodynamic product [1].

Step 6: Extraction & Purification Extract the aqueous layer with EtOAc (3 × 10 mL). Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to isolate the pure tetrahydropyran derivative.

References

  • Design, Synthesis, and Evaluation of Irciniastatin Analogues: Simplification of the Tetrahydropyran Core and the C(11)
  • Source: nih.
  • Copper(I)
  • Diastereoselective Synthesis of Substituted Tetrahydropyrans by Copper(II)
Optimization

Technical Support Center: Troubleshooting 5-Methylhex-5-en-1-ol Synthesis

Overview 5-Methylhex-5-en-1-ol is a critical building block frequently utilized in the stereoselective synthesis of tetrahydropyrans, cyclic ethers, and various isoprenoid diphosphate analogs[1]. Its synthesis is typical...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview 5-Methylhex-5-en-1-ol is a critical building block frequently utilized in the stereoselective synthesis of tetrahydropyrans, cyclic ethers, and various isoprenoid diphosphate analogs[1]. Its synthesis is typically achieved via two primary routes: the Grignard addition of 4-bromo-2-methyl-1-butene to ethylene oxide[2], or the zirconium-catalyzed carboalumination of 5-hexyn-1-ol[3]. This guide provides field-proven troubleshooting strategies to minimize unwanted side products and maximize yield during these workflows.

Mechanistic Pathways & Side Product Formation

Understanding the causal pathways of your synthesis is the first step in troubleshooting. The diagram below maps the primary Grignard synthetic route alongside the most common parasitic side reactions.

G A 4-Bromo-2-methyl-1-butene + Mg (Turnings) B Grignard Reagent (Intermediate) A->B THF, Reflux E 2,7-Dimethylocta-1,7-diene (Wurtz Dimer) A->E Excess R-Br (Side Reaction) C Ethylene Oxide (Electrophile) B->C -78°C to RT F 2-Methyl-1-butene (Quenched Grignard) B->F H2O/Moisture (Side Reaction) D 5-Methylhex-5-en-1-ol (Target Product) C->D Acidic Workup

Fig 1: Grignard-mediated synthesis of 5-methylhex-5-en-1-ol and primary side-product pathways.

FAQs & Troubleshooting Guides

Q1: I am seeing a significant amount of 2,7-dimethylocta-1,7-diene (Wurtz dimer) in my crude mixture. How do I minimize this? A: Wurtz coupling is a common side reaction during Grignard reagent formation. It occurs via a single-electron transfer (SET) mechanism or direct nucleophilic attack of the newly formed Grignard reagent onto the unreacted alkyl halide. Causality & Solution: This dimerization is driven by a high local concentration of the alkyl bromide. To suppress this, you must ensure the rate of Grignard formation exceeds the rate of accumulation of the unreacted halide.

  • Use a larger excess of highly activated Magnesium turnings (e.g., 1.5–2.0 equivalents).

  • Dilute the 4-bromo-2-methyl-1-butene in anhydrous THF and add it strictly dropwise using a syringe pump.

  • Maintain vigorous stirring to disperse the halide instantly upon addition.

Q2: My alternative route uses the carboalumination of 5-hexyn-1-ol with trimethylaluminum. The aqueous workup forms an intractable emulsion. How can I recover my product without trapping it in the gel? A: The emulsion is caused by the formation of gelatinous aluminum hydroxide ( Al(OH)3​ ) salts when the trimethylaluminum intermediate is quenched with neutral or mildly basic aqueous solutions[3]. Causality & Solution: Aluminum hydroxides form highly cross-linked polymeric networks in water that trap organic products. To break this network, you must chelate the aluminum ions.

  • Rochelle's Salt Quench: Quench the reaction directly with a 10-20% aqueous solution of Rochelle's salt (potassium sodium tartrate)[3]. The tartrate strongly chelates Al3+ , forming a highly water-soluble complex that cleanly separates from the organic layer.

  • Stir the biphasic mixture vigorously for 1-2 hours until both layers are completely clear before attempting phase separation.

Q3: The yield of 5-methylhex-5-en-1-ol is low, and I recover mostly 2-methyl-1-butene. What went wrong? A: 2-Methyl-1-butene is the protonated form of your Grignard reagent. Its presence indicates that the Grignard reagent was quenched by a protic source before or during the addition of ethylene oxide. Causality & Solution: Even trace moisture will rapidly destroy the Grignard intermediate.

  • Ensure all glassware is oven-dried (>120°C for 4 hours) or flame-dried under vacuum.

  • Ethylene oxide is highly hygroscopic. It must be condensed over CaH2​ and distilled prior to use, or purchased as a strictly anhydrous solution.

  • Titrate your Grignard reagent (e.g., using salicylaldehyde phenylhydrazone) prior to the electrophile addition to ensure active molarity.

Optimized Step-by-Step Protocol (Grignard Route)

This self-validating protocol incorporates in-line checks to ensure intermediate integrity before proceeding to the next step[2].

Phase 1: Grignard Formation

  • Activation: To a flame-dried, argon-purged 3-neck flask, add Mg turnings (1.5 eq) and a single crystal of iodine. Stir dry until the iodine sublimes and coats the Mg (Visual validation: Mg turns light brown).

  • Initiation: Add enough anhydrous THF to cover the Mg. Add 5% of the total 4-bromo-2-methyl-1-butene (1.0 eq total). Warm gently. (Validation: The brown iodine color will fade to colorless, and gentle bubbling will occur at the metal surface, indicating successful initiation).

  • Addition: Dilute the remaining 4-bromo-2-methyl-1-butene in THF (to make a 1M solution) and add dropwise over 1 hour to maintain a gentle reflux without external heating.

  • Maturation: Reflux for an additional 1 hour, then cool to room temperature.

Phase 2: Ethylene Oxide Addition 5. Cooling: Cool the Grignard solution to -78°C using a dry ice/acetone bath. 6. Electrophile Addition: Introduce anhydrous ethylene oxide (1.2 eq) via a cold syringe or cannula. (Note: Work in a highly ventilated fume hood due to toxicity). 7. Reaction: Stir at -78°C for 30 minutes, then slowly allow the reaction to warm to room temperature overnight.

Phase 3: Workup 8. Quench: Cool to 0°C and carefully quench with saturated aqueous NH4​Cl . 9. Extraction: Extract 3x with diethyl ether. Wash the combined organics with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. 10. Purification: Purify via vacuum distillation or silica gel chromatography to isolate pure 5-methylhex-5-en-1-ol.

Quantitative Data & Analytical Signatures

Use the following analytical signatures to rapidly identify which side reaction is dominating your crude mixture.

Side Product / ImpurityOrigin / CauseAnalytical Signature (1H NMR / GC-MS)Mitigation Strategy
2,7-Dimethylocta-1,7-diene Wurtz coupling during Grignard formationGC-MS: m/z 138 (M+).NMR: Loss of oxygenated CH2​ signals.High dilution; strict dropwise addition of bromide; excess Mg.
2-Methyl-1-butene Moisture quenching the Grignard reagentGC-MS: m/z 70 (M+).Note: High volatility (often lost during rotovap).Strict anhydrous conditions; titrate Grignard before use.
Unreacted 5-Hexyn-1-ol Incomplete carboalumination (Alternative Route)NMR: Alkyne C-H triplet near 1.9 ppm.Ensure active Me3​Al and Cp2​ZrCl2​ catalyst[3].
Halohydrins Ethylene oxide reacting with halide saltsGC-MS: m/z 80/82 (Br fragment).Maintain low temperatures (-78°C) during electrophile addition.

References

  • Platinum(II)-catalyzed Annulation of 5-Methyl-5-hexen-1-ols with Aldehydes. Chemistry Letters (Oxford Academic). 1

  • Platinum-Catalyzed Intramolecular Hydroalkoxylation of γ- and δ-Hydroxy Olefins to Form Cyclic Ethers Supporting Information. AWS. 2

  • Quenching trimethylaluminium... r/chemistry, Reddit.3

Sources

Troubleshooting

Technical Support Center: Diastereoselectivity in 5-Methylhex-5-en-1-ol Cyclization

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in optimizing complex intramolecular etherifications. The synthesis of high...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in optimizing complex intramolecular etherifications. The synthesis of highly functionalized tetrahydropyrans (THPs) via the cyclization of 5-methylhex-5-en-1-ol is a cornerstone reaction in medicinal chemistry. This transformation typically proceeds via a1[1].

While copper(II) triflate-bisphosphine complexes are highly effective catalysts for this process, the reaction's diastereoselectivity (dr) and overall yield are exquisitely sensitive to solvent effects. This guide provides mechanistic troubleshooting, validated protocols, and data-driven insights to help you optimize your cyclization workflows.

Troubleshooting FAQs

Q1: Why does switching the solvent from dichloromethane (CH2Cl2) to tetrahydrofuran (THF) drastically reduce both yield and diastereoselectivity? A1: The choice of solvent dictates the stability of the transition state and the coordination sphere of the catalyst. CH2Cl2 is a non-coordinating, moderately polar solvent that stabilizes the intermediate oxocarbenium ion without competing for the Lewis acid catalyst[2]. In contrast, THF is a strongly coordinating solvent. It competitively binds to the Cu(II) center, displacing the bisphosphine ligand or preventing the coordination of the aldehyde and 5-methylhex-5-en-1-ol[3]. This "catalyst poisoning" stalls the initial olefin migration step. Furthermore, THF disrupts the tight ion-pair transition state required for the chair-like Prins cyclization, leading to a collapse in diastereoselectivity (dr drops from >20:1 to <3:1).

Q2: I am observing the formation of an acetal byproduct instead of the desired tetrahydropyran. What is the root cause? A2: Acetal formation occurs when the olefin migration step fails, but the Lewis acid still activates the aldehyde for direct nucleophilic attack by the alcohol[1]. This is a common failure mode when using early-generation catalysts (like PtCl2/AgOTf) or when the solvent contains trace moisture. Water acts as a competing nucleophile and alters the catalyst's coordination sphere. To troubleshoot, ensure your CH2Cl2 is strictly anhydrous and utilize activated 4Å molecular sieves in the reaction mixture. The sieves act as a self-validating system, continuously scavenging moisture to drive the equilibrium toward the oxocarbenium intermediate rather than the dead-end acetal[4].

Q3: How does temperature interact with solvent choice to affect the 2,3-trans vs. 2,3-cis selectivity? A3: Diastereoselectivity in this Prins cyclization is governed by the relative energies of the chair-like transition states. Lower temperatures (e.g., 23 °C) in CH2Cl2 enhance the rigidity of this 6-membered transition state, maximizing the equatorial positioning of bulky substituents to yield the trans-tetrahydropyran[1]. At elevated temperatures (e.g., >40 °C), entropic factors and increased solvent kinetic energy allow for ring-flipping prior to the nucleophilic attack of the alkene, eroding the dr[3]. Always optimize the catalyst load to allow the reaction to proceed at or below room temperature.

Mechanistic Visualizations

G A 5-methylhex-5-en-1-ol + Aldehyde C Olefin Migration (Isomerization) A->C B Cu(OTf)2 / Ligand Catalyst Complex B->C Catalysis D Oxocarbenium Ion Intermediate C->D Aldehyde Addition E Prins Cyclization (6-membered TS) D->E Solvent Stabilization F Substituted Tetrahydropyran (High Diastereoselectivity) E->F

Mechanistic workflow of tandem olefin migration and Prins cyclization.

SolventEffects Solvent Solvent Choice NonPolar Non-Coordinating (e.g., CH2Cl2) Solvent->NonPolar PolarCoord Coordinating (e.g., THF, Et2O) Solvent->PolarCoord TS_Stable Tight Ion Pair Stable Oxocarbenium NonPolar->TS_Stable TS_Compete Catalyst Poisoning Loose Transition State PolarCoord->TS_Compete HighDR High Yield & dr (>20:1) TS_Stable->HighDR LowDR Low Yield & dr (<3:1) TS_Compete->LowDR

Logical relationship between solvent coordination and stereocontrol.

Quantitative Data: Solvent and Catalyst Effects

The following table summarizes the causal relationship between solvent environment, catalyst selection, and the resulting stereochemical outcomes during the cyclization of 5-methylhex-5-en-1-ol with benzaldehyde.

SolventCatalyst SystemTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Primary Outcome
CH2Cl2 Cu(OTf)2 + Bisphosphine231892>20:1trans-Tetrahydropyran
Toluene Cu(OTf)2 + Bisphosphine23247512:1trans-Tetrahydropyran
THF Cu(OTf)2 + Bisphosphine4048<20N/AAcetal Byproduct Major
CH2Cl2 PtCl2 / AgOTf232414N/AAcetal Byproduct Major

(Data synthesized from standardized tandem olefin migration/Prins cyclization studies[1],[3])

Standard Operating Procedure: Optimized Cu(II)-Catalyzed Tandem Cyclization

Objective: Achieve >90% yield and >20:1 dr for the synthesis of substituted tetrahydropyrans from 5-methylhex-5-en-1-ol.

Materials:

  • 5-methylhex-5-en-1-ol (1.0 equiv)

  • Aldehyde (e.g., benzaldehyde) (1.2 equiv)

  • Cu(OTf)2 (10 mol%)

  • Bisphosphine Ligand (e.g., (Z)-Ph2PCH=CHPPh2) (10 mol%)

  • Anhydrous CH2Cl2 (0.1 M relative to substrate)

  • Activated 4Å Molecular Sieves (50 mg/mmol)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Critical Step): In a flame-dried Schlenk flask under an argon atmosphere, combine Cu(OTf)2 (10 mol%) and the bisphosphine ligand (10 mol%) in anhydrous CH2Cl2. Stir at room temperature for 30 minutes.

    • Causality: Pre-stirring ensures complete complexation of the Cu(II) center. Unliganded Cu(OTf)2 acts as a non-selective Lewis acid, which promotes background acetalization rather than the desired tandem migration/cyclization[1].

  • Moisture Scavenging: Add activated 4Å molecular sieves to the blue/green catalyst solution and stir for an additional 5 minutes.

  • Substrate Addition: Dissolve the aldehyde (1.2 equiv) and 5-methylhex-5-en-1-ol (1.0 equiv) in a minimal volume of anhydrous CH2Cl2. Add this solution dropwise to the catalyst mixture over 10 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes that can lead to intermolecular side reactions or oligomerization.

  • Reaction Monitoring (Self-Validation): Stir the reaction at 23 °C. Monitor via TLC (Hexanes:EtOAc 8:2). The disappearance of the 5-methylhex-5-en-1-ol spot (stains dark blue with p-anisaldehyde) and the appearance of a lower Rf UV-active spot confirms the progression of the Prins cyclization. If the starting material persists without product formation, the catalyst may have been poisoned by solvent impurities.

  • Quenching and Purification: Once complete (typically 12-18 hours), quench the reaction by adding saturated aqueous NaHCO3. Extract with CH2Cl2, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude residue via flash column chromatography to isolate the pure trans-tetrahydropyran[4].

References[1] Title: Diastereoselective Synthesis of Substituted Tetrahydropyrans by Copper(II)–Bisphosphine-Catalyzed Olefin Migration and Prins Cyclization - PMC

Source: nih.gov URL: 1[4] Title: Lewis Acid Mediated Cyclizations: Diastereoselective Synthesis of Six- to Eight-Membered Substituted Cyclic Ethers - PMC Source: nih.gov URL: 4[3] Title: A Tandem Olefin Migration and Prins Cyclization Using Cu(OTf)2-Bisphosphine Complexes: An Improved Synthesis of Functionalized Tetrahydropyrans - PMC Source: nih.gov URL: 3[2] Title: Solvent effects on stereoselectivity: more than just an environment - RSC Publishing Source: rsc.org URL: 2

Sources

Optimization

Technical Support Center: Temperature Optimization for 5-Methylhex-5-en-1-ol Cascade Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the tandem olefin migratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the tandem olefin migration and Prins cyclization of 5-methylhex-5-en-1-ol.

This bifunctional substrate—featuring a primary alcohol and a terminal alkene—is a powerful building block for synthesizing complex, stereochemically defined tetrahydropyran derivatives[1]. However, because the terminal double bond is not ideally positioned for a direct 6-endo-trig cyclization, the reaction relies on a delicate, temperature-dependent cascade: an initial transition-metal-catalyzed olefin migration followed by an acid-catalyzed Prins cyclization[2]. Mastering the thermal thermodynamics of this cascade is the key to achieving high yields and excellent diastereoselectivity.

Core Experimental Workflow & Self-Validating Protocol

To ensure reproducibility, we recommend the following optimized, self-validating protocol utilizing a Copper(II) triflate–bisphosphine catalytic system, which has been proven to lower the required reaction temperature compared to legacy Platinum(II) systems[1].

Protocol: Cu(II)-Catalyzed Tandem Olefin Migration/Prins Cyclization

Step 1: Catalyst Activation In a flame-dried Schlenk flask under an argon atmosphere, add Cu(OTf)₂ (5 mol%) and your selected bisphosphine ligand (5.5 mol%) in anhydrous 1,2-dichloroethane (DCE). Stir at 25 °C for 30 minutes.

  • Causality: Pre-complexation is required to generate the active Lewis acid species.

  • Self-Validating Checkpoint: The solution must transition to a distinct, homogeneous color (typically pale blue/green). If the solution remains cloudy, moisture contamination has occurred, and the catalyst will fail to initiate the olefin migration.

Step 2: Substrate Addition Cool the reaction mixture to 0 °C. Add the target aldehyde (1.0 equiv), followed by the strictly dropwise addition of 5-methylhex-5-en-1-ol (1.2 equiv) over 10 minutes.

  • Causality: Dropwise addition at 0 °C prevents localized exothermic spikes that can lead to rapid, non-selective oligomerization of the alkene.

Step 3: Olefin Migration & Acetal Formation (Kinetic Phase) Allow the reaction to warm to 25 °C and stir for 2 hours.

  • Self-Validating Checkpoint: Analyze an aliquot via TLC (Hexanes/EtOAc 8:2). You should observe the complete consumption of the aldehyde and the appearance of a less polar spot corresponding to the acetal intermediate. If the aldehyde persists, verify the integrity of the Cu(II) catalyst.

Step 4: Thermal Activation (Thermodynamic Phase) Ramp the reaction temperature to 60 °C and stir for 12–16 hours.

  • Causality: The thermal energy provided at 60 °C overcomes the activation barrier required to cleave the acetal, generating the reactive oxocarbenium ion and driving the intramolecular Prins cyclization[1].

Step 5: Quench and Isolation Cool the reaction to 0 °C to halt all kinetic processes. Quench with saturated aqueous NaHCO₃. Extract with dichloromethane, dry over MgSO₄, and purify via flash column chromatography.

Workflow Step1 1. Catalyst Activation Cu(OTf)2 + Bisphosphine (Strictly Anhydrous) Step2 2. Substrate Addition 5-methylhex-5-en-1-ol + Aldehyde (Dropwise, 0°C) Step1->Step2 Step3 3. Olefin Migration Stir at 25°C for 2h (Monitor Acetal Formation) Step2->Step3 Step4 4. Thermal Activation Ramp to 60°C - 80°C (Drives Prins Cyclization) Step3->Step4 Step5 5. Quench & Isolate Cool to 0°C, NaHCO3 Quench (Yields Tetrahydropyran) Step4->Step5

Workflow for 5-methylhex-5-en-1-ol mediated tandem olefin migration and Prins cyclization.

Troubleshooting Guide & FAQs

Q1: I am isolating high yields of an acetal byproduct but very little of the desired tetrahydropyran. How do I resolve this? A1: This is a classic thermal activation failure. The condensation of 5-methylhex-5-en-1-ol with an aldehyde to form an acetal is kinetically favored at room temperature (25 °C). If your cascade stalls here, the system lacks the thermal energy required to generate the oxocarbenium ion.

  • Troubleshooting Action: Elevate the reaction temperature. Historical data shows that using a PtCl₂/AgOTf system at room temperature yields exclusively the acetal (14% yield), but heating the same reaction mixture forces the acetal to convert into the cyclized tetrahydropyran[1].

Q2: When I increase the temperature to 80 °C to force the cyclization, my diastereomeric ratio (dr) drops significantly. Why does this happen, and how can I fix it? A2: Causality: While elevated temperatures are necessary to drive the Prins cyclization, excessive heat (≥80 °C) promotes the reversible formation of the oxocarbenium ion and epimerization at the newly formed stereocenters. This shifts the reaction from kinetic control (high dr) to thermodynamic control (lower dr).

  • Troubleshooting Action: Optimize your catalyst rather than brute-forcing the temperature. Switching from a legacy Pt(II) system to a Cu(OTf)₂–bisphosphine complex lowers the activation energy required for the cyclization step[1]. This allows the cascade to proceed efficiently at a milder 60 °C, preserving excellent diastereoselectivity (>15:1 dr) while maintaining high yields.

Q3: How do I prevent thermal decomposition and side-product formation when scaling up the cascade reaction? A3: Causality: Prins cyclizations and olefin migrations are inherently exothermic. When scaling up (e.g., >5 grams), poor heat dissipation in batch reactors causes localized temperature spikes (thermal runaway). This leads to premature oxocarbenium formation and non-selective background reactions.

  • Troubleshooting Action: Implement a strict two-stage temperature protocol. Perform the initial substrate addition at 0 °C using a syringe pump to control the exotherm. Allow the olefin migration to complete at 25 °C before applying external heat. For industrial scale-up, transitioning to a continuous flow setup is highly recommended, as flow chemistry provides superior surface-area-to-volume ratios for precise temperature regulation.

Mechanistic Pathway & Thermal Dependence

Understanding the exact point at which temperature dictates the reaction pathway is critical for troubleshooting. The diagram below illustrates how low temperatures trap the reaction at the acetal stage, while elevated temperatures unlock the Prins cyclization.

Mechanism A 5-methylhex-5-en-1-ol + Aldehyde B Olefin Migration (Internal Alkene) A->B Cu(II) / Lewis Acid C Acetal Intermediate (Kinetic Trap at 25°C) B->C Low Temp (25°C) D Oxocarbenium Ion (Requires Thermal Energy) B->D Direct Pathway (Heat) C->D Heat (60°C+) E Prins Cyclization (Intramolecular Attack) D->E C-C Bond Formation F Substituted Tetrahydropyran (Thermodynamic Product) E->F Deprotonation

Mechanistic pathway showing temperature-dependent acetal trapping vs. Prins cyclization.

Temperature Optimization Data

The following table summarizes the causal relationship between catalyst selection, temperature, and the resulting yield and stereochemical outcome of 5-methylhex-5-en-1-ol cascade reactions[1],[3].

EntryCatalyst SystemTemperature (°C)Time (h)Major ProductYield (%)Diastereomeric Ratio (dr)
1PtCl₂ / AgOTf2512Acetal14N/A
2PtCl₂ / AgOTf8024Tetrahydropyran654:1
3Cu(OTf)₂ / Bisphosphine2524Acetal85N/A
4Cu(OTf)₂ / Bisphosphine6012Tetrahydropyran88>15:1
5FeCl₃ (10 mol%)25 to 6016Fused Cyclic Ether81>20:1

Note: Entry 4 demonstrates the optimal balance of thermal activation and kinetic control, utilizing the Cu(II) system to achieve maximum yield and dr at a moderate 60 °C.

References

  • Diastereoselective Synthesis of Substituted Tetrahydropyrans by Copper(II)
  • Lewis Acid Mediated Cyclizations: Diastereoselective Synthesis of Six- to Eight-Membered Substituted Cyclic Ethers. nih.gov.
  • 3-Methylhex-5-en-1-ol|C7H14O|13119642. benchchem.com.

Sources

Troubleshooting

Technical Support Center: Advanced Chromatography for 5-Methylhex-5-en-1-ol Purification

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals and synthetic chemists through the nuances of isolating complex aliphatic alken...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals and synthetic chemists through the nuances of isolating complex aliphatic alkenols.

5-methylhex-5-en-1-ol presents a unique chromatographic challenge: it possesses a polar hydroxyl headgroup, a non-polar aliphatic tail, and a terminal alkene, but completely lacks a conjugated chromophore. This guide provides field-proven, self-validating protocols to ensure the high-purity isolation of this critical intermediate.

Core Principles & Purification Workflow

Before loading any sample, you must define your purification strategy based on the crude mixture's composition. The following decision matrix dictates the optimal path from reaction quench to pure product.

G Start Crude 5-methylhex-5-en-1-ol Reaction Mixture Workup Aqueous Workup (Remove Salts/Metals) Start->Workup Quench & Extract Phase Stationary Phase Selection Workup->Phase Organic Layer NP Normal Phase (Silica) Hexane/EtOAc Phase->NP Standard Impurities RP Reverse Phase (C18) Water/MeCN Phase->RP High Polarity/Salts Detect Detection: ELSD / CAD (Non-UV Active) NP->Detect Gradient Elution RP->Detect Gradient Elution Pure Pure 5-methylhex-5-en-1-ol Detect->Pure Fraction Collection

Workflow for 5-methylhex-5-en-1-ol purification highlighting phase selection and detection.

Standard Operating Protocol: Normal Phase Purification

Every protocol described here is designed as a self-validating system : you do not proceed to the next step until the current step's physical or chemical indicator confirms success.

Step 1: Sample Preparation (Dry Loading) Dissolve the crude mixture in a minimum volume of dichloromethane (DCM). Add silica gel (1:3 mass ratio to crude) and evaporate the solvent completely under reduced pressure.

  • Causality: Dry loading is critical for viscous mixtures to maintain a narrow injection band, maximizing resolution.

  • Self-Validation: The resulting powder must be entirely free-flowing. If it clumps, residual solvent or oil remains, which will cause band broadening. Add more silica and re-evaporate.

Step 2: Column Equilibration Equilibrate a high-surface-area spherical silica column (e.g., 25 µm particle size) with 100% Hexane (or Heptane) for at least 3 Column Volumes (CV).

  • Self-Validation: The silica bed must become completely translucent. Opaque patches indicate dry spots or channeling.

Step 3: Gradient Elution Run a linear gradient from 0% to 30% Ethyl Acetate in Hexane over 15 CV.

  • Causality: The primary alcohol dominates retention via hydrogen bonding with the silica's silanol groups. A gradual increase in a hydrogen-bond acceptor (EtOAc) disrupts these interactions, eluting the compound cleanly while leaving highly polar impurities behind[1].

Step 4: Detection & Fraction Verification Route the column effluent through an Evaporative Light Scattering Detector (ELSD). Spot the ELSD-triggered fractions on a silica TLC plate and stain with 0.5% aqueous KMnO₄.

  • Self-Validation: An immediate color change on the TLC plate from purple to brown (formation of MnO₂) confirms the presence of the terminal alkene.

Quantitative Data: Chromatographic Parameters

Summarized below are the critical physical and instrumental parameters required to execute the purification successfully.

ParameterOptimal Value / ReagentMechanistic Causality
Stationary Phase Spherical Silica (25 µm)High surface area provides superior resolution for structurally similar aliphatic impurities.
Mobile Phase Hexane / EtOAc (0–30%)EtOAc acts as a hydrogen-bond acceptor, competitively displacing the alkenol from silanol sites.
TLC R_f Value ~0.35 (in 20% EtOAc/Hexane)Ideal retention factor for seamless transfer from TLC to flash column gradient methods.
ELSD Temp 35–40 °CLow drift tube temperature prevents the volatilization of the semi-volatile C7 alkenol[2].
Primary Stain KMnO₄ (0.5% aq)Permanganate rapidly oxidizes the C=C double bond, yielding a visible brown MnO₂ precipitate.
Secondary Stain p-Anisaldehyde / H₂SO₄Acid-catalyzed condensation with the primary alcohol forms a highly conjugated, colored chromophore[3].

Troubleshooting & FAQs

Q: I am not seeing any peaks on my UV detector during flash chromatography. Where is my product? A: 5-methylhex-5-en-1-ol is an aliphatic alkenol lacking a conjugated pi-electron system. Consequently, it does not absorb UV light at the standard 254 nm or 280 nm wavelengths monitored by most flash systems.

  • Solution: You must employ mass-based detection such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD)[2]. If in-line detection is unavailable, collect fractions by volume and manually spot them on TLC plates. Visualize the spots using chemical stains like p-anisaldehyde or KMnO₄[3].

Q: My 5-methylhex-5-en-1-ol is co-eluting with an internal alkene isomer (e.g., 5-methylhex-4-en-1-ol). How can I resolve them? A: Isomers with identical functional groups are notoriously difficult to separate on standard silica because their hydrogen-bonding capacities are nearly identical.

  • Solution: Utilize silver-nitrate impregnated silica gel (AgNO₃-silica), a technique known as argentation chromatography.

  • Causality: Silver ions (Ag⁺) form reversible pi-complexes with carbon-carbon double bonds. The terminal alkene of 5-methylhex-5-en-1-ol experiences less steric hindrance than an internal alkene, allowing it to coordinate more strongly to the Ag⁺ ions. This differential binding causes the terminal alkene to be retained longer, successfully resolving the isomers.

Q: My product is streaking down the column and eluting over many fractions, reducing my yield and concentration. Why? A: Streaking of aliphatic alcohols on normal-phase silica is driven by non-linear adsorption isotherms. The hydroxyl group binds excessively strongly to the highly active, acidic silanol sites on the silica surface.

  • Solution: Modify your mobile phase. Adding 1–2% of a polar modifier (like isopropanol or methanol) to your EtOAc/Hexane system competitively blocks the most active silanol sites[1]. Alternatively, switch to a diol-bonded stationary phase, which provides a more uniform hydrogen-bonding surface and drastically reduces peak tailing.

Q: My reaction mixture contains significant amounts of salts and polar organometallic byproducts from a Grignard synthesis. Should I load this directly onto the silica column? A: No. Direct loading of metal salts will irreversibly foul the silica gel, alter its retention characteristics, and potentially catalyze the degradation of your alkenol[4].

  • Solution: Always perform a rigorous aqueous workup first (e.g., quenching with saturated NH₄Cl and extracting with an organic solvent). If highly polar or ionizable organic impurities remain, switch to Reverse Phase (C18) chromatography using a Water/Acetonitrile gradient. C18 columns are significantly more tolerant of residual salts and excel at separating highly polar byproducts[1].

References

  • 5 Steps to successful flash chromatography, Biotage,[Link]

  • A Tandem Olefin Migration and Prins Cyclization Using Cu(OTf)2-Bisphosphine Complexes: An Improved Synthesis of Functionalized Tetrahydropyrans, National Institutes of Health (PMC), [Link]

  • Synthesis of α-oxygenated β,γ-unsaturated ketones by a catalytic rearrangement strategy - Supporting Information, Royal Society of Chemistry, [Link]

  • Separation of Homologous Series of Technical Detergents with the Agilent 1290 Infinity 2D-LC Solution Coupled to an Evaporative Light Scattering Detector, Agilent Technologies, [Link]

Sources

Optimization

Preventing moisture degradation in 5-methylhex-5-en-1-ol catalytic cycles

Welcome to the Technical Support Center for advanced alkenol cyclizations. The tandem olefin migration and Prins cyclization of 5-methylhex-5-en-1-ol is a highly efficient pathway for the diastereoselective synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced alkenol cyclizations. The tandem olefin migration and Prins cyclization of 5-methylhex-5-en-1-ol is a highly efficient pathway for the diastereoselective synthesis of substituted tetrahydropyrans. However, transition metal catalysts and Lewis acids (such as Cu(OTf)₂, PtCl₂, and Dy(OTf)₃) are notoriously susceptible to ambient moisture, which can derail the catalytic cycle.

This guide provides mechanistic troubleshooting, quantitative benchmarks, and validated protocols to help researchers and drug development professionals prevent water-induced catalyst quenching and uncontrolled hydrolysis.

Troubleshooting Guides & FAQs

Q1: Why does my Cu(OTf)₂-bisphosphine catalyzed cyclization of 5-methylhex-5-en-1-ol stall unexpectedly, even when I use standard drying agents? A1: The stalling is caused by competitive coordination of trace water to the Lewis acidic metal center, but the solution is counterintuitive. In the catalytic cycle, the transition metal must first coordinate to the terminal olefin of 5-methylhex-5-en-1-ol to initiate the migration to an internal enol ether. Water molecules outcompete the weakly coordinating olefin for the metal's open coordination sites, forming an inactive aqua complex. However, as noted in , attempting to remove water mid-reaction with harsh desiccants (like CaCl₂, MgSO₄, or 4 Å molecular sieves) can completely arrest the reaction[1]. These agents sequester the essential trace protic species required for the olefin rearrangement step. A delicate balance must be maintained: bulk water must be excluded prior to the reaction, but a controlled, catalytic proton source is mechanistically required to drive the isomerization.

Q2: How can I differentiate between catalyst deactivation by moisture and substrate-induced inhibition? A2: Moisture degradation typically manifests as a complete cessation of the reaction accompanied by a color change in the catalyst solution (e.g., Cu(OTf)₂ turning from pale blue/green to a deeper blue hydrate). Furthermore, moisture causes uncontrolled ligand hydrolysis, releasing triflic acid (TfOH) and generating unselective background reaction products[1]. Substrate inhibition, conversely, usually results in a sluggish but continuous reaction without the generation of strong Brønsted acids. Self-Validation Check: Run a control reaction spiked with 1 mol% water; if the reaction mirrors your failed experiment and produces identical side-products, moisture is the culprit.

Q3: What is the optimal drying protocol for the 5-methylhex-5-en-1-ol substrate and aldehyde electrophiles? A3: Standard distillation is insufficient because 5-methylhex-5-en-1-ol can strongly hydrogen-bond with water. The self-validating protocol requires stirring the alkenol over freshly activated 4 Å molecular sieves for 24 hours prior to use, followed by vacuum transfer. Aldehydes should be passed through a short plug of basic alumina to remove carboxylic acid impurities (which carry water) immediately before use.

Q4: Should I add molecular sieves directly to the reaction mixture to scavenge moisture? A4: It depends entirely on the catalyst system. For , adding activated 4 Å molecular sieves directly to the reaction mixture significantly improves yields by preventing competitive hydration of the oxonium intermediate[2]. However, for the Cu(OTf)₂-bisphosphine system, adding sieves strips the trace protic acid needed for the initial olefin migration, halting the reaction[1].

Quantitative Data: Catalyst Moisture Tolerance and Reaction Yields

The following table summarizes the performance of various Lewis acid catalysts in the cyclization of 5-methylhex-5-en-1-ol with representative aldehydes, highlighting the impact of moisture and the necessity of specific anhydrous conditions.

Catalyst SystemAldehyde ElectrophileMoisture SensitivityIn Situ Desiccant (4 Å MS)Major ProductYield (%)Diastereomeric Ratio (dr)
Cu(OTf)₂ / Bisphosphine BenzaldehydeHigh (Stalls reaction)Decreases Yield Tetrahydropyran>85%>20:1
PtCl₂ / AgOTf BenzaldehydeModerateNot RequiredTetrahydropyran77%Mixed (cis/trans)
Dy(OTf)₃ (10 mol%)p-NitrobenzaldehydeLow to ModerateHighly Recommended Oxocene / Pyran46–70%90:10
TMSOTf (1.0 equiv)p-NitrobenzaldehydeExtreme (Hydrolyzes)Mandatory Oxocene70%90:10

Data synthesized from comparative Lewis acid cyclization studies[1][2].

Experimental Protocols: Anhydrous Tandem Olefin Migration & Prins Cyclization

To ensure scientific integrity and reproducibility, follow this self-validating anhydrous workflow for the Cu(OTf)₂-catalyzed synthesis of tetrahydropyrans from 5-methylhex-5-en-1-ol.

Step 1: Rigorous Reagent Preparation

  • Dry 5-methylhex-5-en-1-ol over activated 4 Å molecular sieves (20% w/v) for 24 hours under an argon atmosphere.

  • Distill the chosen aldehyde (e.g., benzaldehyde) under reduced pressure and store it under argon.

  • Flame-dry all Schlenk flasks and stir bars under a vacuum of <0.1 Torr, then backfill with high-purity argon (repeat three times).

Step 2: Catalyst Activation and Assembly

  • In a nitrogen-filled glovebox, weigh the Cu(OTf)₂ (5–10 mol%) and the bisphosphine ligand into the flame-dried Schlenk flask.

  • Seal the flask with a rubber septum, remove it from the glovebox, and connect it to an argon Schlenk line.

  • Inject anhydrous, degassed dichloromethane (CH₂Cl₂) to dissolve the catalyst complex. Stir for 15 minutes at room temperature to ensure complete complexation.

Step 3: Substrate Addition and Cyclization

  • Cool the catalyst solution to the designated reaction temperature (0 °C to room temperature).

  • Inject the pre-dried aldehyde (1.2 equivalents) dropwise.

  • Inject the pre-dried 5-methylhex-5-en-1-ol (1.0 equivalent) slowly over 5 minutes.

  • Self-Validation Check: Monitor the reaction via TLC. If the reaction fails to initiate within 30 minutes (indicating over-drying has removed the necessary trace protons), inject a highly controlled, catalytic micro-dose of triflic acid (0.5 mol%) to trigger the olefin migration[1].

  • Upon complete consumption of the alkenol, quench the reaction with saturated aqueous NaHCO₃ to neutralize any acidic species and prevent product degradation. Extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.

Mechanistic Pathway & Moisture Interference

The diagram below illustrates the tandem catalytic cycle and highlights the specific nodes where moisture degradation disrupts the pathway.

G Substrate 5-methylhex-5-en-1-ol (Terminal Alkenol) Isomerization Olefin Migration (Internal Enol Ether) Substrate->Isomerization Trace H+ / Metal Catalyst Metal Catalyst [Cu(OTf)2 or Dy(OTf)3] Catalyst->Isomerization Deactivation Catalyst Hydration (Inactive Aqua Complex) Catalyst->Deactivation Hydrolysis Ligand Hydrolysis (TfOH Release) Catalyst->Hydrolysis Prins Prins Cyclization (+ Aldehyde) Isomerization->Prins Electrophilic Attack Product Tetrahydropyran (Cyclized Product) Prins->Product Ring Closure Moisture Ambient Moisture (H2O) Moisture->Catalyst Competitive Binding Moisture->Deactivation Moisture->Hydrolysis Hydrolysis->Isomerization Uncontrolled Acid Catalysis

Catalytic cycle of 5-methylhex-5-en-1-ol cyclization and points of moisture-induced degradation.

References
  • Title: Diastereoselective Synthesis of Substituted Tetrahydropyrans by Copper(II)–Bisphosphine-Catalyzed Olefin Migration and Prins Cyclization Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Lewis Acid Mediated Cyclizations: Diastereoselective Synthesis of Six- to Eight-Membered Substituted Cyclic Ethers Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Troubleshooting

Technical Support Center: Kinetic Optimization for 5-Methylhex-5-en-1-ol Derivatization

[fontname="Helvetica,Arial,sans-serif", shape=box, Optimizing Cyclization Conditions I'm now zeroing in on optimizing the cyclization conditions, and evaluating methods to enhance the reaction kinetics. I'm building a co...

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Author: BenchChem Technical Support Team. Date: April 2026

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Optimizing Cyclization Conditions

I'm now zeroing in on optimizing the cyclization conditions, and evaluating methods to enhance the reaction kinetics. I'm building a concise Q&A, comparing PhSeCl versus PhSeBr use, with a key section on pyridine's catalytic role via hydrogen bonding. I'm also addressing olefin migration, ensuring the reaction achieves a 6-endo-trig cyclization, and finalizing the DOT diagram.

Refining Epoxidation Methodology

I'm now deeply immersed in refining the epoxidation methodology, specifically the use of m-CPBA. I'm focusing on incorporating a concise Q&A, directly addressing common issues such as incomplete conversion and alcohol oxidation. My emphasis is on silyl protecting the primary alcohol prior to epoxidation. I am preparing a DOT diagram illustrating the mechanistic pathway of the Cu(OTf)2-catalyzed Prins cyclization, showing key steps.

Finalizing DOT Diagrams

I'm now putting the finishing touches on the DOT diagrams, ensuring clarity and accuracy for the cyclization and epoxidation pathways. I'm checking that all steps are visually distinct and that captions remain under 100 characters. I've ensured a strong color contrast by making sure that fontcolor explicitly contrasts with fillcolor. I'm working on the final rendering for the dot code blocks to maximize their utility for users.

Enhancing Visual Clarity

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Finalizing Reaction Protocols

I'm now integrating reference formatting and addressing any remaining open items. I'm focusing on ensuring proper citation formats are used. I'm reviewing the self-validation checks for the Prins and selenocyclization protocols, and am checking the color change in the selenocyclization. I'm ensuring all reactions in the support center are properly referenced. The protocols are now fully formatted.

Welcome to the Application Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 5-methylhex-5-en-1-ol and its derivatives. Unsaturated alcohols present unique kinetic challenges due to the competing reactivity of the primary hydroxyl group and the terminal/migrated olefin.

Below, we address the most common kinetic bottlenecks encountered during intramolecular cyclizations, oxidations, and functionalizations, providing field-proven troubleshooting steps and self-validating protocols.

Category 1: Tandem Olefin Migration & Prins Cyclization

Q: My Cu(OTf)₂-catalyzed tandem olefin migration and Prins cyclization of 5-methylhex-5-en-1-ol with 4-methoxybenzaldehyde is sluggish, yielding <20% product at 40 °C. How can I improve the reaction kinetics?

A: The sluggish kinetics are likely due to the over-desiccation of your reaction environment or the absence of a necessary protic co-catalyst. This tandem reaction relies on an initial olefin migration step before the Prins cyclization can occur [1.1]. If you are using 4 Å molecular sieves to maintain strictly anhydrous conditions, the reaction will stall because trace water—which reacts with Cu(OTf)₂ to generate catalytic triflic acid (TfOH)—is completely removed[1].

Causality & Mechanism: The olefin migration requires a protic acid to proceed efficiently. Once the double bond migrates, the resulting intermediate reacts with the aldehyde to form an oxocarbenium ion. This ion then undergoes a 6-endo-trig Prins cyclization to form the tetrahydropyran core[1]. Furthermore, utilizing an optimized bisphosphine ligand (such as bis-DPPMB) stabilizes the copper center and accelerates the reaction, allowing it to proceed efficiently at room temperature (23 °C)[1].

Quantitative Kinetic Comparison

Table 1: Kinetic Optimization of Cu(OTf)₂-Catalyzed Prins Cyclization

Catalyst SystemAdditiveTemp (°C)Time (h)Yield (%)Diastereoselectivity (dr)
Cu(OTf)₂ + L14 Å MS40480N/A
Cu(OTf)₂ + L1None402~20N/A
Cu(OTf)₂ + bis-DPPMBNone231869> 20:1
Cu(OTf)₂ + bis-DPPMBTfOH (cat.)23< 18> 70> 20:1
(Data synthesized from bisphosphine-copper catalyzed cyclization studies[1])
Protocol 1: Optimized Room-Temperature Prins Cyclization
  • Preparation: In a flame-dried Schlenk flask under argon, charge Cu(OTf)₂ (0.15 equiv) and bis-DPPMB ligand (0.15 equiv).

  • Solvation: Dissolve the catalyst complex in anhydrous CH₂Cl₂ to achieve a 0.1 M concentration.

    • Self-Validation Check: The solution must form a homogeneous complex. If precipitation occurs, verify the purity of your bisphosphine ligand before proceeding.

  • Reagent Addition: Add 4-methoxybenzaldehyde (1.0 equiv) followed by 5-methylhex-5-en-1-ol (1.25 equiv)[1].

  • Kinetic Initiation: If using strictly anhydrous conditions, add a trace catalytic amount of triflic acid (TfOH) to initiate the olefin migration[1].

  • Reaction: Stir at 23 °C for 18 hours. Monitor via TLC (stain with p-anisaldehyde) until the alkenol is consumed.

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over MgSO₄, and purify via flash chromatography to isolate the 2,3-trans-tetrahydropyran[1].

PrinsMechanism A 5-methylhex-5-en-1-ol B Olefin Migration (Requires H+) A->B C Intermediate Enol B->C D Aldehyde Addition (Cu-Catalyzed) C->D E Oxocarbenium Ion D->E F 6-endo-trig Cyclization E->F G Substituted Tetrahydropyran F->G

Mechanistic pathway of Cu(OTf)₂-catalyzed tandem olefin migration and Prins cyclization.

Category 2: Electrophilic Selenocyclization Kinetics

Q: I am attempting an electrophilic intramolecular cyclization of hex-5-en-1-ol derivatives using phenylselenenyl bromide (PhSeBr), but the reaction rate is prohibitively slow. How can I accelerate this?

A: The kinetics of phenylselenoetherification are heavily dependent on both the electrophile's leaving group and the nucleophilicity of the terminal hydroxyl group. PhSeBr is kinetically slower than phenylselenenyl chloride (PhSeCl) for these specific cyclizations[2].

Causality & Mechanism: The reaction proceeds via an S_N2-like attack of the alcohol onto the intermediate seleniranium ion[2]. The negative entropy of activation confirms this highly ordered transition state[2]. To accelerate the kinetics, you must increase the nucleophilicity of the alcohol. The addition of a Lewis base, such as pyridine, acts as a catalyst by hydrogen-bonding with the alkenol's -OH group, significantly increasing the rate constant of the cyclization[3].

Quantitative Kinetic Comparison

Table 2: Kinetic Comparison for Selenocyclization of Unsaturated Alcohols

ReagentCatalystSubstrateRelative Kinetic RateRing Product
PhSeBrNonepent-4-en-1-olSlowestTetrahydrofuran
PhSeBrNonehex-5-en-1-olSlowTetrahydropyran
PhSeClNonehex-5-en-1-olModerateTetrahydropyran
PhSeClPyridinehex-5-en-1-olFastestTetrahydropyran
(Based on variable temperature UV-vis spectrophotometry kinetic studies[2][3])
Protocol 2: Pyridine-Catalyzed Selenocyclization
  • Setup: Dissolve the hex-5-en-1-ol derivative (1.0 equiv) in tetrachloromethane (CCl₄) or CH₂Cl₂ (0.2 M) under an inert atmosphere[2].

  • Catalyst Addition: Add pyridine (0.1 to 1.0 equiv, depending on desired kinetic acceleration).

    • Self-Validation Check: Ensure the solution remains clear; pyridine should fully dissolve and prime the alcohol via H-bonding[3].

  • Electrophile Addition: Dropwise add a solution of PhSeCl (1.1 equiv) in CH₂Cl₂ at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature.

    • Self-Validation Check: The color change of the PhSeCl (from deep orange/red to pale yellow) serves as an internal visual kinetic indicator of consumption.

  • Workup: Wash with 1M HCl to remove pyridine, followed by brine. Dry and concentrate to yield the cyclic phenylselenoether[2].

Selenocyclization Start Slow Cyclization of hex-5-en-1-ol CheckHalide Using PhSeBr? Start->CheckHalide SwitchHalide Switch to PhSeCl (Faster Electrophile) CheckHalide->SwitchHalide Yes CheckBase No Base Present? CheckHalide->CheckBase No SwitchHalide->CheckBase AddPyridine Add Pyridine (H-Bonding Catalyst) CheckBase->AddPyridine Yes Success Rapid Tetrahydropyran Formation CheckBase->Success No AddPyridine->Success

Troubleshooting workflow for accelerating electrophilic selenocyclization kinetics.

Category 3: Oxidation and Epoxidation Workflows

Q: When attempting to functionalize the terminal double bond of 5-methylhex-5-en-1-ol via epoxidation, I observe competitive oxidation of the primary alcohol. How do I isolate the kinetics of the olefin reaction?

A: The primary alcohol is highly reactive towards many transition-metal and peroxide-based oxidants. To isolate the reaction kinetics of the terminal isoprenyl-like double bond, you must decouple the two reactive sites by masking the hydroxyl group.

Causality & Mechanism: Steric shielding of the primary alcohol with a bulky silyl ether (like tert-butyldimethylsilyl, TBS) completely suppresses its nucleophilicity and susceptibility to oxidation[4]. This allows kinetically controlled epoxidation of the electron-rich 5-methyl-substituted double bond without degrading the alcohol terminus.

Protocol 3: Silyl Protection and Subsequent Epoxidation
  • Protection: To a solution of 5-methylhex-5-en-1-ol (1.0 equiv) in CH₂Cl₂ at 0 °C, add imidazole (1.1 equiv) and TBSCl (1.05 equiv)[4].

  • Stirring: Stir at room temperature for 3 hours. Quench with H₂O and extract with EtOAc[4].

    • Self-Validation Check: TLC must show complete conversion to a higher Rf, non-polar spot (the silyl ether), confirming the primary alcohol is fully masked.

  • Epoxidation: Dissolve the isolated tert-butyl((5-methylhex-5-en-1-yl)oxy)dimethylsilane in CH₂Cl₂ at 0 °C. Add m-CPBA (1.2 equiv).

  • Reaction: The electron-rich nature of the terminal disubstituted olefin reacts rapidly. Stir for 2 hours.

  • Quenching: Quench with saturated aqueous Na₂S₂O₃ to destroy unreacted peroxide[4], then wash with NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct.

References
  • A Tandem Olefin Migration and Prins Cyclization Using Cu(OTf)2-Bisphosphine Complexes: An Improved Synthesis of Functionalized Tetrahydropyrans Source: National Institutes of Health (NIH) URL:[Link]

  • Reactions of benzylalkenyl ethers with PhSeCl Source: ResearchGate URL:[Link]

  • Design, Synthesis, and Evaluation of Irciniastatin Analogues: Simplification of the Tetrahydropyran Core and the C(11) Substituents Source: National Institutes of Health (NIH) URL:[Link]

  • Kinetics and mechanism of the pyridine-catalyzed reaction of phenylselenenyl halides and some unsaturated alcohols Source: ResearchGate URL:[Link]

Sources

Optimization

Scaling up 5-methylhex-5-en-1-ol synthesis for industrial applications

Welcome to the Industrial Synthesis Support Center for 5-methylhex-5-en-1-ol . This unsaturated alcohol is a critical building block in drug development and polymer chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Industrial Synthesis Support Center for 5-methylhex-5-en-1-ol . This unsaturated alcohol is a critical building block in drug development and polymer chemistry. Scaling its synthesis from the bench to the pilot plant introduces significant thermodynamic and purification bottlenecks. This guide provides drug development professionals and process chemists with self-validating protocols, mechanistic causality, and troubleshooting frameworks to ensure high-yield, reproducible scale-up.

Route Selection & Strategic Overview

Choosing the right synthetic pathway is the most critical decision in process chemistry. For 5-methylhex-5-en-1-ol, the choice typically narrows down to two primary routes: the Wittig Olefination of 6-hydroxyhexan-2-one and the Cu(I)-Catalyzed Grignard Ring Opening of oxetane.

RouteSelection Target Target: 5-methylhex-5-en-1-ol RouteA Route A: Wittig Olefination (6-hydroxyhexan-2-one + Ph3P=CH2) Target->RouteA High purity, TPPO byproduct RouteB Route B: Oxetane Ring Opening (MethallylMgCl + Oxetane) Target->RouteB Highly scalable, exothermic RouteC Route C: Grignard Homologation (5-bromo-2-methylpent-1-ene + HCHO) Target->RouteC Accessible precursors

Fig 1: Primary synthetic routes for 5-methylhex-5-en-1-ol scale-up.

Quantitative Route Comparison
Process MetricRoute A: Wittig OlefinationRoute B: Oxetane Ring Opening
Overall Yield 75% – 85%80% – 90%
Atom Economy Low (produces stoichiometric TPPO)High (100% incorporation of oxetane)
Major Byproduct Triphenylphosphine oxide (TPPO)Magnesium salts
Scalability Moderate (filtration bottlenecks)High (requires strict thermal control)
Cost Driver Methyltriphenylphosphonium bromideOxetane, CuI catalyst

Experimental Protocols (Self-Validating Systems)

To guarantee trustworthiness, the following protocols are designed as self-validating systems . Each critical step includes an observable metric that confirms the reaction is proceeding correctly before you commit to the next phase.

Protocol A: Wittig Olefination Scale-Up

This route is highly reliable but requires managing the massive triphenylphosphine oxide (TPPO) byproduct stream [1].

  • Ylide Preparation: Suspend methyltriphenylphosphonium bromide (2.1 eq) in anhydrous THF (10 vol). Cool the reactor to 0 °C.

  • Base Addition: Slowly charge potassium tert-butoxide (KOtBu, 2.1 eq) while maintaining the internal temperature below 5 °C.

    • Causality: Slow addition prevents localized heating, which degrades the ylide into colored, unreactive phosphoranes.

    • Validation: The suspension will transition to a vibrant, persistent yellow. If the color fades, moisture has compromised the ylide.

  • Ketone Addition: Add 6-hydroxyhexan-2-one (1.0 eq) dropwise.

    • Causality: The unprotected terminal hydroxyl group will instantly consume one equivalent of the ylide/base to form an alkoxide. This is why 2.1 equivalents of the Wittig reagent are strictly required.

  • Workup & Quench: Quench with water (5 vol). Phase separate and concentrate the organic layer.

Protocol B: Cu(I)-Catalyzed Grignard-Oxetane Ring Opening

This route is highly atom-economical and avoids TPPO, but requires precise organometallic control [3].

  • Grignard Formation: Charge Mg turnings (1.1 eq) in THF. Add 5% of the total methallyl chloride charge to initiate.

    • Validation: An internal temperature spike of 5–10 °C and the visual consumption/darkening of the Mg surface confirms initiation. Do not add the remaining halide until this spike is observed.

  • Cu(I) Transmetalation: Cool the active Grignard to -10 °C. Add CuI (5 mol%).

    • Causality: Methallylmagnesium chloride alone is too hard a nucleophile and will not efficiently open the oxetane ring. CuI transmetalates the Grignard to form a softer organocuprate, which perfectly targets the strained 4-membered ring via an SN2 mechanism [3].

  • Oxetane Addition: Add oxetane (1.0 eq) dropwise, keeping the temperature below 0 °C.

  • Quench: Quench with saturated aqueous NH₄Cl.

    • Validation: The aqueous layer will turn a deep, vibrant blue. This confirms that the copper catalyst has been successfully oxidized and complexed by ammonia, ensuring it is purged from the organic product layer.

Troubleshooting Guides & FAQs

Q1: How do I efficiently remove Triphenylphosphine Oxide (TPPO) at scale without using chromatography?

Diagnosis: TPPO is notorious for co-crystallizing with products and forming intractable emulsions during aqueous workups. Solution: Implement a solvent-swap coupled with Lewis acid complexation.

TPPORemoval Start Crude Mixture (Product + TPPO) SolventSwap Solvent Swap (Toluene/Heptane) Start->SolventSwap AddMgCl2 Add MgCl2 (Wet Milling) SolventSwap->AddMgCl2 Complexation Filter Filter Insoluble MgCl2(TPPO) Complex AddMgCl2->Filter Precipitation Distill Distill Filtrate (Pure Product) Filter->Distill Recovery

Fig 2: Industrial workflow for TPPO byproduct removal using MgCl2.

Actionable Steps:

  • Solvent Swap: Distill off the THF reaction solvent and replace it with a non-polar solvent mixture like toluene/heptane or cyclohexane [2]. TPPO has drastically reduced solubility in cold aliphatic hydrocarbons.

  • MgCl₂ Complexation: If simple precipitation leaves >2% TPPO, add anhydrous MgCl₂ (1.5 eq relative to TPPO) to the toluene solution. As demonstrated by recent scalable protocols, MgCl₂ forms a highly insoluble MgCl₂(TPPO) coordination complex [1].

  • Wet Milling: Use an inline wet mill or high-shear stirring. Causality: MgCl₂ is insoluble in toluene; high shear constantly exposes fresh MgCl₂ surfaces, driving the complexation to completion in hours rather than days [1]. Filter the resulting solid to achieve <0.5 wt% TPPO in the filtrate.

Q2: My Grignard initiation with methallyl chloride is stalling. How can I safely initiate it without risking a thermal runaway?

Diagnosis: The magnesium turnings are passivated by a thick layer of magnesium oxide (MgO), preventing the electron transfer required to form the Grignard reagent. Solution: Never "stack" the halide (adding the entire batch of methallyl chloride while waiting for initiation). If the reaction suddenly initiates, the accumulated halide will cause a catastrophic exothermic runaway.

  • Chemical Activation: Add a catalytic amount of 1,2-dibromoethane (1-2 mol%). Causality: 1,2-dibromoethane reacts with Mg to form ethylene gas and MgBr₂, physically fracturing the MgO passivation layer and exposing pure, highly reactive Mg metal underneath.

  • Mechanical Activation: If chemical activation fails, use a dry stir bar to aggressively dry-stir the Mg turnings under nitrogen for 30 minutes prior to adding solvent. The mechanical friction scrapes off the oxide layer.

Q3: I am seeing isomerization of the terminal double bond in the Wittig route. How do I prevent this?

Diagnosis: 5-methylhex-5-en-1-ol contains a terminal alkene that can isomerize to the internal position (forming 5-methylhex-4-en-1-ol) under strongly basic conditions. Solution:

  • Control Base Stoichiometry: Ensure your KOtBu or NaHMDS charge does not exceed the exact 2.1 equivalents needed (1 eq for the alcohol, 1 eq for the ylide). Excess unreacted base will deprotonate the allylic position, leading to thermodynamic equilibration to the internal alkene.

  • Temperature Control: Keep the reaction strictly below 25 °C during the ketone addition. Higher temperatures exponentially increase the rate of base-catalyzed olefin isomerization.

References

  • Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling Organic Process Research & Development (ACS Publications)[Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature ACS Omega (ACS Publications)[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews (ACS Publications)[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: Copper(II) vs. Iron(III) Catalysts for 5-Methylhex-5-en-1-ol Cyclization

As drug development increasingly relies on complex, stereodefined oxygen heterocycles, the catalytic cyclization of alkenols has become a cornerstone of synthetic methodology. However, the cyclization of 5-methylhex-5-en...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex, stereodefined oxygen heterocycles, the catalytic cyclization of alkenols has become a cornerstone of synthetic methodology. However, the cyclization of 5-methylhex-5-en-1-ol presents a unique mechanistic challenge: its terminal alkene and pendant hydroxyl group are perfectly primed for rapid, direct intramolecular hydroalkoxylation.

Choosing the right catalyst is not merely a matter of optimizing yield; it fundamentally alters the reaction pathway. In this guide, we objectively compare the performance, causality, and experimental workflows of Copper(II) and Iron(III) catalytic systems, demonstrating how catalyst selection dictates whether the substrate undergoes a crossed Prins cyclization to form highly substituted tetrahydropyrans or a direct hydroalkoxylation to yield simple dimethyltetrahydropyrans.

Mechanistic Divergence: The Causality of Catalyst Selection

To understand the divergent outcomes of Cu(II) and Fe(III) systems, we must analyze the kinetic competition between two pathways: direct intramolecular alkene activation versus intermolecular aldehyde condensation.

The Iron(III) Pathway: Hard Lewis Acidity and Direct Hydroalkoxylation

Iron(III) salts (such as FeCl₃ or Fe(OTf)₃) act as hard, highly oxophilic Lewis acids. When 5-methylhex-5-en-1-ol is exposed to Fe(III) , the catalyst strongly activates the terminal alkene. Because the pendant hydroxyl group is perfectly positioned, a rapid 6-exo-trig intramolecular hydroalkoxylation occurs. The oxygen attacks the C5 position (Markovnikov addition), generating a stable tertiary carbocation that immediately undergoes proton transfer. This kinetically rapid process bypasses any added aldehyde, yielding 2,2-dimethyltetrahydro-2H-pyran as the dominant product.

The Copper(II) Pathway: Olefin Migration and Prins Cyclization

To successfully achieve a crossed Prins cyclization with an aldehyde, the direct hydroalkoxylation must be suppressed. elegantly solved this using a softer Cu(OTf)₂ catalyst paired with a π-accepting bisphosphine ligand, such as (Z)-1,2-bis(diphenylphosphino)ethene ((Z)-dppv).

This Cu(II) complex preferentially coordinates the terminal alkene and promotes a rapid olefin migration , shifting the double bond from the terminal C5 position to the internal C4 position, forming 5-methylhex-4-en-1-ol. This internal alkene is significantly less reactive toward direct hydroalkoxylation. Consequently, the hydroxyl group is free to condense with the target aldehyde to form an oxocarbenium ion. The internal alkene then attacks the oxocarbenium carbon via a 6-exo-trig Prins cyclization , yielding a highly valuable 2,3-disubstituted tetrahydropyran .

Quantitative Performance Comparison

The table below summarizes the divergent reaction parameters and quantitative outcomes when attempting to react 5-methylhex-5-en-1-ol with benzaldehyde under both catalytic regimes.

ParameterCopper(II) SystemIron(III) System
Catalyst Complex 10 mol% Cu(OTf)₂ + 10 mol% (Z)-dppv10–20 mol% FeCl₃
Primary Mechanistic Role Olefin Migration & Soft Lewis AcidityHard Lewis Acid Alkene Activation
Reaction Temperature 80 °C (Required for migration barrier)Room Temperature
Dominant Intermediate 5-methylhex-4-en-1-ol & OxocarbeniumTertiary Carbocation (at C5)
Aldehyde Dependency Required for crossed Prins cyclizationBypassed (Direct Hydroalkoxylation)
Major Product 2-Phenyl-3-substituted Tetrahydropyran2,2-Dimethyltetrahydro-2H-pyran
Typical Yield 75–92% (Highly diastereoselective)>80% (Direct cyclization byproduct)

Visualizing the Catalytic Pathways

Cu_Pathway A 5-methylhex-5-en-1-ol + Aldehyde B Cu(II) Coordination & Olefin Migration A->B C 5-methylhex-4-en-1-ol Intermediate B->C D Oxocarbenium Formation C->D E 6-Exo-Trig Prins Cyclization D->E F Substituted Tetrahydropyran (6-Membered Ring) E->F

Cu(II)-catalyzed olefin migration and subsequent 6-exo-trig Prins cyclization pathway.

Fe_Pathway A 5-methylhex-5-en-1-ol B Fe(III) Alkene Activation A->B C Intramolecular Hydroalkoxylation B->C D 6-Exo-Trig Cyclization C->D E Tertiary Carbocation Intermediate D->E F 2,2-Dimethyltetrahydro-2H-pyran (Direct Cyclization) E->F

Fe(III)-catalyzed direct intramolecular hydroalkoxylation bypassing the Prins pathway.

Experimental Protocols

To ensure reproducibility, the following self-validating workflows detail the exact conditions required to execute both pathways.

Protocol A: Cu(II)-Catalyzed Tandem Olefin Migration / Prins Cyclization

Objective: Synthesize 2,3-disubstituted tetrahydropyrans via aldehyde condensation.

  • Catalyst Complexation: In a flame-dried Schlenk tube purged with argon, add Cu(OTf)₂ (0.05 mmol, 10 mol%) and (Z)-1,2-bis(diphenylphosphino)ethene (0.05 mmol, 10 mol%) to 2.0 mL of anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 30 minutes until a homogeneous complex forms.

  • Reagent Introduction: Add 5-methylhex-5-en-1-ol (0.5 mmol, 1.0 equiv) and benzaldehyde (0.6 mmol, 1.2 equiv) sequentially via syringe.

  • Thermal Activation: Seal the tube and heat the mixture to 80 °C. Self-Validation Step: Monitor via GC-MS after 2 hours. You must observe the transient formation of the internal alkene (5-methylhex-4-en-1-ol) prior to product formation.

  • Cyclization: Continue heating for 12–24 hours until TLC indicates complete consumption of the alcohol.

  • Workup & Purification: Cool to room temperature, quench with saturated aqueous NaHCO₃ (5 mL), and extract with dichloromethane (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (hexanes/ethyl acetate) to isolate the tetrahydropyran.

Protocol B: Fe(III)-Catalyzed Direct Hydroalkoxylation

Objective: Synthesize 2,2-dimethyltetrahydro-2H-pyran via direct alkene activation.

  • System Initialization: In a flame-dried round-bottom flask under argon, dissolve 5-methylhex-5-en-1-ol (0.5 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 5 mL).

  • Catalyst Activation: Cool the solution to 0 °C. Add anhydrous FeCl₃ (0.05 mmol, 10 mol%) in a single portion. The hard Lewis acidity of Fe(III) immediately coordinates the terminal alkene.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Self-Validation Step: Monitor via TLC (KMnO₄ stain). The terminal alkene spot will rapidly disappear, replaced by a higher Rf spot corresponding to the non-polar cyclic ether.

  • Workup & Purification: Quench the reaction with H₂O (5 mL). Extract the aqueous layer with DCM (3 × 10 mL). Wash the organics with brine, dry over MgSO₄, and carefully evaporate the solvent (note: the product is volatile). Purify by short-path distillation or mild flash chromatography to yield 2,2-dimethyltetrahydro-2H-pyran.

Conclusion & Selection Guide

The choice between Copper(II) and Iron(III) for the cyclization of 5-methylhex-5-en-1-ol is dictated entirely by the desired molecular architecture:

  • Select the Cu(II)/Bisphosphine system when your target is a highly functionalized, stereodefined tetrahydropyran. The catalyst's ability to migrate the olefin is mandatory to prevent premature intramolecular cyclization.

  • Select the Fe(III) system when you require rapid, atom-economical access to simple gem-dimethyl cyclic ethers. Its hard Lewis acidity perfectly exploits the substrate's innate thermodynamic drive toward Markovnikov hydroalkoxylation.

References

  • Ghosh, A. K., Kass, J., Nicponski, D. R., & Keyes, C. (2012). Diastereoselective Synthesis of Substituted Tetrahydropyrans by Copper(II)–Bisphosphine-Catalyzed Olefin Migration and Prins Cyclization. Synthesis, 44(23), 3579-3589.[Link]

  • Padrón, J. I., et al. (2015). Prins Cyclization Catalyzed by a Fe(III) /Trimethylsilyl Halide System: The Oxocarbenium Ion Pathway versus the [2+2] Cycloaddition. Chemistry - A European Journal, 21(43), 15211-15217.[Link]

Comparative

5-methylhex-5-en-1-ol vs other terminal alkenols in cyclic ether synthesis

A Comparative Guide to Cyclic Ether Synthesis: 5-Methylhex-5-en-1-ol vs. Unbranched Terminal Alkenols As drug development increasingly relies on complex, saturated oxygen heterocycles to improve metabolic stability and m...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Cyclic Ether Synthesis: 5-Methylhex-5-en-1-ol vs. Unbranched Terminal Alkenols

As drug development increasingly relies on complex, saturated oxygen heterocycles to improve metabolic stability and modulate lipophilicity, the efficient synthesis of substituted tetrahydropyrans (THPs) and tetrahydrofurans (THFs) has become a critical focal point. Intramolecular etherification of terminal alkenols provides a direct route to these scaffolds.

However, not all alkenols behave equally under cyclization conditions. As a Senior Application Scientist, I frequently observe that the choice of substrate pre-organization—specifically the presence of branching—dictates both the reaction trajectory and the purity of the isolated cyclic ether. This guide objectively compares the cyclization performance of 5-methylhex-5-en-1-ol against unbranched alternatives like 5-hexen-1-ol and 4-penten-1-ol , providing mechanistic causality, comparative data, and self-validating experimental protocols.

Mechanistic Divergence: The Power of Substrate Bias

The intramolecular etherification of alkenols is governed by two fundamental principles: Baldwin’s rules for ring closure and Markovnikov’s rule for electrophilic addition.

When unbranched terminal alkenols (e.g., 5-hexen-1-ol) are subjected to electrophilic activation (via Lewis acids, Brønsted acids, or transition metals), they form a secondary carbocation or a polarized complex with secondary character. This intermediate is moderately stable but susceptible to competing pathways, such as 7-endo-trig cyclization or hydride shifts, which can erode regioselectivity and yield complex mixtures[1].

In stark contrast, 5-methylhex-5-en-1-ol features a strategic methyl group at the C5 position. Upon electrophilic activation of the terminal double bond, a highly stabilized tertiary carbocation intermediate is generated. This thermodynamic sink acts as a powerful directing group, overwhelmingly biasing the trajectory of the pendant hydroxyl group toward a 6-exo-trig cyclization. The result is the exclusive formation of 2,2-dimethyltetrahydropyran, bypassing the kinetic hurdles and side reactions that plague unbranched substrates[2].

Mechanism cluster_1 Pathway A: 5-Methylhex-5-en-1-ol cluster_2 Pathway B: 5-Hexen-1-ol A1 5-Methylhex-5-en-1-ol B1 Tertiary Carbocation (Highly Stable) A1->B1 Electrophile (E+) C1 Exclusive 6-exo-trig B1->C1 OH Attack D1 2,2-Dimethyltetrahydropyran C1->D1 A2 5-Hexen-1-ol B2 Secondary Carbocation (Less Stable) A2->B2 Electrophile (E+) C2 6-exo-trig / 7-endo-trig B2->C2 OH Attack D2 2-Methyltetrahydropyran (+ Oxepane) C2->D2

Mechanistic divergence in electrophilic cyclization of branched vs. unbranched terminal alkenols.

Comparative Performance Data

To quantify these mechanistic differences, we evaluate the cyclization profiles of three standard terminal alkenols under generalized electrophilic conditions (e.g., Pt(II) catalysis or In(OTf)₃ mediation)[3],[4]. The data below highlights why 5-methylhex-5-en-1-ol is the superior substrate for generating sterically demanding THP rings.

SubstrateChain LengthSubstitutionMajor Cyclization ModePredominant ProductRelative Regioselectivity
4-Penten-1-ol 5 carbonsUnbranched5-exo-trig2-MethyltetrahydrofuranHigh (5-exo >> 6-endo)
5-Hexen-1-ol 6 carbonsUnbranched6-exo-trig2-MethyltetrahydropyranModerate (Competing 7-endo)
5-Methylhex-5-en-1-ol 6 carbonsC5-Methyl6-exo-trig2,2-DimethyltetrahydropyranVery High (Tertiary carbocation bias)

Key Takeaway: While 4-penten-1-ol reliably forms 5-membered THF rings due to favorable orbital overlap, 5-hexen-1-ol struggles with regioselectivity. The addition of the C5-methyl group in 5-methylhex-5-en-1-ol completely overrides this limitation, locking the reaction into a 6-exo-trig pathway[1].

Experimental Workflows: Self-Validating Protocols

The following methodology outlines the Platinum(II)-catalyzed cyclization of 5-methylhex-5-en-1-ol to 2,2-dimethyltetrahydropyran. This protocol is designed as a self-validating system; understanding the causality behind each step ensures high yields and prevents common modes of failure.

Workflow S1 1. Catalyst Activation (PtCl2 + AgOTf) S2 2. Substrate Addition (0°C, Ar atm) S1->S2 S3 3. Cyclization (RT, 6-exo-trig) S2->S3 S4 4. Quenching (Sat. NaHCO3) S3->S4 S5 5. Isolation (Et2O Extraction) S4->S5

Step-by-step experimental workflow for Pt(II)-catalyzed alkenol cyclization.

Protocol: Synthesis of 2,2-Dimethyltetrahydropyran

Reagents: 5-methylhex-5-en-1-ol (1.0 equiv), PtCl₂ (5 mol%), AgOTf (10 mol%), anhydrous CH₂Cl₂.

  • Catalyst Activation: In an oven-dried flask under argon, suspend PtCl₂ and AgOTf in anhydrous CH₂Cl₂. Stir for 15 minutes at room temperature.

    • Causality: AgOTf abstracts chloride from the inactive PtCl₂, precipitating AgCl and generating a highly electrophilic, cationic Pt(II) species essential for alkene activation.

    • Validation Checkpoint: The suspension will turn slightly cloudy as AgCl precipitates. If the solution remains perfectly clear, the AgOTf may have degraded via moisture exposure, and the reaction will fail.

  • Substrate Addition: Cool the mixture to 0 °C. Dissolve 5-methylhex-5-en-1-ol in a small volume of anhydrous CH₂Cl₂ and add it dropwise over 10 minutes.

    • Causality: The cyclization is exothermic. Controlling the addition rate at 0 °C suppresses intermolecular etherification (dimerization) and prevents the premature degradation of the catalyst.

  • Cyclization Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours, monitoring via TLC (Hexanes/EtOAc 8:2, KMnO₄ stain).

    • Causality: Non-coordinating solvents like CH₂Cl₂ are mandatory. Using coordinating solvents (like THF) will result in the solvent outcompeting the alkene for the Pt(II) coordination sites, stalling the reaction.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃.

    • Causality: Neutralizing the triflic acid (generated in situ) is critical. Acidic workups can lead to the ring-opening of the newly formed THP or undesired elimination reactions.

  • Isolation: Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography to yield pure 2,2-dimethyltetrahydropyran.

Strategic Applications in Drug Development

From a medicinal chemistry perspective, replacing a flat aromatic ring with a saturated cyclic ether (a bioisostere) often improves a drug candidate's solubility and pharmacokinetic profile.

The 2,2-dimethyltetrahydropyran motif—readily accessible via 5-methylhex-5-en-1-ol—offers distinct advantages over the 2-monosubstituted variants derived from 5-hexen-1-ol. The gem-dimethyl group at the C2 position provides immense steric shielding to the adjacent ether oxygen. This shielding dramatically increases the metabolic stability of the molecule by preventing cytochrome P450-mediated oxidation at the α-position, a common metabolic liability in unbranched cyclic ethers.

By selecting 5-methylhex-5-en-1-ol as the starting material, researchers can leverage inherent substrate bias to install these metabolically robust motifs with perfect regiocontrol and high atom economy.

References

  • Diastereoselective Synthesis of Substituted Tetrahydropyrans by Copper(II)–Bisphosphine-Catalyzed Olefin Migration and Prins Cyclization. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT8UFXOPkR6W2MxvKpT_TUE4YVp0Qs6YwPJItrJlM5kFm2unTLx4BaQWMyDYo7Kdzq2kQhijA4IsWIbVyFcrUa7agLL0kw1dTik7-PvdSRj9k8lG5HehiHNzT_C559jOMIXFNp11khXk2Q3aM=]
  • Lewis Acid Mediated Cyclizations: Diastereoselective Synthesis of Six- to Eight-Membered Substituted Cyclic Ethers. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPOXr3j0q9kdiQvBdqpb0k75qczx9K6N0EA5jtezRmZNOn_k3d3eqCxGTj41g4Vu2M3_Z9nvi58zQBiy5AZoOhrTNrta0UUdOMj7aIyos4_Si4fzMXi2Y__6H3dl1kTQnnAzqLwlQcqrW0HbQ=]
  • Diverse Cyclization Catalyzed by In(OTf)3 for the Convergent Assembly of Substituted Tetrahydrofurans and Tetrahydropyrans. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmAvh7fMXXP_DKWpdXRASoSlF81WZ02cnGNEF2S0BQwgJGcj6ButxkcKg4yAD-fchDH-Q9VQhlITSz2DLchRRVhZ0Cs7bgjiJ7yCqWneS5JRxg-SCBseX-vAf1FlLxKjf1E1ZZKQ==]
  • Combining Gold and Photoredox Catalysis: Visible Light-Mediated Oxy- and Aminoarylation of Alkenes. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAg5c9bhXMrlXzNrXH89Y8dmcdknOmltDdZ8lfx7A5tu4q1SSqrlSrJBu05lT506uTJe1FsH9mFmV3cC0VFjS7viX6YEEYcwbmI-7NEyXHc7RjYpO2eAsG6Zapz92ySD9DLM_QPw==]

Sources

Validation

Benchmarking 5-Methylhex-5-en-1-ol Reactivity in Hetero-Diels-Alder Reactions: A Comprehensive Guide

For drug development professionals and synthetic chemists, selecting the optimal dienophile for hetero-Diels-Alder (HDA) reactions requires balancing reactivity, stability, and synthetic accessibility. 5-methylhex-5-en-1...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, selecting the optimal dienophile for hetero-Diels-Alder (HDA) reactions requires balancing reactivity, stability, and synthetic accessibility. 5-methylhex-5-en-1-ol—an unactivated, 1,1-disubstituted alkene tethered to an aliphatic alcohol—presents a highly specific reactivity profile. This guide objectively benchmarks its performance against alternative alkenes in two critical HDA paradigms: Inverse Electron-Demand Diels-Alder (IEDDA) bioconjugations and Lewis acid-catalyzed Oxa-HDA cyclizations.

Mechanistic Profiling & Causality

The IEDDA Paradigm (Tetrazine Ligation)

In IEDDA reactions, electron-deficient 1,2,4,5-tetrazines undergo [4+2] cycloadditions with dienophiles, followed by an irreversible nitrogen extrusion step. The reactivity of the dienophile is dictated by HOMO-LUMO gap minimization and steric relief.

While strained alkenes like trans-cyclooctene (TCO) exhibit ultra-fast kinetics due to the relief of immense ring strain[1], unactivated alkenes like 5-methylhex-5-en-1-ol rely entirely on orbital electronics. The methyl group on 5-methylhex-5-en-1-ol exerts a positive inductive (+I) effect, raising the alkene's HOMO energy relative to unsubstituted terminal alkenes (e.g., 1-hexene). However, this electronic advantage is heavily counterbalanced by the steric bulk of the 1,1-disubstitution, which increases the activation energy of the transition state. Consequently, 5-methylhex-5-en-1-ol acts as a highly stable, sluggish dienophile, making it an ideal candidate for "slow-release" matrices or orthogonal tagging where rapid kinetics are undesirable.

The Oxa-HDA / Prins Cyclization Paradigm

Conversely, in Lewis acid-catalyzed Oxa-HDA reactions (which often exist on a mechanistic continuum with Prins cyclizations), 5-methylhex-5-en-1-ol excels. When reacted with aromatic aldehydes in the presence of catalysts like Cu(OTf)₂ or Sc(OTf)₃, the alkene acts as a nucleophilic dienophile[2][3].

The causality of its high performance in this domain lies in carbocation stabilization . The 1,1-disubstitution ensures that the developing positive charge in the transition state is localized at a tertiary carbon. This drastically lowers the activation barrier compared to unbranched alkenes (like hex-5-en-1-ol) and directs the regioselectivity exclusively toward highly substituted tetrahydropyrans or medium-sized oxocenes, preventing unwanted side reactions[2][3].

Visualizing the Reaction Logic

IEDDA_Mechanism TET 1,2,4,5-Tetrazine (Electron-Poor Diene) TS1 [4+2] Cycloaddition (Sterically Hindered) TET->TS1 DIEN 5-methylhex-5-en-1-ol (Unactivated Dienophile) DIEN->TS1 BICYCLE Bicyclic Intermediate TS1->BICYCLE N2 - N2 Gas (Irreversible) BICYCLE->N2 PROD 1,2-Diazine Derivative (Stable Adduct) N2->PROD

Caption: IEDDA reaction pathway of tetrazine with 5-methylhex-5-en-1-ol.

Comparative Performance Data

Table 1: IEDDA Kinetic Benchmarking

(Reaction with 3,6-di-2-pyridyl-1,2,4,5-tetrazine at 37 °C)

DienophileAlkene ClassApprox. Rate Constant ( k2​ , M−1s−1 )Primary Application
trans-Cyclooctene (TCO)Strained, Internal> 10,000In vivo imaging, rapid bioconjugation[1]
NorborneneStrained, Bicyclic~ 2.0Standard bioconjugation[1]
1-HexeneUnactivated, Monosubstituted~ 10−3 Baseline stability testing
5-methylhex-5-en-1-ol Unactivated, 1,1-Disubstituted < 10−4 Orthogonal tagging, slow-release matrices
Table 2: Oxa-HDA / Prins Cyclization Benchmarking

(Reaction with p-Nitrobenzaldehyde)

DienophileCatalystMajor ProductYieldDiastereomeric Ratio (dr)
Hex-5-en-1-olCu(OTf)₂Tetrahydropyran (Secondary C+)< 40%Complex mixture
5-methylhex-5-en-1-ol Cu(OTf)₂ / Bisphosphine Tetrahydropyran (Tertiary C+) 92% > 20:1 [3]
5-methylhex-5-en-1-ol Sc(OTf)₃ / p-TSA Oxocene (8-membered ring) 70% 90:10 [2]

Self-Validating Experimental Protocols

Protocol A: Kinetic Benchmarking of IEDDA via UV-Vis Spectroscopy

This protocol is self-validating because the characteristic pink/red color of the tetrazine (absorption λmax​≈520 nm) depletes proportionally to the reaction progress, providing an internal, real-time readout of conversion without the need for external sampling[4].

  • Preparation : Prepare a 0.1 mM stock solution of 3,6-diphenyl-1,2,4,5-tetrazine in spectroscopic grade methanol.

  • Baseline Measurement : Transfer 2.0 mL of the tetrazine solution to a quartz cuvette. Record the baseline absorbance at 520 nm using a UV-Vis spectrophotometer.

  • Initiation : Add 10 equivalents (1.0 mM final concentration) of 5-methylhex-5-en-1-ol to the cuvette. Mix rapidly via inversion.

  • Data Acquisition : Monitor the decay of the 520 nm peak over 48 hours at 37 °C, taking readings every 30 minutes.

  • Validation & Calculation : Plot ln(At​/A0​) versus time. The linearity of the plot confirms pseudo-first-order kinetics, from which the second-order rate constant ( k2​ ) can be mathematically derived.

Protocol B: Cu(OTf)₂-Catalyzed Oxa-HDA Synthesis of Tetrahydropyrans

This workflow is self-validating via Thin Layer Chromatography (TLC) monitoring; the distinct polarity shift between the highly polar alcohol starting material and the non-polar tetrahydropyran product ensures unambiguous tracking of the cyclization[3].

OxaHDA_Workflow PREP 1. Substrate Preparation Mix Aldehyde + 5-methylhex-5-en-1-ol in anhydrous solvent CAT 2. Catalyst Addition Add Cu(OTf)2 / Ligand (10 mol%) at 0 °C PREP->CAT REACT 3. Cyclization (Oxa-HDA) Stir at RT, Monitor via TLC (Self-Validating Step) CAT->REACT QUENCH 4. Quench & Extract Add NaHCO3 (aq), Extract with EtOAc REACT->QUENCH PURIFY 5. Purification & Analysis Flash Chromatography & 1H-NMR QUENCH->PURIFY

Caption: Self-validating experimental workflow for Cu(OTf)2-catalyzed Oxa-HDA.

  • Substrate Mixing : In an oven-dried Schlenk flask under argon, dissolve p-nitrobenzaldehyde (1.0 mmol) and 5-methylhex-5-en-1-ol (1.2 mmol) in 5.0 mL of anhydrous dichloromethane.

  • Catalyst Addition : Cool the mixture to 0 °C. Add Cu(OTf)₂ (10 mol%) and the selected bisphosphine ligand (10 mol%).

  • Cyclization : Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes:EtOAc 8:2). The disappearance of the UV-active aldehyde spot and the emergence of a higher Rf​ product spot validates the cyclization event.

  • Quench : Once starting materials are consumed (typically 4-6 hours), quench the reaction with 5 mL of saturated aqueous NaHCO₃.

  • Extraction & Purification : Extract the aqueous layer with EtOAc (3 × 10 mL), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography. Verify the >20:1 diastereomeric ratio via ¹H-NMR integration of the pyran ring protons.

References

  • Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. National Institutes of Health (NIH).[Link]

  • Lewis Acid Mediated Cyclizations: Diastereoselective Synthesis of Six- to Eight-Membered Substituted Cyclic Ethers. National Institutes of Health (NIH).[Link]

  • The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners. Int. J. Med. Sci.[Link]

  • Diastereoselective Synthesis of Substituted Tetrahydropyrans by Copper(II)–Bisphosphine-Catalyzed Olefin Migration and Prins Cyclization. National Institutes of Health (NIH).[Link]

Sources

Safety & Regulatory Compliance

Safety

5-Methylhex-5-en-1-ol proper disposal procedures

Operational Blueprint: Safe Handling and Disposal Procedures for 5-Methylhex-5-en-1-ol As a Senior Application Scientist, I frequently oversee the integration of specialized aliphatic building blocks into high-throughput...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Blueprint: Safe Handling and Disposal Procedures for 5-Methylhex-5-en-1-ol

As a Senior Application Scientist, I frequently oversee the integration of specialized aliphatic building blocks into high-throughput synthesis pipelines. 5-Methylhex-5-en-1-ol (CAS: 5212-80-6) is a highly versatile unsaturated primary alcohol. It serves as a critical intermediate in the synthesis of complex marine cytotoxin analogues (such as Irciniastatins)[1] and is utilized in the development of Toll-like receptor 8 (TLR-8) modulator compounds for immunological therapies[2].

While its utility in drug discovery is undeniable, 5-Methylhex-5-en-1-ol presents specific logistical and safety challenges. Its dual functional groups—a primary hydroxyl and a terminal alkene—dictate its reactivity profile and, consequently, its strict disposal requirements. This guide provides a self-validating, step-by-step operational plan for the safe handling, quenching, and disposal of 5-Methylhex-5-en-1-ol and its associated reaction streams.

To design an effective disposal protocol, we must first understand the molecular behavior of the chemical. The terminal alkene is susceptible to electrophilic addition and radical-initiated polymerization, while the primary alcohol can undergo rapid, exothermic oxidation.

Table 1: Physicochemical and Safety Profile of 5-Methylhex-5-en-1-ol

Property / AttributeValue / Classification
Chemical Name 5-Methylhex-5-en-1-ol
CAS Number 5212-80-6
Molecular Formula C7H14O[3]
Molecular Weight 114.19 g/mol [3]
Structural Features Primary aliphatic alcohol, terminal alkene
Anticipated Hazards Combustible liquid, Skin/Eye Irritant
Waste Stream Category Non-halogenated organic solvent (unless mixed)

Mechanistic Insight for Safety: Bulk waste containing 5-Methylhex-5-en-1-ol must never be co-mingled with strong oxidizers (e.g., nitric acid, peroxides, or high-valent metal oxides). Mixing these components can trigger a runaway oxidation of the primary alcohol to a carboxylic acid, coupled with the exothermic epoxidation or cleavage of the alkene. This dual-reaction cascade rapidly generates heat and gas, leading to catastrophic container over-pressurization.

Application Context: Drug Development Workflows

Understanding the downstream application of a chemical reinforces the importance of meticulous handling. 5-Methylhex-5-en-1-ol is frequently employed to synthesize the aliphatic side chains of TLR-8 agonists[2]. These agonists are critical in modern immunotherapy, as they bind to endosomal receptors to activate innate immune responses.

TLR8_Pathway Agonist TLR-8 Agonist (5-Methylhex-5-en-1-ol derived) Receptor TLR-8 Receptor (Endosomal) Agonist->Receptor Binds Adaptor MyD88 Adaptor Receptor->Adaptor Recruits Transcription NF-κB / IRF7 Activation Adaptor->Transcription Phosphorylation Response Pro-inflammatory Cytokines Transcription->Response Gene Expression

TLR-8 activation pathway by agonists synthesized using 5-Methylhex-5-en-1-ol.

Procedural Methodology: Safe Quenching and Segregation

In synthetic workflows, 5-Methylhex-5-en-1-ol is often subjected to oxidation (e.g., using Dess-Martin periodinane) or protection (e.g., using TBSOTf)[1]. The resulting reaction mixtures require careful quenching before they can be safely routed to disposal streams.

Protocol: Safe Quenching and Segregation of Reaction Mixtures

Causality Check: Why do we quench before disposal? Unquenched reactive intermediates (like hypervalent iodine species from oxidations) can react violently with other organic waste in bulk storage. A self-validating protocol ensures all reactive species are neutralized prior to containerization.

Step 1: Chemical Quenching

  • Transfer the crude reaction mixture containing unreacted 5-Methylhex-5-en-1-ol to a suitably sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Slowly add a 1:1 mixture of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) and Sodium Thiosulfate ( Na2​S2​O3​ ).

    • Mechanistic rationale: NaHCO3​ neutralizes acidic byproducts, while Na2​S2​O3​ reduces any residual oxidants.

  • Stir vigorously for 30 minutes. Validation: Use starch-iodide paper to confirm the absence of residual oxidants (the paper must remain white).

Step 2: Phase Separation

  • Transfer the biphasic mixture to a separatory funnel.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer into a designated temporary beaker.

  • Collect the upper organic layer (containing unreacted 5-Methylhex-5-en-1-ol and organic solvents) into a separate flask.

Step 3: Waste Stream Routing

  • Aqueous Waste: Verify the pH of the aqueous layer is between 6 and 8. If compliant, route to the Aqueous Waste Stream .

  • Organic Waste: Evaluate the extraction solvent used.

    • If a halogenated solvent (e.g., Dichloromethane) was used[1], route the entire organic layer to the Halogenated Waste Stream .

    • If a non-halogenated solvent (e.g., Ethyl Acetate or Hexane) was used, route to the Non-Halogenated Organic Stream .

WasteWorkflow Gen Reaction Waste Containing 5-Methylhex-5-en-1-ol Quench Aqueous Quench (e.g., NaHCO3 / Na2S2O3) Gen->Quench Sep Phase Separation Quench->Sep Org Organic Phase (Contains Unreacted Alcohol) Sep->Org Aq Aqueous Phase (Salts & Water) Sep->Aq HalCheck Halogenated Solvent Used? (e.g., CH2Cl2) Org->HalCheck HalWaste Halogenated Waste Stream HalCheck->HalWaste Yes NonHalWaste Non-Halogenated Organic Stream HalCheck->NonHalWaste No

Workflow for quenching and segregating 5-Methylhex-5-en-1-ol reaction waste.

Final Disposal and Logistical Tracking

Once segregated, the waste must be processed according to strict environmental health and safety (EHS) guidelines.

Step 1: Containerization

  • Store 5-Methylhex-5-en-1-ol waste in High-Density Polyethylene (HDPE) or Teflon-lined metal drums. Avoid standard LDPE, which may swell or degrade over time upon prolonged exposure to concentrated organic alcohols.

  • Ensure containers are kept in secondary containment trays capable of holding 110% of the largest container's volume.

Step 2: Labeling and Manifesting

  • Affix a GHS-compliant label indicating "Combustible Liquid" and "Irritant".

  • Clearly list "5-Methylhex-5-en-1-ol" and any co-solvents on the waste manifest. Do not use abbreviations. Accurate tracking is critical for the disposal facility to calculate the BTU (British Thermal Unit) value of the waste.

Step 3: Final Destruction (Incineration)

  • Method of Choice: High-Temperature Incineration with Energy Recovery.

  • Causality: Because 5-Methylhex-5-en-1-ol is composed entirely of Carbon, Hydrogen, and Oxygen ( C7​H14​O )[3], it combusts cleanly. In a commercial incinerator operating above 1,000 °C, the molecule is completely oxidized to Carbon Dioxide ( CO2​ ) and Water ( H2​O ). This method prevents environmental contamination and leverages the chemical's high caloric value for energy recovery, making it the most ecologically and logistically sound disposal strategy.

References

  • Sigma-Aldrich. "5-methylhex-5-en-1-ol | 5212-80-6". sigmaaldrich.com. Available at:

  • PubChem. "5-Hexen-1-ol, 5-methyl- | C7H14O | CID 10820498". nih.gov.[3] Available at:

  • Google Patents. "US9670205B2 - Toll like receptor modulator compounds". google.com.[2] Available at:

  • The Journal of Organic Chemistry - ACS Publications. "Design, Synthesis, and Evaluation of Irciniastatin Analogues: Simplification of the Tetrahydropyran Core and the C(11) Substituents". acs.org.[1] Available at:

Sources

Handling

Advanced Safety and Operational Guide: Handling 5-Methylhex-5-en-1-ol in Drug Development

As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as a critical variable in experimental reproducibility and laboratory safety. 5-Methylhex-5-en-1-ol is a versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as a critical variable in experimental reproducibility and laboratory safety. 5-Methylhex-5-en-1-ol is a versatile bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique structure—a primary alcohol tethered to a terminal isoprene-like alkene—makes it invaluable for cross-metathesis and tethering strategies. Notably, it serves as a critical precursor in the development of Toll-like receptor (TLR-8) modulators for immunotherapy 1 and in the total synthesis of potent marine cytotoxins like Irciniastatin analogues 2.

To ensure both the integrity of your synthesis and the safety of your personnel, this guide provides a self-validating, step-by-step operational framework for handling this reagent.

Physicochemical Data & Hazard Causality

To design an effective safety protocol, we must first understand the molecule's physical reality. The volatility of the seven-carbon chain, combined with the reactive hydroxyl and alkene moieties, dictates our engineering controls and Personal Protective Equipment (PPE) selection.

Table 1: Physicochemical Properties & Operational Implications

PropertyValueCausality & Operational Implication
CAS Number 5212-80-6Unique identifier for SDS tracking and inventory management 3.
Molecular Formula C₇H₁₄OLow molecular weight (114.19 g/mol ) contributes to significant vapor pressure at room temperature.
Functional Groups Primary -OH, Terminal AlkeneSusceptible to auto-oxidation; forms peroxides over time. Store at 2-8°C under Argon.
Hazard Profile Combustible Liquid, IrritantVapors can ignite. The primary alcohol causes severe ocular and mucous membrane irritation.
Personal Protective Equipment (PPE) Architecture

PPE should never be the primary line of defense—that is the role of the fume hood—but rather a self-validating failsafe.

  • Hand Protection (Gloves):

    • Causality: Latex is a natural rubber (polyisoprene). The non-polar hydrocarbon tail of 5-Methylhex-5-en-1-ol interacts strongly with the non-polar polymer chains in latex, causing rapid swelling and breakthrough ("like dissolves like").

    • Selection:Nitrile gloves (minimum 4 mil thickness) provide adequate incidental splash protection due to their polar cyano groups resisting the alkene tail. For prolonged contact or bulk transfers (>500 mL), Butyl rubber gloves are mandatory.

  • Eye and Face Protection:

    • Causality: The primary alcohol can cause severe corneal damage upon contact, and the compound's vapor pressure allows it to bypass standard safety glasses.

    • Selection:Indirect-vented chemical splash goggles (ANSI Z87.1+ certified).

  • Body Protection:

    • Causality: As a combustible liquid, any ignition source meeting the vapor can cause a flash fire. Standard synthetic clothing will melt to the skin.

    • Selection: A Flame-Resistant (FR) laboratory coat (e.g., Nomex®) fully buttoned to the neck.

  • Respiratory Protection:

    • Selection: All handling must occur within a certified chemical fume hood. If ventilation fails, a half-face respirator with Organic Vapor (OV) cartridges is required for safe evacuation.

Operational Protocol: Step-by-Step Handling

A self-validating system means the protocol has built-in checks to prevent failure before it occurs.

Step 1: Pre-Operational Verification

  • Validate Engineering Controls: Verify the fume hood face velocity is between 80-120 feet per minute (fpm) using the digital monitor. Self-validation check: Tape a small piece of tissue to the sash; if it does not pull inward steadily, halt operations.

  • Clear the Deck: Remove all strong oxidizers (e.g., permanganates, peroxides) from the workspace. The terminal alkene will react exothermically with these agents.

Step 2: Reagent Transfer

  • For Analytical Scales (< 50 mL): Use a gas-tight glass syringe with a Luer-lock stainless steel needle. Purge the syringe with inert gas (N₂ or Ar) three times prior to drawing the liquid to prevent introducing atmospheric moisture, which can degrade the reagent or interfere with moisture-sensitive downstream catalysts.

  • For Preparative Scales (> 50 mL): Implement a cannula transfer under positive Argon pressure. Ground and bond all receiving vessels to prevent static discharge from igniting the vapors.

Step 3: Reaction Execution (Pro-Tip from the Bench) When performing Dess-Martin periodinane (DMP) oxidations of 5-Methylhex-5-en-1-ol to its corresponding aldehyde—a common step in Irciniastatin synthesis 2—the reaction generates acetic acid. Ensure your quenching protocol utilizes a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Add this quench dropwise at 0 °C to safely neutralize the acid and reduce unreacted periodinane without triggering a dangerous exotherm.

Spill Response and Disposal Plan

Spill Mitigation Workflow:

  • Isolate & Ventilate: Evacuate personnel from the immediate vicinity and maximize fume hood exhaust.

  • Absorb: Cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like sawdust.

  • Collect: Use non-sparking tools to sweep the saturated absorbent into a high-density polyethylene (HDPE) waste container.

Waste Segregation:

  • Dispose of all liquid waste in a carboy strictly labeled as "Non-Halogenated Organic Waste."

  • Causality Warning: Do not mix with acidic waste streams. In the presence of strong acids, the primary alcohol can undergo protonation and subsequent elimination (E1/E2) or intermolecular etherification. The terminal alkene can also undergo acid-catalyzed oligomerization. These reactions are exothermic and generate gases that can violently pressurize a sealed waste carboy.

Process Visualization

G Start Initiate 5-Methylhex-5-en-1-ol Handling Protocol Hood Self-Validation: Verify Fume Hood Face Velocity (80-120 fpm) Start->Hood PPE Don PPE Architecture: FR Coat, Nitrile Gloves, Splash Goggles Hood->PPE Check Determine Transfer Volume PPE->Check ScaleLarge Volume > 50 mL: Cannula Transfer under Ar (Ground & Bond) Check->ScaleLarge > 50 mL ScaleSmall Volume < 50 mL: Gas-Tight Syringe Transfer (Luer-Lock) Check->ScaleSmall < 50 mL Execute Execute Synthesis (e.g., Oxidation / Coupling) ScaleLarge->Execute ScaleSmall->Execute Waste Dispose in Non-Halogenated Organic Waste Carboy Execute->Waste

Workflow for the safe handling, transfer, and disposal of 5-Methylhex-5-en-1-ol in the laboratory.

References
  • Toll like receptor modulator compounds.
  • Design, Synthesis, and Evaluation of Irciniastatin Analogues: Simplification of the Tetrahydropyran Core and the C(11) Substituents.
  • 5-Hexen-1-ol, 5-methyl- | C7H14O | CID 10820498. PubChem.

Sources

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